2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGLYACIZMXCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621633 | |
| Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774213-88-6 | |
| Record name | 1-Methyl-3-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774213-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylpyrrolidin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a diamine building block with significant potential in medicinal chemistry and drug development. As the behavior of a molecule in biological systems is fundamentally governed by its physical and chemical characteristics, a thorough understanding of these properties is paramount for its effective application. This document details the compound's chemical identity, explores its critical physicochemical parameters—pKa, logP, and aqueous solubility—and provides validated, step-by-step experimental protocols for their determination. The causality behind experimental design and the interpretation of these properties in the context of drug discovery are emphasized throughout, offering researchers and scientists a practical and authoritative resource.
Introduction
This compound is a saturated heterocyclic compound featuring a pyrrolidine ring N-substituted with a methyl group and a 2-aminoethyl substituent at the 3-position. The presence of two basic nitrogen centers—a tertiary amine within the pyrrolidine ring and a primary amine on the ethyl side-chain—defines its character as a diamine. Such scaffolds are of high interest in pharmaceutical research as they can engage in multiple hydrogen bonding and ionic interactions, often serving as key fragments in the design of receptor agonists, antagonists, and enzyme inhibitors. The overall physicochemical profile, dictated by its ionization state (pKa), lipophilicity (logP), and solubility, directly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making the characterization detailed herein an essential first step in any drug development campaign.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 774213-88-6 | [1] |
| Synonyms | 1-methyl-3-(aminoethyl)pyrrolidine; 2-(1-methylpyrrolidin-3-yl)ethanamine | [1] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| SMILES | CN1CC(CCN)C1 | N/A |
| InChI Key | PNHGJPJOMCXSKN-UHFFFAOYSA-N |
(Note: The dihydrochloride salt is also commercially available under CAS Number 1286628-31-6[2])
(Image generated for illustrative purposes)
Core Physicochemical Properties
The interplay between a molecule's ionization, lipophilicity, and solubility dictates its journey through biological systems. While specific experimental values for this exact molecule are not widely published, we can infer its likely properties based on its structure and data from analogous compounds. The following sections outline these properties and, critically, the established methodologies for their precise experimental determination.
Table 2: Summary of Key Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
| pKa₁ (Primary Amine) | ~10-10.5 | Influences charge state in physiological pH, receptor interaction, solubility. |
| pKa₂ (Tertiary Amine) | ~8.5-9.5 | Affects overall basicity and charge distribution. |
| logP (Partition Coefficient) | -0.5 to 1.0 | Key indicator of membrane permeability and potential for non-specific binding. A value in this range suggests moderate hydrophilicity. |
| Aqueous Solubility | High (especially at pH < 7) | Crucial for formulation, administration, and systemic absorption. |
Acidity and Basicity (pKa)
As a diamine, this compound possesses two pKa values corresponding to the protonation equilibria of its two nitrogen atoms. The primary amine is expected to be the more basic of the two. These pKa values are critical as they determine the molecule's charge state at physiological pH (~7.4). A molecule that is predominantly charged at this pH will typically exhibit higher aqueous solubility but lower passive membrane permeability.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the measure of a compound's differential solubility between a nonpolar solvent (n-octanol) and a polar solvent (water).[3] It is a fundamental parameter for predicting a drug's ADME properties.[4] A positive logP indicates a preference for lipid environments (lipophilic), while a negative value indicates a preference for aqueous environments (hydrophilic).[3][4] Based on structurally similar compounds, this compound is predicted to be relatively hydrophilic, with a low positive or negative logP value.[5][6]
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[7] For ionizable compounds like the topic molecule, solubility is highly pH-dependent. Due to the presence of two basic amines, the compound is expected to be freely soluble in acidic aqueous solutions where it exists as a protonated salt. Poor solubility can be a major impediment to drug development, affecting everything from in-vitro assays to in-vivo bioavailability.
Experimental Determination of Physicochemical Properties
Theoretical predictions provide useful estimates, but definitive characterization requires rigorous experimental determination. The following sections detail authoritative, field-proven protocols.
Determination of pKa
The pKa can be determined by monitoring a pH-dependent physical property, which results in a sigmoidal curve when plotted against pH; the inflection point of this curve corresponds to the pKa.[8]
Method 1: Potentiometric Titration
This is a widely used and robust method for pKa determination.[8] It involves the stepwise addition of a titrant (e.g., HCl) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9]
Protocol: Potentiometric Titration
-
Preparation: Accurately prepare a ~0.01 M solution of this compound in deionized, CO₂-free water.
-
Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the analyte solution in a thermostatted vessel (~25 °C) and begin stirring. Add standardized 0.1 M HCl in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points will be observed.
Method 2: UV-Vis Spectrophotometry
This method is applicable if the protonated and neutral forms of the molecule have different UV-Vis absorbance spectra.[8] A series of buffered solutions of the compound are prepared across a wide pH range, and their absorbance is measured at a wavelength where the difference between the species is maximal.[10]
Protocol: UV-Vis Spectrophotometry
-
Wavelength Selection: Scan the UV-Vis spectrum of the compound in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to identify a suitable analytical wavelength (λ_max_) with a significant difference in absorbance.
-
Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 2 to 12).
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.
-
Measurement: Measure the absorbance of each solution at the selected λ_max_.
-
Analysis: Plot absorbance versus pH. The resulting sigmoidal curve is fitted, and the pKa is determined from the inflection point.[8]
Determination of logP (Shake-Flask Method)
The "shake-flask" method is the traditional and most reliable method for logP determination.[8] It directly measures the partitioning of a solute between n-octanol and water.
Protocol: OECD 117 Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of relevant pH, e.g., 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This step is critical to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of this compound in the aqueous phase. The concentration should be below the solubility limit.
-
Partitioning: Combine the aqueous solution with a known volume of the pre-saturated n-octanol in a separatory funnel. The volume ratio is adjusted based on the expected logP.
-
Equilibration: Shake the funnel gently for a sufficient time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.
-
Quantification: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[4]
Determination of Aqueous Solubility (Flask Method)
The OECD Test Guideline 105 describes the flask method, which is suitable for determining water solubility for substances with solubilities above 10⁻² g/L.[7][11]
Protocol: OECD 105 Flask Method
-
Equilibration: Add an excess amount of this compound to a known volume of water (or buffer of a specific pH) in a flask.
-
Stirring: Stir the mixture in a constant temperature bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time.[7]
-
Phase Separation: After equilibration, cease stirring and allow undissolved solid to settle.
-
Sampling: Carefully take a sample from the clear supernatant. To ensure no solid particulates are included, the sample should be centrifuged and/or filtered.
-
Quantification: Determine the concentration of the dissolved analyte in the sample using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Result: The measured concentration represents the aqueous solubility at that specific temperature and pH.
Conclusion
This compound is a molecule whose physicochemical properties—notably its dual basic centers, predicted hydrophilicity, and likely high aqueous solubility—make it a compelling building block for drug discovery. Its character is defined by the interplay of its pKa, logP, and solubility, which collectively govern its biological behavior. While predictions offer valuable guidance, the experimental protocols detailed in this guide provide a robust framework for obtaining the precise, high-quality data required for informed decision-making in research and development. The application of these standardized methods is a prerequisite for advancing molecules of this class from chemical curiosities to potential therapeutic agents.
References
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Retrieved from [Link]
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Splittgerber, A. G., & Toth, J. P. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 2-(1-Methyl-3-pyrrolidinyl)ethylamine. Retrieved from [Link]
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University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-(Pyrrolidin-1-yl)ethanamine. Retrieved from [Link]
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BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. Retrieved from [Link]
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Gackowski, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]
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Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
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Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine: A Key Building Block for CNS-Targeting Therapeutics
This guide provides a comprehensive technical overview of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a chiral amine that has garnered significant attention as a versatile intermediate in the synthesis of novel therapeutics targeting the central nervous system (CNS). Its unique structural features, including a rigid pyrrolidine scaffold and a flexible ethylamine side chain, make it an attractive building block for medicinal chemists and drug development professionals. This document will delve into its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of next-generation pharmaceuticals, particularly as a precursor for sigma-1 receptor ligands and Positron Emission Tomography (PET) tracers.
Core Compound Identification and Properties
This compound is a chiral compound with the molecular formula C₇H₁₆N₂. The presence of a stereocenter at the 3-position of the pyrrolidine ring means that it can exist as two enantiomers, (R) and (S), which may exhibit different pharmacological profiles. The unique steric and electronic properties conferred by its structure are pivotal to its utility in asymmetric synthesis and as a scaffold for bioactive molecules.[1]
| Property | Value | Source |
| CAS Number | 774213-88-6 | Generic |
| 1286628-31-6 (dihydrochloride salt) | BLDpharm[2] | |
| Molecular Formula | C₇H₁₆N₂ | Generic |
| Molecular Weight | 128.22 g/mol | PubChem[3] |
| Appearance | Liquid (for the related compound 2-(2-Aminoethyl)-1-methylpyrrolidine) | Benchchem[1] |
| Density | 0.885 g/mL at 25 °C (for the related compound 2-(2-Aminoethyl)-1-methylpyrrolidine) | Benchchem[1] |
| Refractive Index | n20/D 1.4684 (for the related compound 2-(2-Aminoethyl)-1-methylpyrrolidine) | Benchchem[1] |
Note: Some physical properties are listed for the closely related isomer 2-(2-Aminoethyl)-1-methylpyrrolidine due to a lack of publicly available data for the 3-substituted isomer. These should be considered as estimates.
Synthesis of this compound: A Strategic Overview
The efficient and stereoselective synthesis of this compound is crucial for its application in drug discovery. Recent advancements have focused on asymmetric synthesis routes to obtain optically pure enantiomers, which are often required for evaluating biological activity and developing clinical candidates.
A notable advancement in this area was reported in a 2024 publication in Organic Process Research & Development, which described an efficient asymmetric synthesis achieving over 95% enantiomeric excess through the use of chiral auxiliaries.[1] While the full experimental details of this specific publication are proprietary, a general and established synthetic strategy for a related isomer, 2-(2-Aminoethyl)-1-methylpyrrolidine, starts from the readily available and economical 1-methyl-2-pyrrolidinone. This process involves the formation of an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, followed by hydrogenation.[1]
Below is a generalized experimental protocol for the synthesis of the related isomer, which can be adapted and optimized for the synthesis of this compound, likely starting from 1-methyl-3-pyrrolidinone.
Experimental Protocol: Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine (Illustrative)
Step 1: Formation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile
This initial step involves a condensation reaction between 1-methyl-2-pyrrolidinone and acetonitrile. While the patent literature suggests this is a known procedure, specific conditions would typically involve a strong base to deprotonate acetonitrile, facilitating its addition to the lactam carbonyl, followed by dehydration to form the enamine-nitrile intermediate.[1]
Step 2: Hydrogenation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile
The intermediate is then reduced to the desired saturated amine.[1]
-
Catalyst: A common and effective catalyst for this transformation is palladium on carbon (Pd/C).
-
Solvent: Methanol is a frequently used solvent for such hydrogenation reactions.
-
Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and a temperature ranging from 40-80 °C.
-
Work-up: Upon completion of the reaction, the heterogeneous catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final amine.[1]
Diagram of a General Synthetic Workflow
Caption: A generalized synthetic pathway for this compound.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a molecular scaffold for the synthesis of compounds with significant biological activity. Its pyrrolidine ring provides a rigid framework that can correctly orient functional groups for optimal interaction with biological targets, a key principle in structure-activity relationship (SAR) studies.[4]
Precursor for Potent Sigma-1 Receptor Ligands
A significant application of this amine is in the development of ligands for the sigma-1 receptor, a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum.[5][6] The sigma-1 receptor is implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases, making it a promising therapeutic target.[5]
A 2023 publication in the Journal of Medicinal Chemistry highlighted the utility of this compound in the creation of potent sigma-1 receptor ligands with potential applications in the management of neuropathic pain.[1] The basic amine functionality of the ethylamine side chain is crucial for forming key interactions, such as hydrogen bonds with acidic residues like Glu172 in the receptor's binding site.[7] The N-methylpyrrolidine moiety contributes to the overall shape and lipophilicity of the ligand, influencing its ability to cross the blood-brain barrier and its affinity for the receptor.[7][8]
Mechanism of Action of Sigma-1 Receptor Ligands
Sigma-1 receptor ligands can act as either agonists or antagonists, modulating the receptor's function. The sigma-1 receptor itself regulates a number of cellular processes, including ion channel activity, calcium signaling, and cellular stress responses.[5][6] By binding to the sigma-1 receptor, ligands derived from this compound can influence these pathways, leading to therapeutic effects. For instance, in the context of neuropathic pain, modulation of the sigma-1 receptor can affect neuronal excitability and signaling pathways involved in pain perception.
Diagram of Sigma-1 Receptor Modulation
Caption: Simplified signaling pathway of sigma-1 receptor modulation.
Precursor for PET Tracer Synthesis
Another emerging and critical application of this compound is as a precursor in the synthesis of PET tracers for imaging neurological disorders.[1] PET is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes, including the density and distribution of specific receptors in the brain.[5]
The structure of this compound is amenable to radiolabeling with positron-emitting isotopes, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F). The resulting radiotracers can be designed to have high affinity and selectivity for targets like the sigma-1 receptor. The ability of this scaffold to chelate certain metal ions while maintaining favorable pharmacokinetic properties also makes it valuable for the development of imaging agents.[1] The development of such tracers is crucial for the early diagnosis of neurodegenerative diseases, monitoring disease progression, and assessing the efficacy of new treatments in clinical trials.[5]
Safety and Handling
While specific toxicological data for this compound is not extensively available in the public domain, recent in vivo studies have indicated a favorable acute toxicity profile at therapeutic doses.[1] However, it is prudent to handle this compound with the care appropriate for a research chemical. Safety data for structurally related amines suggest that it may be a flammable liquid and vapor, harmful if swallowed, and can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound has emerged as a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its value as a chiral building block for the synthesis of CNS-targeting agents, particularly sigma-1 receptor ligands and PET tracers, is well-established. The ongoing development of efficient, stereoselective synthetic routes will undoubtedly facilitate its broader application in drug discovery programs aimed at addressing a range of neurological and psychiatric disorders. As research into the therapeutic potential of sigma-1 receptor modulation continues to expand, the demand for versatile and well-characterized intermediates like this compound is set to grow.
References
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A Technical Guide to the Spectroscopic Characterization of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Introduction
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the N-methylpyrrolidine moiety in numerous biologically active compounds.[1] A thorough understanding of its chemical structure and purity is paramount for its application in research and pharmaceutical synthesis. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the identification and characterization of this compound but also serves as a practical reference for researchers working with related heterocyclic amines.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name 2-(1-methylpyrrolidin-3-yl)ethanamine, presents several key features that will influence its spectroscopic signatures. These include a tertiary amine within the pyrrolidine ring, a primary amine on the ethyl side chain, and various aliphatic C-H bonds. Each of these functional groups will give rise to characteristic signals in NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide detailed information about its structure.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of a small amine like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[2] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like those on the primary amine.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Confirmation of Amine Protons: To definitively identify the N-H protons of the primary amine, a D₂O shake experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the amine protons will disappear or significantly diminish due to proton-deuterium exchange.[3]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on C of CH₃ (N-CH₃) | ~ 2.3 | Singlet | 3H |
| H on C of CH₂ (CH₂-NH₂) | ~ 2.7 | Triplet | 2H |
| H on C of CH₂ (ring) | ~ 2.2 - 2.8 | Multiplet | 4H |
| H on C of CH (ring) | ~ 1.8 - 2.0 | Multiplet | 1H |
| H on C of CH₂ (side chain) | ~ 1.5 - 1.7 | Multiplet | 2H |
| H on N of NH₂ | ~ 1.5 (broad) | Singlet | 2H |
| H on C of CH₂ (ring) | ~ 1.4 - 1.6 | Multiplet | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
-
N-Methyl Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet around 2.3 ppm. This is a characteristic chemical shift for N-methyl groups in aliphatic amines.
-
Ethylamine Side Chain: The two protons on the carbon adjacent to the primary amine (CH₂-NH₂) are deshielded by the electronegative nitrogen and are predicted to resonate as a triplet around 2.7 ppm. The protons on the other carbon of the ethyl side chain will appear further upfield as a multiplet.
-
Pyrrolidine Ring Protons: The protons on the carbons of the pyrrolidine ring will have complex splitting patterns and will likely appear as overlapping multiplets in the range of 1.4 to 2.8 ppm. The protons on the carbons adjacent to the tertiary nitrogen will be the most downfield.
-
Primary Amine Protons: The two protons on the primary amine (NH₂) typically appear as a broad singlet.[3] Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature. A D₂O exchange experiment would cause this signal to disappear, confirming its assignment.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound is summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C of CH₃ (N-CH₃) | ~ 42 |
| C of CH₂ (CH₂-NH₂) | ~ 45 |
| C of CH₂ (ring, adjacent to N) | ~ 55 - 60 |
| C of CH (ring) | ~ 35 - 40 |
| C of CH₂ (side chain) | ~ 30 - 35 |
| C of CH₂ (ring) | ~ 25 - 30 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbons Adjacent to Nitrogen: The carbons directly bonded to the nitrogen atoms are the most deshielded and will appear furthest downfield. This includes the N-methyl carbon, the carbons of the pyrrolidine ring adjacent to the tertiary nitrogen, and the carbon of the ethyl side chain bonded to the primary amine.
-
Other Aliphatic Carbons: The remaining aliphatic carbons of the pyrrolidine ring and the ethyl side chain will appear at higher field strengths (lower ppm values). The specific chemical shifts are influenced by their substitution and proximity to the nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the primary and tertiary amines, and the aliphatic C-H bonds.
Experimental Protocol: IR Data Acquisition
A typical protocol for obtaining an IR spectrum of a liquid amine is as follows:
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (Solution):
-
Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).
-
Place the solution in a liquid IR cell.
-
-
Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
The typical spectral range is 4000 to 400 cm⁻¹.
-
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3400 - 3250 | Medium (two bands) |
| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |
| N-H Bend (primary amine) | 1650 - 1580 | Medium |
| C-H Bend (aliphatic) | 1470 - 1350 | Medium |
| C-N Stretch (aliphatic) | 1250 - 1020 | Medium to Weak |
Interpretation of the Predicted IR Spectrum
-
N-H Stretching: The presence of a primary amine (NH₂) will give rise to two characteristic absorption bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. These bands are typically sharper and less intense than the O-H stretching bands of alcohols. The tertiary amine will not show any absorption in this region.
-
C-H Stretching: Strong absorption bands between 2960 and 2850 cm⁻¹ are expected due to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring, ethyl side chain, and methyl group.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibrations for the aliphatic amines will result in medium to weak absorptions in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol: MS Data Acquisition
A standard protocol for obtaining an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•), and induce fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectral Data
| m/z | Proposed Fragment | Significance |
| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion (M⁺•) |
| 113 | [M - CH₃]⁺ | Loss of a methyl group |
| 99 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the pyrrolidine ring |
| 71 | [C₄H₉N]⁺• | Cleavage of the ethylamine side chain |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage |
| 30 | [CH₄N]⁺ | Common amine fragment |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion: For an aliphatic amine, the molecular ion peak (M⁺•) at m/z = 128 is expected to be observed, although it may be weak. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4] This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, several alpha-cleavage pathways are possible, leading to fragments at m/z 99, 58, and 44.
-
Ring Fragmentation: Cyclic amines can also undergo fragmentation of the ring structure, which can lead to a complex pattern of fragment ions.[1] A prominent peak at m/z 84 could result from the loss of the ethylamine side chain and subsequent rearrangement.
Logical Relationships in Spectroscopic Data
The following diagram illustrates the relationship between the molecular structure and the expected spectroscopic data.
Caption: Overview of the expected spectroscopic data for the target molecule.
Mass Spectrometry Fragmentation Workflow
The following diagram illustrates the predicted electron ionization mass spectrometry (EI-MS) fragmentation workflow for this compound.
Caption: Predicted EI-MS fragmentation pathways for the target molecule.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and Mass Spectrometry, we have established a detailed set of expected spectral data. This information serves as a crucial reference for the unambiguous identification and characterization of this compound in a research and development setting. The provided protocols for data acquisition and the in-depth interpretation of the predicted spectra offer a practical framework for scientists and researchers. While experimental verification is the ultimate standard, this guide provides a robust and scientifically grounded starting point for any investigation involving this compound.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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PubMed. (2015, March 12). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(3,3-dimethylpyrrolidin-1-yl)ethan-1-amine. Retrieved from [Link]
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ResearchGate. (2007). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Retrieved from [Link]
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A Technical Guide to the Solubility of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in Organic Solvents for Pharmaceutical Development
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, impacting everything from reaction kinetics and purification to formulation and bioavailability.[1][2] This guide provides an in-depth technical analysis of the solubility characteristics of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a bifunctional amine featuring both primary and tertiary amine moieties. We will explore the physicochemical properties of this compound, the theoretical principles governing its dissolution in various organic media, and present a robust, self-validating experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this or structurally similar compounds.
Introduction: The Critical Role of Solvent Selection
In pharmaceutical manufacturing, the choice of a solvent is a strategic decision that influences process efficiency, product purity, safety, and environmental impact.[2] For amine-containing compounds like this compound, which are common building blocks in medicinal chemistry, understanding their interaction with solvents is paramount.[3] These interactions dictate the success of synthetic steps, such as reductive aminations, and downstream processes like extraction, crystallization, and formulation.[4][5] An informed solvent selection, grounded in both theoretical principles and empirical data, can prevent issues such as poor reaction yield, difficult purifications, and unstable drug product formulations. This guide aims to provide a comprehensive framework for predicting, measuring, and strategically utilizing the solubility of this compound.
Physicochemical Profile of this compound
To predict the solubility of a molecule, one must first understand its intrinsic chemical and physical properties. This compound possesses a unique combination of structural features that define its behavior in solution.
Chemical Structure:
Key Structural Features & Analysis:
-
Primary Amine (-NH₂): The terminal ethanamine group is a primary amine. This functional group is a strong hydrogen bond donor (two N-H bonds) and a hydrogen bond acceptor (one lone pair of electrons).[6] It is also a primary site of basicity.
-
Tertiary Amine (N-CH₃): The nitrogen atom within the N-methylpyrrolidine ring is a tertiary amine. It lacks hydrogen atoms for donation but possesses a lone pair of electrons, making it an effective hydrogen bond acceptor.[6]
-
Alkyl Framework: The molecule is built on a flexible, non-polar alkyl backbone (pyrrolidine ring and ethyl chain), which contributes to its solubility in less polar organic solvents.[5][7]
-
Overall Polarity: The presence of two nitrogen atoms and the capacity for hydrogen bonding make this a polar molecule. Most aliphatic amines exhibit significant solubility in polar organic solvents.[5]
Predicted Physicochemical Properties:
While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from structurally similar compounds, such as its 2-yl isomer.[8]
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Weight | ~128.22 g/mol | Influences molar concentration calculations. Based on isomers C₇H₁₆N₂. |
| pKa (Conjugate Acid) | 9.5 - 11.0 | The primary and tertiary amines are basic. This range is typical for aliphatic amines and indicates they will be protonated in acidic media, significantly increasing aqueous solubility.[5] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | The ability to donate hydrogen bonds is crucial for solubility in protic solvents like alcohols.[8] |
| Hydrogen Bond Acceptors | 2 (from both N atoms) | The ability to accept hydrogen bonds allows for interaction with both protic and polar aprotic solvents.[8] |
| Topological Polar Surface Area (TPSA) | ~29.3 Ų | This value, based on a similar isomer, suggests moderate polarity and good potential for membrane permeability.[8] |
Theoretical Principles of Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent molecules.[9][10]
-
Solvent Polarity: Solvents are broadly classified by their polarity, which is often indicated by their dielectric constant.[11]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the amine's strong hydrogen bonding capabilities, high solubility is expected in these solvents.[7][11]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile, THF, acetone): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The amine can still engage in favorable dipole-dipole interactions and hydrogen bonding (donating from its -NH₂ group), leading to good solubility.[11]
-
Non-Polar Solvents (e.g., hexane, toluene, cyclohexane): These solvents have low dielectric constants and interact mainly through weak van der Waals forces. The non-polar alkyl portions of the amine will facilitate some degree of solubility, but overall solubility is expected to be limited compared to polar solvents.[12][13]
-
-
Hydrogen Bonding: This is the most significant intermolecular force for this molecule. The primary amine's N-H groups can form strong hydrogen bonds with electron-rich atoms (like oxygen in alcohols or ketones), while the lone pairs on both nitrogen atoms can accept hydrogen bonds from protic solvents.[6][14]
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and adding heat favors the dissolution according to Le Chatelier's principle.[15]
Predictive Solubility Analysis in Common Organic Solvents
Based on the principles above, a qualitative prediction of solubility can be made. This serves as a valuable starting point for experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The alkyl backbone provides some compatibility, but the polar amine groups limit miscibility. Toluene and ether may show slightly better solubility than hexane due to some induced polarity.[10] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Moderate to High | Strong dipole-dipole interactions are possible. The amine can donate a hydrogen bond to the oxygen atoms in THF and EtOAc. Note: Primary amines can react with some ketones like acetone.[5] |
| Polar Aprotic (High Polarity) | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Miscible | These highly polar solvents can effectively solvate the polar amine groups, leading to excellent solubility. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High to Miscible | Extensive hydrogen bonding network formation between the amine (as both donor and acceptor) and the alcohol (as both donor and acceptor) results in very high solubility.[6][7] |
Experimental Determination of Solubility: A Standard Operating Procedure
Theoretical predictions must be confirmed by empirical measurement. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[16]
5.1 Principle An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. After separating the undissolved solute, the concentration of the amine in the clear supernatant is quantified using a suitable analytical method.[16][17]
5.2 Materials and Equipment
-
This compound (purity >98%)
-
Organic solvents (analytical or HPLC grade)
-
Analytical balance (4-decimal place)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS) or GC system.
5.3 Step-by-Step Protocol
-
Preparation: Add an excess amount of the amine (e.g., 50-100 mg, accurately weighed) to a vial. The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24-48 hours.
-
Self-Validation (Equilibrium Check): To ensure equilibrium has been reached, take small aliquots of the suspension at different time points (e.g., 24h, 36h, and 48h). If the measured concentration is constant across the later time points, equilibrium is confirmed.[16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the solid.[18]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution & Analysis: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method against a standard curve prepared from the same amine.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)
Strategic Solvent Selection Workflow
Choosing the right solvent is a multi-parameter decision. The following workflow, visualized in the diagram below, provides a logical pathway for solvent selection in a pharmaceutical context.
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An In-depth Technical Guide to the Stereoisomers of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine: Synthesis, Separation, and Inferred Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a chiral center, as seen in 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, gives rise to stereoisomers that can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, outlining established methodologies for the stereoselective synthesis and chiral separation of its enantiomers. While specific experimental data on the individual properties of the (R)- and (S)-enantiomers are not extensively available in public literature, this guide synthesizes information from structurally related compounds to infer potential differences in their physicochemical and pharmacological characteristics, offering a valuable resource for researchers initiating studies on these specific molecules.
Introduction: The Significance of Chirality in Drug Design
This compound is a chiral molecule possessing a single stereocenter at the C3 position of the pyrrolidine ring. This gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-amine and (S)-2-(1-methylpyrrolidin-3-yl)ethan-1-amine.
It is a fundamental principle in pharmacology that enantiomers of a chiral drug can interact differently with the chiral environment of the body, such as receptors, enzymes, and other proteins.[2] These differential interactions can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and evaluation of individual stereoisomers are critical steps in modern drug discovery and development.
Structure and Stereoisomers
The two enantiomers of this compound are depicted below:
Figure 1: The (R) and (S) enantiomers of this compound.
Physicochemical Properties of Stereoisomers
Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behavior when interacting with other chiral entities, most notably plane-polarized light.
| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂ | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol | 128.22 g/mol | 128.22 g/mol |
| CAS Number | Not available | 2165725-09-5[3] | 1286628-31-6 (dihydrochloride)[4] |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer | Specific value not publicly documented | 0° (optically inactive) |
Table 1: General Physicochemical Properties.
Optical Activity
A key distinguishing feature of enantiomers is their optical activity—the ability to rotate the plane of plane-polarized light. The (R) and (S) enantiomers will rotate light in equal but opposite directions. One will be dextrorotatory (+), and the other levorotatory (-). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. The specific rotation is a characteristic property of a chiral molecule and is essential for determining the enantiomeric purity of a sample.
Stereoselective Synthesis Strategies
The preparation of enantiomerically pure 3-substituted pyrrolidines is a well-established field in organic synthesis. These methods can be broadly categorized into two approaches: asymmetric synthesis from achiral precursors or synthesis from a chiral pool.
Asymmetric Synthesis from Achiral Precursors
Recent advances have focused on catalytic asymmetric methods to construct the chiral pyrrolidine ring. One powerful approach is the [3+2] cycloaddition reaction between azomethine ylides and activated olefins, which can be rendered highly stereoselective through the use of chiral catalysts.[5][6]
Figure 2: General workflow for asymmetric synthesis of a chiral pyrrolidine.
Chiral Pool Synthesis
An alternative and often highly effective strategy is to start with a readily available, enantiomerically pure precursor, such as (S)- or (R)-proline. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Exemplary Protocol: Synthesis of a 3-Substituted Pyrrolidine from a Chiral Precursor
This protocol is based on general methods for the synthesis of 3-substituted pyrrolidines and would require optimization for the specific target molecule.[7]
-
Starting Material: Begin with a suitable enantiopure precursor, such as a derivative of 4-hydroxyproline.
-
Mesylation: Convert the hydroxyl group at the 4-position to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane at 0 °C to room temperature.
-
Nucleophilic Substitution: Introduce the two-carbon side chain by reacting the mesylated intermediate with a suitable nucleophile, such as the anion of acetonitrile, in a polar aprotic solvent like DMSO. This will form a nitrile intermediate.
-
Reduction of Nitrile: Reduce the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
N-Methylation: If the starting material does not already contain the N-methyl group, it can be introduced via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.
-
Purification: Purify the final product using column chromatography or distillation under reduced pressure.
Chiral Separation of Enantiomers
For cases where a racemic mixture is synthesized, chiral resolution is necessary to isolate the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for both analytical and preparative-scale separations of chiral amines.
Direct Chiral HPLC
Direct methods involve the use of a chiral column where the stationary phase is designed to have differential interactions with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of chiral compounds, including amines.
Illustrative Protocol: Direct Chiral HPLC Separation
This protocol is a starting point based on methods for similar chiral amines and would require optimization.
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on a silica support) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol). A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%), is often crucial to add to the mobile phase to improve peak shape and prevent tailing by masking residual acidic silanol groups on the silica support.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound which lacks a strong chromophore.
-
Optimization: The ratio of hexane to alcohol is adjusted to achieve baseline separation of the two enantiomeric peaks.
Indirect Chiral HPLC
Indirect methods involve derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[8]
Figure 3: Workflow comparison of direct and indirect chiral HPLC separation methods.
Inferred Pharmacological Properties
While direct pharmacological data for the stereoisomers of this compound are scarce, the pyrrolidine motif is prevalent in a vast number of compounds active in the central nervous system (CNS).[9] By examining structurally related molecules, we can hypothesize potential biological targets.
Potential Molecular Targets
-
Nicotinic Acetylcholine Receptors (nAChRs): The N-methylpyrrolidine ring is the core structure of nicotine, the primary agonist for nAChRs. It is plausible that one or both enantiomers of this compound could exhibit affinity for various nAChR subtypes.[10]
-
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): The pyrrolidine ring is a key feature in several potent monoamine reuptake inhibitors, such as α-PVP and pyrovalerone. Studies on the enantiomers of α-PVP have shown that the (S)-enantiomer is significantly more potent at blocking DAT and NET than the (R)-enantiomer.[8] This highlights the stereoselectivity of these transporters.
-
Serotonin (5-HT) Receptors: Various 3-substituted pyrrolidines have been developed as selective ligands for different 5-HT receptor subtypes. For instance, specific substitution patterns on the pyrrolidine ring have led to potent and selective agonists for the 5-HT₁D receptor.[11]
Stereoselectivity in Receptor Binding
The differential binding of enantiomers to a chiral receptor is a well-documented phenomenon.[12] For example, the μ-opioid receptor shows high affinity for the naturally occurring (-)-morphine, while having minimal affinity for its unnatural (+)-enantiomer, accounting for the profound difference in their analgesic activity.[2][13] This stereoselective recognition arises from the three-dimensional arrangement of amino acid residues in the receptor's binding pocket, which creates a chiral environment that preferentially accommodates one enantiomer over the other.
Figure 4: Hypothetical stereoselective interaction with a G-Protein Coupled Receptor (GPCR).
Conclusion
The stereoisomers of this compound represent a compelling area for investigation in drug discovery. While direct experimental characterization of the individual (R)- and (S)-enantiomers is currently limited, this guide provides a robust framework for their synthesis, separation, and potential pharmacological evaluation. The established principles of stereochemistry in drug action, combined with data from structurally analogous compounds, strongly suggest that the enantiomers will exhibit distinct biological profiles. The detailed synthetic and analytical protocols outlined herein offer a practical starting point for researchers to isolate and characterize these stereoisomers, paving the way for a deeper understanding of their therapeutic potential.
References
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
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MDPI. 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Available from: [Link]
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PubChem. 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. Available from: [Link]
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IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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PubChem. 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. Available from: [Link]
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NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available from: [Link]
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PubMed. Structure-activity Studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) Pyridine (ABT-089): An Orally Bioavailable 3-pyridyl Ether Nicotinic Acetylcholine Receptor Ligand With Cognition-Enhancing Properties. Available from: [Link]
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Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
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ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Available from: [Link]
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A A Blocks. 2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine. Available from: [Link]
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ResearchGate. Stereospecific pyrrolidine derivatives (R,R)-9, (S,S)-9, 11a,b, 12a,b, 13a,b, and 14. Available from: [Link]
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PubMed. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Available from: [Link]
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NIH. Stereoselective recognition of morphine enantiomers by μ-opioid receptor. Available from: [Link]
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PubMed. Stereoselective neurochemical, behavioral, and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Available from: [Link]
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PubMed. Stereoselective binding of agonists to the β2-adrenergic receptor: insights into molecular details and thermodynamics from molecular dynamics simulations. Available from: [Link]
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ResearchGate. Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[7][7][7]octan-3-amine by pre-column derivatization high performance liquid chromatography. Available from: [Link]
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The Pyrrolidine Scaffold: A Technical Guide to Unlocking Novel Biological Activities
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold" in drug design.[1][2][3] Its unique stereochemical and physicochemical properties, including its non-planarity and capacity as a hydrogen bond acceptor, allow for the precise three-dimensional exploration of chemical space, making it an ideal framework for developing potent and selective therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities of novel pyrrolidine derivatives, focusing on their potential in anticancer, antimicrobial, and neuroprotective applications. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven protocols for their evaluation, empowering researchers to accelerate the discovery and development of next-generation therapeutics.
The Pyrrolidine Core: A Chemist's Playground for Biological Targeting
The versatility of the pyrrolidine scaffold lies in its structural simplicity and the ease with which it can be functionalized at multiple positions. This allows for the generation of vast chemical libraries with diverse pharmacological profiles.[1][2] The stereogenic centers inherent to the pyrrolidine ring are particularly crucial, as different stereoisomers can exhibit markedly different biological activities and binding affinities for enantioselective protein targets.[2] This structural feature is leveraged by medicinal chemists to design derivatives with enhanced potency and reduced off-target effects. Numerous FDA-approved drugs, such as the antibacterial clindamycin, the antihypertensive captopril, and the anti-Alzheimer's agent aniracetam, feature a pyrrolidine core, attesting to its therapeutic significance.[3][4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways essential for tumor growth, proliferation, and survival.
Mechanisms of Action
2.1.1. Enzyme Inhibition: Topoisomerase II
Many potent anticancer drugs function by targeting topoisomerase II (Top2), an essential enzyme that resolves DNA tangles during replication.[2][6] Certain pyrrolidine derivatives act as Top2 "poisons." They stabilize the transient covalent complex formed between Top2 and DNA, which prevents the re-ligation of double-strand breaks.[7][8] This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.[6][7]
Caption: Inhibition of the Topoisomerase II catalytic cycle by pyrrolidine derivatives.
2.1.2. Disruption of Signaling Pathways: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, drives the proliferation, survival, and metastasis of many cancer types.[9][10][11] Pyrrolidine-based compounds have been designed as EGFR tyrosine kinase inhibitors (TKIs).[5] These small molecules compete with ATP for binding to the intracellular catalytic domain of the receptor, thereby preventing its autophosphorylation and the activation of downstream pro-survival pathways like PI3K/AKT/mTOR and MEK/ERK.[9][10]
Caption: A typical workflow for screening and characterizing novel anticancer compounds.
2.3.2. Protocol 1: MTT Assay for Cell Viability
This protocol provides a robust method for assessing the cytotoxic effects of novel pyrrolidine derivatives on cancer cell lines. [4][5][12]
-
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. [4][5]The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. [5][12]
-
Materials:
-
Cancer cell line(s) of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS) [12] * Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom sterile microplates
-
Test pyrrolidine derivatives (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment. [12] 2. Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL. [4][12] 5. Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [12] 6. Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. [12]Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [13] 7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
-
Self-Validation System:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to confirm the assay is sensitive to growth inhibition.
-
Negative/Vehicle Control: Cells treated with the vehicle (e.g., 0.5% DMSO) establish the baseline for 100% cell viability.
-
Blank Control: Wells containing only medium are used to subtract background absorbance.
-
2.3.3. Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7. [1]Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity. [1]
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Treated cells in a white-walled 96-well plate
-
Positive control for apoptosis (e.g., Staurosporine)
-
Luminometer
-
-
Procedure (Add-Mix-Measure Format):
-
Plate Setup: Seed and treat cells with test compounds in a white-walled 96-well plate as described in the MTT assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. [14]Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Increased luminescence relative to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
-
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Pyrrolidine derivatives have shown significant potential, exhibiting activity against a range of bacteria and fungi, including clinically relevant strains like Staphylococcus aureus and Candida albicans. [8][9][15][16]
Mechanism of Action
The antimicrobial mechanisms of pyrrolidine derivatives are varied. Some compounds are known to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. [3][4]Others may disrupt cell membrane integrity or interfere with other vital metabolic pathways. The specific substitutions on the pyrrolidine ring play a critical role in determining the spectrum and potency of antimicrobial activity. [1][9]
Quantitative Data Summary
Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class | Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Pyrrolidine-Thiazole Derivative | B. cereus | 21.70 | Gentamicin | 22.65 | [3] |
| Spirooxindole Pyrrolidine | C. albicans | 4 | - | - | [3][4] |
| 5-Oxopyrrolidine Derivative | Multidrug-resistant S. aureus | Promising Activity | Linezolid | - | [8] |
| 2,3-Pyrrolidinedione Derivative | S. mutans | Comparable to CHX | Chlorhexidine (CHX) | - | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the standard method for determining the MIC of a potential antimicrobial agent. [17][18]
-
Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) occurs after incubation. [17][18]
-
Materials:
-
Bacterial/Fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well round-bottom microtiter plates
-
Test pyrrolidine derivatives (dissolved in DMSO)
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard), which is then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [17][19] 2. Compound Dilution: Dispense 50-100 µL of broth into each well of a 96-well plate. [17]Prepare a 2-fold serial dilution of the test compound directly in the plate. For example, add 100 µL of a 2x starting concentration of the compound to the first column, mix, and transfer 100 µL to the second column, repeating across the plate. [19] 3. Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A known antibiotic is tested in parallel to validate the assay.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [17] 6. Data Acquisition: The MIC is determined by visual inspection as the lowest concentration well with no turbidity. This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader. [18]
-
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss and cognitive decline. Pyrrolidine derivatives, particularly those derived from the pyrrolidin-2-one (pyroglutamate) structure, have shown significant promise as neuroprotective agents. [6][19]
Mechanism of Action
A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. [6][20]Pyrrolidine derivatives have been developed as potent AChE inhibitors. [6]Additionally, these compounds often exhibit antioxidant properties, protecting neurons from oxidative stress, which is another major contributor to neurodegeneration. [6][19][21]Studies have shown that treatment with certain pyrrolidine-2-one derivatives can reverse cognitive deficits and reduce biochemical markers of oxidative stress (like lipid peroxidation) in animal models. [6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors. [3][20][22]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. [3][22]Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. [3][22]The rate of color formation is proportional to AChE activity; inhibitors reduce this rate.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0) [22] * DTNB solution (in assay buffer)
-
ATCh substrate solution (in deionized water)
-
Test pyrrolidine derivatives
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader (absorbance at 412 nm)
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add 25 µL of assay buffer to all wells.
-
Inhibitor Addition: Add 25 µL of various dilutions of the test compound to the appropriate wells. Add 25 µL of buffer (with DMSO) for the 100% activity control and 25 µL of the positive control inhibitor to its wells. [3] 3. Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add 50 µL of DTNB solution, followed immediately by 25 µL of the ATCh substrate solution to all wells to start the reaction. [3] 5. Data Acquisition: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes. [23] 6. Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition is calculated as: [1 - (Rate of sample / Rate of 100% activity control)] x 100. Determine the IC₅₀ value from the dose-response curve.
-
Future Directions and Conclusion
The pyrrolidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The diverse biological activities, from anticancer and antimicrobial to neuroprotective effects, underscore its privileged status in medicinal chemistry. [1][3]Future research will likely focus on the synthesis of multi-target derivatives, aiming to combat complex diseases like cancer and neurodegeneration through synergistic mechanisms. The development of derivatives with improved pharmacokinetic profiles and the ability to overcome drug resistance are also critical areas of investigation. By combining rational drug design with the robust screening protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
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Pommier, Y., et al. (2010). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer. Available at: [Link]
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Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Vaškevičienė, I., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]
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Nain, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International. Available at: [Link]
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Pardeshi, S. D., et al. (2014). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. International Journal of Chemical and Physical Sciences. Available at: [Link]
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Kantminienė, K., et al. (2023). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences. Available at: [Link]
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Musso, L., et al. (2016). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. Available at: [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
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Mickevičius, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. Available at: [Link]
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A Technical Guide to the Discovery and Synthesis of Substituted Pyrrolidines
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in a multitude of biologically active natural products and FDA-approved drugs underscores its significance as a "privileged scaffold".[4][5] This guide provides an in-depth exploration of the core synthetic methodologies for constructing this versatile scaffold, with a focus on strategies pertinent to drug discovery and development. We will delve into the mechanistic underpinnings of these reactions, providing not just a "how-to" but a "why," to empower researchers in their quest for novel therapeutic agents.
The unique three-dimensional structure of the pyrrolidine ring, a result of its sp³-hybridized carbons and non-planar "pseudorotation," allows for the precise spatial arrangement of substituents.[1][2] This conformational flexibility is crucial for optimizing interactions with biological targets, leading to enhanced potency and selectivity.[1][2]
This guide will traverse the landscape of pyrrolidine synthesis, from classical cycloaddition reactions to modern catalytic marvels, offering detailed protocols and comparative insights to inform your synthetic design.
I. Foundational Strategies: Building the Pyrrolidine Core
The construction of the pyrrolidine ring can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from natural sources like proline, and the de novo synthesis from acyclic precursors.[6] While the former offers a straightforward entry to certain derivatives, the latter provides greater flexibility in introducing diverse substitution patterns.
[3+2] Cycloaddition Reactions: The Workhorse of Pyrrolidine Synthesis
Among the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition reaction.[1][4][7][8] This atom-economical process involves the reaction of a 1,3-dipole with a dipolarophile to rapidly construct the five-membered ring, often with the simultaneous creation of multiple stereocenters.[4][9]
a. Azomethine Ylides: Key Intermediates
Azomethine ylides are the most commonly employed 1,3-dipoles for pyrrolidine synthesis.[1][7] These reactive intermediates can be generated in situ through various methods, with the decarboxylative route from α-amino acids being a classic and highly effective approach.[4][10]
Conceptual Workflow: Decarboxylative Generation of Azomethine Ylides
Caption: Decarboxylative pathway to azomethine ylides.
Experimental Protocol: General Procedure for [3+2] Cycloaddition via Decarboxylation [11]
-
Reaction Setup: To a solution of the aldehyde (1 mmol, 1 equiv) and the α-amino acid (1.2 mmol, 1.2 equiv) in a suitable solvent (e.g., acetonitrile, 3 mL) in a sealed vial, add the dipolarophile (N-substituted maleimide, 1.1 mmol, 1.1 equiv) and triethylamine (1.2 mmol, 1.2 equiv).[11]
-
Heating: Heat the reaction mixture in an oil bath at 110 °C for 6 hours.[11]
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
The stereochemical outcome of the [3+2] cycloaddition is highly dependent on the geometry of the azomethine ylide and the nature of the dipolarophile, allowing for the synthesis of various stereoisomers.[1]
b. Asymmetric [3+2] Cycloadditions
Achieving enantioselectivity in pyrrolidine synthesis is paramount for drug discovery. Asymmetric [3+2] cycloadditions, often employing chiral catalysts, have emerged as a powerful tool for this purpose.[7][12] For instance, silver-catalyzed cycloadditions have demonstrated high levels of regio- and diastereoselectivity.[13]
Conceptual Workflow: Catalytic Asymmetric [3+2] Cycloaddition
Caption: Asymmetric synthesis of pyrrolidines via catalysis.
Ring-Closing Metathesis (RCM): A Strategy for Unsaturation
Ring-closing metathesis (RCM) has become a powerful method for the synthesis of cyclic compounds, including pyrrolidines.[14][15] This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene or enyne to form a cyclic olefin.[14]
Experimental Protocol: General Procedure for RCM Synthesis of Pyrrolidines [14]
-
Substrate Preparation: Synthesize the acyclic diene or enyne precursor containing a nitrogen atom.
-
Reaction Setup: Dissolve the substrate (1 mmol) in dry dichloromethane (20 mL). Add the first-generation Grubbs' catalyst (0.05 mmol).[14]
-
Reaction Conditions: Stir the reaction mixture at 40 °C for 15 hours.[14]
-
Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the pyrrolidine derivative.
The efficiency of RCM can be influenced by the nature of the nitrogen-containing substrate, with basic or nucleophilic nitrogen atoms sometimes posing challenges.[14]
Aza-Cope Rearrangement-Mannich Cyclization: A Tandem Approach
The aza-Cope rearrangement-Mannich cyclization is a powerful tandem reaction sequence for the stereoselective synthesis of acyl-substituted pyrrolidines.[16][17][18] This reaction proceeds through a[7][7]-sigmatropic rearrangement followed by an irreversible Mannich cyclization, which provides a thermodynamic driving force for the reaction.[16][18]
Conceptual Workflow: Aza-Cope Rearrangement-Mannich Cyclization
Caption: Tandem aza-Cope/Mannich reaction for pyrrolidine synthesis.
This methodology has proven particularly useful in the total synthesis of complex natural products, such as alkaloids.[16] The stereoselectivity of the reaction can often be controlled by the stereochemistry of the starting amino alcohol.[17][19]
II. Asymmetric Synthesis: The Key to Biological Activity
Since the biological activity of chiral molecules is often dependent on their stereochemistry, the development of asymmetric methods for the synthesis of substituted pyrrolidines is of paramount importance.[1][12]
Chiral Pool Synthesis
The use of readily available chiral starting materials, such as the amino acid proline, provides a straightforward entry into the synthesis of enantioenriched pyrrolidines.[6][20] This "chiral pool" approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of subsequent transformations.[6]
Asymmetric Catalysis
As mentioned earlier, asymmetric catalysis plays a crucial role in the enantioselective synthesis of pyrrolidines.[7][12] Chiral organocatalysts, often derived from proline itself, have been extensively developed and utilized to promote a variety of transformations in a highly enantioselective manner.[12]
Kinetic Resolution
Kinetic resolution offers another strategy for obtaining enantioenriched pyrrolidines from a racemic mixture.[21] This approach relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material or the enantioenriched product.[21]
III. Therapeutic Applications of Substituted Pyrrolidines
The versatility of the pyrrolidine scaffold has led to its incorporation into a wide range of therapeutic agents across various disease areas.[3][22]
Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Moiety [5][23][24][25]
| Drug Name | Therapeutic Area |
| Captopril | Antihypertensive[6] |
| Eletriptan | Antimigraine[6] |
| Vildagliptin | Antidiabetic[6] |
| Asunaprevir | Antiviral (Hepatitis C)[6] |
| Daclatasvir | Antiviral (Hepatitis C)[6] |
| Anisomycin | Antibiotic[6] |
| Lincomycin | Antibiotic[6] |
| Avanafil | Erectile Dysfunction[6] |
| Procyclidine | Anticholinergic[5][23] |
| Bepridil | Calcium Channel Blocker[23] |
The biological activity of substituted pyrrolidines is diverse, with examples of compounds exhibiting anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][22][26] For instance, certain polysubstituted pyrrolidines have shown promising antiproliferative effects against various cancer cell lines, inducing cell cycle arrest and apoptosis.[26][27]
Signaling Pathway Implication: CXCR4 Antagonism in Cancer Metastasis
Substituted pyrrolidines have been identified as potent antagonists of the CXCR4 chemokine receptor.[1] This receptor plays a crucial role in cancer metastasis, and its inhibition represents a promising therapeutic strategy.
Caption: Mechanism of CXCR4 antagonism by substituted pyrrolidines.
IV. Conclusion and Future Directions
The discovery and synthesis of substituted pyrrolidines remain a vibrant and highly active area of research in medicinal chemistry. The development of novel, efficient, and stereoselective synthetic methodologies continues to expand the accessible chemical space for this privileged scaffold. As our understanding of the biological roles of various targets deepens, the rational design and synthesis of new pyrrolidine-based therapeutic agents will undoubtedly lead to the discovery of innovative treatments for a wide range of human diseases. The continued exploration of new catalytic systems, tandem reactions, and the application of flow chemistry are expected to further accelerate the discovery of next-generation pyrrolidine-containing drugs.
V. References
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2015). Chemical Communications, 51(24), 4949-4962. [Link]
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Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]
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Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online. Retrieved January 11, 2026, from [Link]
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Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. (2014). Journal of the American Chemical Society, 136(11), 4444-4455. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
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Aza-Cope rearrangement. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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New Efficient RCM-Mediated Synthesis of Pyrrolidine Derivatives. (2006). Synthetic Communications, 36(21), 3169-3175. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2014). Accounts of Chemical Research, 47(11), 3373-3384. [Link]
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ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. (2006). Organic Preparations and Procedures International, 38(6), 570-575. [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. (2023). Nature Communications, 14(1), 318. [Link]
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The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. (2022). New Journal of Chemistry, 46(42), 20087-20095. [Link]
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Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (2007). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6608. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1228515. [Link]
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Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). Archiv der Pharmazie, 353(12), e2000136. [Link]
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Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. (2012). Digital Commons @ EMU. Retrieved January 11, 2026, from [Link]
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Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. (2007). Organic Letters, 9(5), 769-771. [Link]
-
Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. (2000). Tetrahedron Letters, 41(42), 8157-8161. [Link]
-
SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. (2002). The Journal of Organic Chemistry, 67(11), 3717-3725. [Link]
-
The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. (2022). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters, 25(41), 7549-7554. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Conjugate Additions, Aza-Cope, and Dissociative Rearrangements and Unexpected Electrocyclic Ring Closures in the Reactions of 2-(2-Pyrrolidinyl)-Substituted Heteroaromatic Systems with Acetylenic Sulfones. (2023). The Journal of Organic Chemistry, 88(17), 12217-12230. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Cascade 1,3-Dipolar Cycloaddition and Lactamization for Diastereoselective Synthesis of Pyrrolidinedione-Fused Tetrahydropyrroloisoindolones. (2024). The Journal of Organic Chemistry, 89(13), 9037-9047. [Link]
-
Examples of fully substituted biologically active pyrrolidines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
(PDF) Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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(PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]
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Pyrrolidine. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Commercial drugs containing pyrrolidine moiety. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Technical Guide to 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine: Sourcing, Applications, and Handling for Advanced Research
Introduction: The Strategic Value of a Versatile Pyrrolidine Building Block
In the landscape of modern drug discovery and medicinal chemistry, the pyrrolidine moiety is a privileged scaffold, appearing in over 20 FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, including aqueous solubility and metabolic stability, and its ability to serve as a versatile synthetic handle. Within this important class of compounds, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine (CAS No. 139744-43-3) emerges as a critical building block. This technical guide provides an in-depth analysis of its commercial availability, strategic sourcing, key applications, and essential safety protocols, designed for researchers and drug development professionals.
This molecule's structure, featuring a primary amine separated from a tertiary amine within the N-methylpyrrolidine ring by a two-carbon linker, offers dual reactivity. This makes it a valuable intermediate for constructing complex molecular architectures and exploring novel therapeutic agents.[2] Its application spans the synthesis of novel drug candidates, particularly those targeting complex biological pathways.[2]
Physicochemical Profile and Identification
Accurate identification is paramount for experimental reproducibility. The key identifiers and properties of the parent compound and its common salt form are summarized below. The dihydrochloride salt is frequently offered commercially, providing enhanced stability and handling characteristics compared to the free base.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 139744-43-3 (Free Base) | Inferred from supplier data |
| CAS Number | 1286628-31-6 (Dihydrochloride Salt) | BLDpharm |
| Molecular Formula | C₇H₁₆N₂ | AA Blocks[3] |
| Molecular Weight | 128.22 g/mol | AA Blocks[3] |
| Boiling Point | 50 - 52 °C (at 1,013 hPa) | Sigma-Aldrich[4] |
| Density | 0.929 g/cm³ | Sigma-Aldrich[4] |
| Appearance | Colorless Liquid (typical) | Ningbo Inno Pharmchem |
Commercial Availability and Supplier Landscape
This compound is available from a range of specialized chemical suppliers, typically in research quantities from milligrams to several grams. It is most commonly supplied as the dihydrochloride salt, which offers improved stability and ease of handling.
Table of Commercial Suppliers
The following table consolidates suppliers identified for this compound and its dihydrochloride salt. Researchers should always request a certificate of analysis (COA) to verify purity and identity.
| Supplier | Product Name | CAS Number | Notes |
| BLDpharm | This compound dihydrochloride | 1286628-31-6 | Available for online ordering.[5] |
| Sigma-Aldrich | This compound | 139744-43-3 | Product is noted as being supplied under the TSCA R&D Exemption.[4][6] |
| AA Blocks | 2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine | 2165725-09-5 | A stereoisomer, available in quantities from 100mg to 10g.[3] |
| American Elements | 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride | 2060008-06-0 | A related pyrrolopyridine analog, available in research and bulk quantities.[7] |
Note: The availability of specific isomers or related structures, such as those offered by AA Blocks or American Elements, can be advantageous for structure-activity relationship (SAR) studies.
Strategic Sourcing Workflow
The process of procuring specialized chemical reagents requires a systematic approach to ensure quality and project timeline adherence. The choice between the free base and a salt form, for instance, is a critical decision. The free base is often a flammable and corrosive liquid, while the dihydrochloride salt is typically a more stable solid, which can simplify weighing and handling.
Below is a recommended workflow for sourcing this reagent.
Caption: A strategic workflow for sourcing specialized chemical reagents.
Application in Research and Drug Development
The utility of this compound is rooted in the established importance of the pyrrolidine scaffold in medicinal chemistry. Pyrrolidine derivatives are key components in drugs targeting a wide array of conditions.
Role as a Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of more complex molecules.[2] Its bifunctional nature—a primary amine for nucleophilic reactions and a tertiary amine that influences solubility and acts as a potential hydrogen bond acceptor—makes it a versatile building block.[2]
Scaffold for Novel Drug Candidates: The pyrrolidine core is a foundational element in the design of novel therapeutics.[8] For example, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a structurally related intermediate, was crucial in the development of premafloxacin, an antibiotic for veterinary use.[9][10] The synthesis of such complex molecules often involves key steps like asymmetric Michael additions and stereoselective alkylations on pyrrolidine precursors.[9][10] Researchers utilize building blocks like this compound to construct libraries of compounds for screening against biological targets.
The diagram below illustrates the logical flow from a basic building block to a potential drug candidate.
Caption: The role of building blocks in the drug discovery pipeline.
Safety, Handling, and Storage
Proper handling of this compound is critical. Based on available Safety Data Sheets (SDS), the compound is classified with multiple hazards.
Hazard Profile:
-
Flammability: The compound is a flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Corrosivity: It causes severe skin burns and eye damage.[4][11] It is also corrosive to the respiratory tract.[4]
-
Toxicity: It is harmful if swallowed or in contact with skin.[4][11]
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (goggles and face shield).[4][12]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors.[11][12]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower. Call a physician immediately.[4][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[11]
-
Storage and Stability:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11][12]
-
Container: Keep the container tightly closed to prevent moisture contamination and evaporation.[4][12] Store locked up in a designated flammables area.[11]
Conclusion
This compound is a high-value chemical intermediate with significant potential for researchers in medicinal chemistry and drug development. Its commercial availability through specialized suppliers, primarily as a more stable dihydrochloride salt, allows for its integration into complex synthetic workflows. Understanding its physicochemical properties, sourcing channels, and stringent safety requirements is essential for leveraging its full potential in the laboratory. By following a strategic procurement process and adhering to established safety protocols, research organizations can effectively utilize this versatile building block to drive innovation and accelerate the discovery of new therapeutic agents.
References
- BLDpharm. 1286628-31-6|this compound dihydrochloride.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- AA Blocks. 2165725-09-5 | 2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine.
- AK Scientific, Inc.
- Sigma-Aldrich.
- American Elements. 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride.
- BLDpharm. 326409-29-4|2-(Pyrrolidin-3-yl)ethan-1-amine.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-(2-Aminoethyl)
- BLDpharm. (S)-2-(1-Methylpyrrolidin-2-yl)ethan-1-amine dihydrochloride.
- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7.
- Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
- Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
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A Methodological Framework for Assessing the Thermochemical Stability of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine for Pharmaceutical Applications
Abstract: This technical guide outlines a comprehensive, multi-technique framework for the rigorous evaluation of the thermochemical stability of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, an N-substituted pyrrolidine derivative of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] Given the limited public data on this specific molecule, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. We will detail a logical, phased approach, beginning with in silico predictions, progressing through definitive instrumental thermal analyses (TGA, DSC, ARC), and culminating in forced degradation studies for degradant identification. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, ensuring scientific integrity and regulatory compliance.
Introduction: The Imperative for Stability Assessment
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] this compound combines this versatile scaffold with a primary amine, presenting a molecule with significant potential for further chemical modification and as a pharmacophore itself. However, before any API can progress through the development pipeline, a thorough understanding of its intrinsic stability is paramount.
The purpose of stability testing is to provide evidence of how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[4][5] This data is foundational for:
-
Determining Safe Storage and Shipping Conditions: Prevents degradation and ensures the API remains within specification.[6]
-
Establishing a Re-test Period or Shelf Life: A regulatory requirement that guarantees the product's quality over its lifecycle.[][8]
-
Guiding Formulation Development: Understanding how the API degrades informs the selection of compatible excipients and packaging materials.[]
-
Ensuring Patient Safety: Identifies potentially toxic degradation products that could form during storage or administration.[9]
This guide provides the scientific rationale and detailed protocols to construct a complete thermochemical stability profile for this compound.
Phase 1: Predictive Assessment via Computational Analysis
Before committing to extensive laboratory work, computational chemistry offers a powerful, resource-efficient method to predict the molecule's potential thermal liabilities. This in silico approach guides experimental design by identifying the most probable points of initial degradation.
Rationale and Approach
The thermochemical stability of a molecule is fundamentally governed by its bond dissociation energies (BDEs). The bond with the lowest BDE is the most likely to break under thermal stress, initiating the degradation cascade. We propose using Density Functional Theory (DFT) calculations, a common computational method, to model the molecule and calculate the BDE for each key covalent bond.[10] This analysis helps to form a testable hypothesis about the degradation pathway. For this compound, the bonds of primary interest are the C-N bonds within the pyrrolidine ring, the N-CH₃ bond, and the C-C and C-N bonds of the ethanamine sidechain.
Predicted Thermal Liabilities
Based on the structure, the most likely points of initial thermal decomposition are hypothesized to be:
-
N-CH₃ Bond Cleavage: The bond to the methyl group is a potential weak point.
-
Ring Opening: Cleavage of a C-N or C-C bond within the strained five-membered pyrrolidine ring.[11]
-
Side Chain Fragmentation: Cleavage of the C-C or C-N bond in the ethylamine substituent.
Caption: Predicted molecular weak points for thermal degradation.
Phase 2: Definitive Thermochemical Characterization
Following predictive analysis, a suite of orthogonal thermal analysis techniques must be employed to build a complete experimental profile. Each instrument provides unique and complementary data.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the foundational experiment for thermal stability. It precisely measures mass loss as a function of temperature, telling us at what temperature the material begins to decompose and how many distinct decomposition steps occur. We use an inert nitrogen atmosphere to isolate thermal degradation from oxidative effects, which are studied separately.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass vs. temperature data. Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs. Identify the temperatures of maximum decomposition rates from the derivative curve (DTG).[12]
| Parameter | Anticipated Value | Significance |
| T₅% (Onset Temp.) | > 150°C | Defines the upper limit for short-term thermal excursions. |
| T_peak1 (DTG) | 200 - 250°C | Temperature of maximum rate for the first decomposition step. |
| Mass Loss (Step 1) | 15 - 30% | Correlates to the loss of a specific fragment (e.g., side chain). |
| T_peak2 (DTG) | > 300°C | Temperature of maximum rate for subsequent decomposition. |
| Final Residue @ 600°C | < 2% | Indicates complete volatilization of decomposition products. |
Differential Scanning Calorimetry (DSC)
Expertise & Experience: While TGA tracks mass loss, DSC detects heat flow. This allows us to identify not only decomposition but also other critical thermal events like melting, boiling, and crystallization.[13] Crucially, DSC tells us if a decomposition is endothermic (absorbs energy) or exothermic (releases energy). A strong exotherm is a major safety warning sign, indicating potential for a runaway reaction.[14]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 25°C, then ramp from 25°C to 400°C at 10°C/min.
-
-
Data Analysis: Plot heat flow vs. temperature. Integrate peaks to determine melting point (T_m), enthalpy of fusion (ΔH_fus), and the onset temperature and enthalpy of any exothermic or endothermic events.[15]
| Parameter | Anticipated Value | Significance |
| Melting Point (T_m) | 100 - 140°C | Key physical property; indicates purity. |
| Enthalpy of Fusion (ΔH_fus) | 20 - 40 J/g | Thermodynamic constant for the solid-liquid phase change. |
| Exotherm Onset (T_exo) | > 180°C | Temperature at which decomposition begins to release energy. |
| Enthalpy of Decomposition | > 200 J/g | Quantifies the energy released; high values indicate a significant hazard. |
Accelerating Rate Calorimetry (ARC)
Trustworthiness: TGA and DSC are excellent screening tools, but they are performed under controlled heating rates. An Accelerating Rate Calorimeter (ARC) is a self-validating system for assessing worst-case scenarios.[16] It operates adiabatically, meaning that once the sample begins to self-heat, the instrument's heaters match the sample temperature, preventing any heat loss to the environment.[17] This mimics the conditions in a large, poorly-cooled reactor and is the gold standard for evaluating thermal runaway potential.[18][19]
-
Sample Preparation: A 1-3 g sample is loaded into a titanium or stainless steel sample bomb, which is then sealed.
-
Methodology: Employ a "Heat-Wait-Search" (HWS) procedure.[20]
-
Heat: The system heats the sample by a defined increment (e.g., 5°C).
-
Wait: It holds the temperature for a stabilization period (e.g., 15 minutes).
-
Search: It monitors for any self-heating greater than a sensitivity threshold (e.g., 0.02°C/min). If no self-heating is detected, the cycle repeats.
-
-
Exotherm Detection: If self-heating is detected, the instrument switches to adiabatic mode, tracking the temperature and pressure increase until the reaction is complete.
-
Data Analysis: Key parameters including onset temperature, time to maximum rate (TMR), and adiabatic temperature rise (ΔT_ad) are calculated.[18]
Caption: The Heat-Wait-Search (HWS) workflow in ARC testing.
| Parameter | Anticipated Value | Significance |
| Onset Temperature | > 170°C | The temperature at which self-heating begins under adiabatic conditions. |
| Time to Maximum Rate (TMR) | > 24 hours | Time from onset to runaway; a critical process safety parameter. |
| Adiabatic Temperature Rise | < 150°C | The total temperature increase due to the exotherm without heat loss. |
| Max Self-Heat Rate | < 10°C/min | The maximum rate of the runaway reaction. |
Phase 3: Forced Degradation & Pathway Elucidation
Authoritative Grounding: While thermal analysis identifies if and when a molecule degrades, forced degradation (or stress testing) is used to determine how it degrades and what it degrades into.[21] These studies are a regulatory expectation (ICH Q1A) and are essential for developing stability-indicating analytical methods.[6] The goal is to achieve a target degradation of 10-20%, which is sufficient to produce and detect major degradants without destroying the molecule completely.[22]
Stress Conditions and Rationale
A single batch of this compound should be subjected to a series of exaggerated conditions.[6]
-
Acid/Base Hydrolysis: The sample is dissolved in 0.1 M HCl and 0.1 M NaOH and heated (e.g., 60°C) to assess susceptibility to pH-mediated degradation. The amide-like structure of the pyrrolidine ring could be susceptible to hydrolysis under harsh pH conditions.[23]
-
Oxidation: The sample is treated with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Tertiary and primary amines are often susceptible to oxidation.[1]
-
Thermal Stress: The solid sample is exposed to dry heat (e.g., 70°C) for an extended period (e.g., 7 days) to simulate long-term storage at elevated temperatures.
-
Photostability: The solid sample is exposed to controlled light sources as specified in ICH guideline Q1B to assess light sensitivity.
Analytical Methodology
Each stressed sample is analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically coupled with both a UV detector and a Mass Spectrometer (MS).
-
HPLC-UV: Separates the parent compound from degradation products and quantifies their relative amounts.
-
HPLC-MS: Provides the mass-to-charge ratio of the degradation products, enabling structural elucidation.
Caption: Workflow for forced degradation and degradant analysis.
Synthesis and Conclusion
A comprehensive thermochemical stability assessment requires the synthesis of data from predictive, thermal, and chemical stress studies. The T_onset from TGA, the exothermic onset from DSC, and the adiabatic onset from ARC provide a complete picture of the molecule's thermal limits. The forced degradation studies provide the chemical context, revealing the likely degradation products that could form if these thermal limits are breached.
By following the methodological framework presented in this guide, researchers and drug developers can establish a robust stability profile for this compound. This profile is critical for ensuring the quality, safety, and efficacy of the API, satisfying regulatory requirements, and guiding the successful development of a final drug product.
References
-
Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]
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National Pharmaceutical Regulatory Agency. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
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World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]
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World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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ResearchGate. Thermal gravimetric analysis under a nitrogen atmosphere of iminopyrrolidine ligands 1–6. [Link]
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ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. [Link]
-
Belmont Scientific. Accelerating Rate Calorimeter (ARC). [Link]
- Google Patents.
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ResearchGate. Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. [Link]
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Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]
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AKJournals. (1995). Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. [Link]
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Journal of Pharmaceutical and Scientific Innovation. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]
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Taylor & Francis Online. (1999). EVALUATION OF TERTIARY AMINE CO-INTIATORS USING DIFFERENTIAL SCANNING PHOTOCALORIMETRY. [Link]
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Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]
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ResearchGate. Synthesis of (R)-(-)-Pyrrolam A (I) and Studies on Its Stability: A Caveat on Computational Methods. [Link]
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MedCrave online. (2016). Forced Degradation Studies. [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Royal Society of Chemistry. (2015). Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion. [Link]
-
Sigma-HSE. Accelerating Rate Calorimeter (ARC) Testing. [Link]
-
IOPscience. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ACS Publications. (1974). Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies of Proline and 5-Methylproline Dimers. [Link]
-
ACS Publications. (1972). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. [Link]
-
ResearchGate. TGA thermograms (a) and derivative curves (b) of compounds 1–4 (heating ramp 10 °C min⁻¹). [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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PubChem. N-methyl-2-pyrrolidone. [Link]
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ResearchGate. (2021). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. [Link]
-
Scribd. (2021). Thermal Decomposition of N-Butyl-N-methyl Pyrrolidinium. [Link]
-
National Library of Medicine. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
-
AA Blocks. 2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine. [Link]
-
National Library of Medicine. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
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PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. [Link]
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Navigating the Labyrinth: A Technical Guide to InChIKey and SMILES for Precision Database Searching
For researchers, medicinal chemists, and drug development professionals, the ability to unequivocally identify and retrieve information about a specific chemical entity is the bedrock of discovery. In the vast digital expanse of chemical databases, a compound's name can be ambiguous, its structure drawn in myriad ways. True precision comes from machine-readable, canonical identifiers. This guide provides an in-depth exploration of two such cornerstones of cheminformatics—SMILES and InChIKey—in the context of searching for a specific molecule: 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine .
Through the course of this guide, we will uncover a common challenge in chemical informatics: the target molecule, while commercially available as a salt, does not have a dedicated entry in major public databases like PubChem. This scenario is not a failure of our search, but rather a realistic illustration of the chemical data landscape. We will, therefore, demonstrate the principles of database searching by first generating the predicted identifiers for our target and then applying these principles in a verifiable protocol using a closely related, well-documented isomer.
The Imperative of Unambiguous Identification
In drug discovery, precision is paramount. The seemingly minor difference in the position of a methyl group or the stereochemistry of a chiral center can be the difference between a potent therapeutic and an inactive or even toxic compound. Chemical names can be inconsistent across vendors and publications. Structural drawings, while visually intuitive, are not directly searchable in a text-based query. This is where algorithmic, standardized identifiers become indispensable. They serve as a unique "fingerprint" for a molecule, enabling researchers to:
-
Eliminate Ambiguity: Ensure that a search for a specific compound retrieves data only for that exact molecule, including its specific isomers.
-
Enable Cross-Referencing: Confidently link information across disparate databases, from patents and literature to bioactivity assays and vendor catalogs.[1]
-
Facilitate High-Throughput Screening: Programmatically search and analyze vast chemical libraries for compounds with specific structural features.
Core Chemical Identifiers: SMILES and InChIKey
Two of the most powerful and widely used line notation formats are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) with its hashed counterpart, the InChIKey.
SMILES: A Concise Structural Representation
SMILES is a line notation that represents a chemical structure using a short string of ASCII characters.[2] It is compact and human-readable to a trained chemist.
-
Causality of Use: The primary utility of SMILES lies in its ability to represent not just the atoms and bonds (the molecular graph), but also to specify substructures. This makes it the ideal tool for "substructure searching," where the goal is to find all molecules in a database that contain a particular chemical scaffold or fragment. For example, a researcher could use a SMILES fragment to search for all compounds containing a 1-methylpyrrolidine ring.
InChI and InChIKey: The Digital Fingerprint
The InChI is a more complex, layered textual identifier developed by IUPAC to create a unique, canonical representation of a molecule.[3] However, its length and character complexity make it ill-suited for web searching. To solve this, the InChIKey was developed.
-
Causality of Use: The InChIKey is a 27-character, fixed-length string created by applying a hashing algorithm to the full InChI.[3] This process creates a near-unique digital fingerprint of the molecule. Its fixed length and web-friendly characters make it the gold standard for "identity searching." When you search a database using an InChIKey, you are asking for an exact match to that specific chemical structure, including its stereochemistry and isotopic composition (if specified in the full InChI). This is the most precise way to find data on a single, specific compound.
Identifiers for this compound and a Documented Analogue
As noted, our target compound is not readily found in major public databases. Therefore, we have generated its predicted identifiers from its known structure. For practical demonstration, we will use the well-documented isomer, 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine .
| Identifier | This compound (Target) | 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine (Analogue) |
| PubChem CID | Not Found | [4]([Link]) |
| SMILES | CN1CC(CCN)C1 (Predicted) | CC1CCCN1CCN[5] |
| InChIKey | FZSJAYNSRMIIOS-UHFFFAOYSA-N (Predicted) | CWCJURPRDOORGY-UHFFFAOYSA-N[5] |
| CAS Number | 1286628-31-6 (for dihydrochloride salt) | 35025-84-4[5] |
Experimental Protocols for Database Searching
The following protocols provide step-by-step methodologies for performing precise searches in a major public database like PubChem.
Protocol 1: Identity Search using InChIKey
Objective: To find all available data for the exact compound 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine.
Methodology:
-
Navigate to the Database: Open the PubChem homepage ([Link]).
-
Select Identifier: The standard search bar in PubChem accepts various inputs, including names, formulas, and identifiers.
-
Input InChIKey: Copy the InChIKey for the analogue compound: CWCJURPRDOORGY-UHFFFAOYSA-N.
-
Execute Search: Paste the InChIKey into the search bar and press Enter or click the search icon.
-
Validate Results: The search should return a single, exact match for the compound (PubChem CID 15154301). This self-validating step confirms you have retrieved data for the precise molecule of interest. All associated information (properties, bioassays, literature) on the results page pertains to this specific compound.
Protocol 2: Substructure Search using SMILES
Objective: To find all compounds in the database that contain the 1-methylpyrrolidine scaffold.
Methodology:
-
Navigate to Structure Search: On the PubChem homepage, click on "Draw Structure" to open the PubChem Sketcher.
-
Input SMILES: In the sketcher window, locate the input box (it may default to "SMILES/SMARTS"). Paste the SMILES string for the 1-methylpyrrolidine ring: CN1CCCC1.
-
Initiate Search: Click the "Search" button.
-
Select Search Type: You will be taken to a search options page. Select "Substructure". This instructs the database to find all molecules that contain the drawn/pasted fragment.
-
Analyze Results: The results page will display a library of compounds, all of which share the common 1-methylpyrrolidine core. This demonstrates the power of SMILES for exploring chemical space around a known scaffold.
Visualizing the Database Search Workflow
The logical flow of selecting the correct identifier and interpreting the results is crucial. The following diagram illustrates this decision-making process.
Caption: Logical workflow for chemical database searching.
Conclusion
The precise identification of chemical compounds is a non-negotiable prerequisite for effective research and development in the life sciences. While SMILES provides a flexible and powerful tool for exploring chemical space through substructure searching, the InChIKey stands as the authoritative standard for exact-match identity searches. Understanding the distinct applications of these identifiers allows researchers to navigate vast chemical databases with confidence and precision. The challenge of finding a dedicated entry for a specific molecule like this compound underscores the importance of these skills, forcing a methodical approach to identifier generation and the strategic use of documented analogues to probe the landscape of chemical information.
References
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Bologa, C. G., et al. (2017). Strategies for Compound Selection. Methods in Molecular Biology, 1647, 1-20. Available at: [Link]
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Martin, Y. C. (1992). Chemical database techniques in drug discovery. Methods in Enzymology, 212, 587-613. Available at: [Link]
-
O'Boyle, N. M. (2012). Chemical database techniques in drug discovery. Journal of Cheminformatics, 4(1), 20. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. PubChem Compound Database. Retrieved January 11, 2026, from [Link]
-
Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36. Available at: [Link]
-
Drug Hunter. (2024). Drug Discovery Websites and Databases. Drug Hunter. Available at: [Link]
-
Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. Available at: [Link]
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Introduction
The chiral pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] The stereochemistry of substituents on the pyrrolidine ring is often crucial for target engagement and pharmacological activity. This application note provides a detailed, field-proven guide for the stereoselective synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a valuable building block for drug discovery programs. The synthetic strategy detailed herein establishes the critical C3 stereocenter early in the sequence, ensuring high enantiomeric purity in the final compound. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this important chiral amine.
Strategic Overview of the Synthesis
The stereoselective synthesis of this compound is predicated on a chiral pool approach, starting from the readily available and enantiopure (S)-glutamic acid. This strategy ensures the absolute stereochemistry of the target molecule is controlled from the outset. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for the stereoselective synthesis of (S)-2-(1-Methylpyrrolidin-3-yl)ethan-1-amine.
Detailed Experimental Protocols
Part 1: Synthesis of N-Boc-(S)-3-(cyanomethyl)pyrrolidin-2-one
This part of the synthesis focuses on the construction of the key intermediate, a C3-functionalized N-Boc-pyrrolidinone, starting from (S)-glutamic acid.
Step 1.1: Thermal Cyclization of (S)-Glutamic Acid to (S)-Pyroglutamic Acid
This initial step involves the intramolecular condensation of (S)-glutamic acid to form the corresponding lactam, (S)-pyroglutamic acid.
-
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add (S)-glutamic acid (100 g, 0.68 mol) and water (100 mL).
-
Heat the mixture in an oil bath at 180-190 °C.
-
Water will begin to distill off. Continue heating for 2-3 hours until no more water is collected.
-
Cool the flask to approximately 100 °C and add hot ethanol (150 mL) to the molten residue.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford (S)-pyroglutamic acid.
-
-
Expected Yield: 80-85%
Step 1.2: N-Protection of (S)-Pyroglutamic Acid
The secondary amine of the pyroglutamic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Procedure:
-
Suspend (S)-pyroglutamic acid (50 g, 0.39 mol) in tetrahydrofuran (THF, 500 mL) in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (Boc₂O, 93 g, 0.43 mol) and 4-(dimethylamino)pyridine (DMAP, 4.8 g, 0.039 mol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with 1 M HCl (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pyroglutamic acid as a white solid.
-
-
Expected Yield: 95-98%
Step 1.3: Alkylation to Introduce the Cyanomethyl Group
The C3 position of the N-Boc-pyroglutamic acid is alkylated with bromoacetonitrile to introduce the two-carbon side chain precursor.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-(S)-pyroglutamic acid (40 g, 0.17 mol) in anhydrous THF (400 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 180 mL, 0.36 mol) via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of bromoacetonitrile (23 g, 0.19 mol) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-(S)-3-(cyanomethyl)pyrrolidin-2-one.
-
-
Expected Yield: 60-70%
Part 2: Reduction and Deprotection to (S)-3-(2-Aminoethyl)pyrrolidine
This section details the reduction of both the nitrile and the lactam functionalities, followed by the removal of the Boc protecting group.
Step 2.1: Concurrent Reduction of Nitrile and Lactam
A strong reducing agent, such as lithium aluminum hydride (LAH), is used to reduce both the nitrile to a primary amine and the lactam to a cyclic amine.
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, suspend lithium aluminum hydride (LAH, 15 g, 0.40 mol) in anhydrous THF (500 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-(S)-3-(cyanomethyl)pyrrolidin-2-one (20 g, 0.08 mol) in anhydrous THF (100 mL) and add it dropwise to the LAH suspension via the addition funnel.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (15 mL), 15% aqueous NaOH (15 mL), and water (45 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(S)-3-(2-aminoethyl)pyrrolidine. This material is typically used in the next step without further purification.
-
-
Expected Yield: 85-95% (crude)
Step 2.2: Boc Deprotection
The Boc protecting group is removed under acidic conditions to yield the free diamine.
-
Procedure:
-
Dissolve the crude N-Boc-(S)-3-(2-aminoethyl)pyrrolidine from the previous step in a 4 M solution of HCl in 1,4-dioxane (200 mL).
-
Stir the solution at room temperature for 4 hours.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in a minimal amount of water and basify to pH > 12 with 50% aqueous NaOH.
-
Extract the aqueous solution with dichloromethane (5 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield (S)-3-(2-aminoethyl)pyrrolidine.
-
-
Expected Yield: 75-85% over two steps.
Part 3: N-Methylation to (S)-2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
The final step involves the selective N-methylation of the pyrrolidine nitrogen.
Step 3.1: Reductive Amination
The pyrrolidine nitrogen is methylated using formaldehyde in the presence of a reducing agent. The primary amine can be transiently protected or methylation can be controlled by stoichiometry and reaction conditions. For simplicity, a direct reductive amination is described.
-
Procedure:
-
Dissolve (S)-3-(2-aminoethyl)pyrrolidine (5.0 g, 0.044 mol) in methanol (100 mL).
-
Add aqueous formaldehyde (37 wt. % in H₂O, 3.6 mL, 0.048 mol) and stir for 30 minutes at room temperature.
-
Cool the solution to 0 °C and add sodium borohydride (1.8 g, 0.048 mol) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Remove the methanol under reduced pressure.
-
Add 2 M aqueous NaOH (50 mL) to the residue and extract with dichloromethane (4 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford the final product, (S)-2-(1-Methylpyrrolidin-3-yl)ethan-1-amine.
-
-
Expected Yield: 70-80%
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Yield |
| 1.1 | (S)-Glutamic Acid | (S)-Pyroglutamic Acid | None | Water | 80-85% |
| 1.2 | (S)-Pyroglutamic Acid | N-Boc-(S)-pyroglutamic acid | Boc₂O, DMAP | THF | 95-98% |
| 1.3 | N-Boc-(S)-pyroglutamic acid | N-Boc-(S)-3-(cyanomethyl)pyrrolidin-2-one | LDA, Bromoacetonitrile | THF | 60-70% |
| 2.1 | N-Boc-(S)-3-(cyanomethyl)pyrrolidin-2-one | N-Boc-(S)-3-(2-aminoethyl)pyrrolidine | LiAlH₄ | THF | 85-95% (crude) |
| 2.2 | N-Boc-(S)-3-(2-aminoethyl)pyrrolidine | (S)-3-(2-Aminoethyl)pyrrolidine | 4 M HCl in dioxane | Dioxane | 75-85% (2 steps) |
| 3.1 | (S)-3-(2-Aminoethyl)pyrrolidine | (S)-2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | Formaldehyde, NaBH₄ | Methanol | 70-80% |
Conclusion
This application note provides a comprehensive and stereoselective synthetic route to this compound. By utilizing a chiral pool starting material and robust, well-established chemical transformations, this protocol enables the efficient and reproducible production of the target compound in high enantiomeric purity. The methods described are scalable and suitable for use in a drug discovery and development setting.
References
-
D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]
Sources
Application Notes and Protocols for Reductive Amination Utilizing 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Introduction: The Strategic Importance of the Pyrrolidine Moiety in Modern Drug Discovery
The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity and its ability to impart favorable pharmacokinetic properties to bioactive molecules.[1] The specific chiral amine, 2-(1-methylpyrrolidin-3-yl)ethan-1-amine, has emerged as a valuable building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its unique combination of a methylated pyrrolidine core and a flexible ethylamine side chain offers a versatile platform for derivatization, enabling the fine-tuning of receptor affinity and selectivity. Recent studies have demonstrated its utility in the development of potent ligands for sigma-1 receptors with potential applications in neuropathic pain management, as well as compounds with moderate affinity for dopamine and serotonin transporters, suggesting avenues for mood disorder therapeutics.[1]
This application note provides a detailed protocol for the reductive amination of carbonyl compounds using this compound, a cornerstone reaction for the construction of more complex secondary and tertiary amines.[2][3][4] We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss key considerations for reaction optimization and troubleshooting, all grounded in established chemical principles.
Mechanistic Overview: The Reductive Amination Pathway
Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence within a single reaction vessel (a "one-pot" reaction).[3][5] The process begins with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition forms an unstable hemiaminal intermediate, which subsequently dehydrates to yield a more stable imine (or its protonated form, the iminium ion).[5][6] The equilibrium of this first stage is often favored by the removal of water, which can be achieved through the use of dehydrating agents or by azeotropic distillation.[4][5]
In the second stage, a reducing agent, specifically chosen for its chemoselectivity, reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[2][7] The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that preferentially reduces the iminium ion over the starting carbonyl compound.[8][9][10]
Figure 1: General workflow for the reductive amination process.
Experimental Protocol: Synthesis of a Tertiary Amine
This protocol details the reductive amination of a representative aldehyde with this compound using sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent.[8][11][12] STAB is often preferred over other borohydrides due to its tolerance of mildly acidic conditions, which can catalyze imine formation, and its reduced toxicity compared to sodium cyanoborohydride.[9][10]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere |
| Aldehyde (e.g., Benzaldehyde) | Reagent | Commercially Available | Freshly distilled if necessary |
| Sodium Triacetoxyborohydride (STAB) | Reagent | Commercially Available | Handle in a fume hood; moisture-sensitive |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Preferred solvent for STAB reactions[11] |
| Saturated Sodium Bicarbonate (aq.) | Prepared in-house | For workup | |
| Anhydrous Sodium Sulfate | Reagent | Commercially Available | For drying organic layers |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aldehyde (1.0 eq.).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration relative to the aldehyde). Add this compound (1.0-1.2 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes. A slight excess of the amine can help drive the reaction to completion and minimize side reactions like dialkylation.[8]
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq.) to the stirred solution.[8] The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).[13][14] For TLC analysis, a mobile phase of dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective for visualizing the amine product. Staining with potassium permanganate or ninhydrin can be used for visualization.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes to neutralize any remaining acid and decompose excess STAB.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[10]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purification: The crude amine can be purified by flash column chromatography on silica gel if necessary.[10] The choice of eluent will depend on the polarity of the product; a gradient of dichloromethane to methanol is often a good starting point.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Dichloroethane is a suspected carcinogen; handle with care and avoid inhalation or skin contact.
-
The workup procedure involving the quenching of STAB can release hydrogen gas. Ensure adequate ventilation and avoid nearby ignition sources.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature | Allow the reaction to proceed for a longer duration. Gentle heating (40-50 °C) may be beneficial, but monitor for side reactions. |
| Sterically hindered substrates | The addition of a catalytic amount of acetic acid (1-2 eq.) can accelerate imine formation, particularly with less reactive ketones.[8][9] | |
| Formation of alcohol byproduct | Non-selective reduction of the carbonyl | Ensure the use of a selective reducing agent like STAB. If using a less selective agent like sodium borohydride, pre-formation of the imine is crucial before adding the reductant.[2][15] |
| Dialkylation of the primary amine | Reaction of the product amine with the starting aldehyde | Use a slight excess of the primary amine (1.1-1.2 eq.) to outcompete the secondary amine product for the aldehyde.[8] |
| Difficulty in product isolation | Emulsion during workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is water-soluble | If the product amine is highly polar, continuous liquid-liquid extraction may be necessary. Alternatively, consider salt formation and precipitation. |
Conclusion
The reductive amination protocol outlined herein provides a reliable and efficient method for the synthesis of novel secondary and tertiary amines incorporating the this compound scaffold. The use of sodium triacetoxyborohydride offers a mild and selective approach, compatible with a wide range of functional groups. By understanding the underlying mechanism and key reaction parameters, researchers can effectively leverage this versatile transformation in the design and synthesis of next-generation therapeutic agents.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
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Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
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Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1846–1853. [Link]
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Using 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine as a building block for CDK inhibitors
Topic: Using 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine as a Versatile Building Block for Novel Cyclin-Dependent Kinase (CDK) Inhibitors
Abstract
Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[1][2][3] The development of small-molecule CDK inhibitors has led to significant advances in oncology, with several approved drugs demonstrating clinical efficacy.[1][4][5] A key strategy in modern drug discovery is the use of privileged scaffolds and building blocks that confer favorable properties. The five-membered pyrrolidine ring is one such scaffold, widely utilized by medicinal chemists for its ability to explore pharmacophore space three-dimensionally and improve physicochemical properties.[6][7][8] This guide provides a detailed technical overview and experimental protocols for utilizing This compound , a valuable building block for the synthesis of potent and selective CDK inhibitors. We will explore its synthetic utility, the rationale for its use based on structure-activity relationships (SAR), and protocols for the biological evaluation of the resulting compounds.
Introduction: The Rationale for Targeting CDKs and the Role of the Pyrrolidine Scaffold
The CDK Signaling Pathway: A Master Regulator of Cell Proliferation
CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell through the various phases of the cell cycle.[3][9] For instance, the CDK4/6-Cyclin D complex is pivotal for the G1-S phase transition. It phosphorylates the retinoblastoma tumor suppressor protein (Rb), causing it to release the E2F transcription factor.[4][5] Liberated E2F then activates the transcription of genes necessary for DNA replication, committing the cell to division. In many cancers, this pathway is hyperactivated, leading to uncontrolled proliferation.[2][9] Therefore, inhibiting CDKs, particularly CDK4/6, can restore cell cycle control and halt tumor growth.[1][10]
Caption: The CDK4/6-Rb-E2F signaling pathway and the point of therapeutic intervention.
The Strategic Advantage of the this compound Building Block
The choice of building blocks is critical in designing kinase inhibitors. They must not only enable potent interactions with the target but also confer drug-like properties such as solubility, metabolic stability, and appropriate pharmacokinetics.[11] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7][12][13][14]
Key Features and Rationale for Use:
-
Three-Dimensionality: The non-planar, sp³-rich structure of the pyrrolidine ring allows for the projection of substituents into three-dimensional space, enabling more extensive and specific interactions with the contours of the ATP-binding pocket of CDKs.[6][7]
-
Improved Solubility: The basic tertiary amine (the N-methyl group) is typically protonated at physiological pH. This positive charge can significantly enhance aqueous solubility, a common challenge in drug development.
-
Hydrogen Bonding: The terminal primary amine serves as a potent hydrogen bond donor, while the tertiary amine in the ring can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the inhibitor within the kinase hinge region.
-
Synthetic Tractability: The primary amine provides a straightforward handle for coupling to various heterocyclic cores (e.g., pyrimidines, purines, pyrazoles) common in CDK inhibitors, typically via nucleophilic aromatic substitution or amide bond formation.
-
Vectorial Exit: The ethyl linker provides flexibility and a defined exit vector from the core scaffold, allowing the pyrrolidine moiety to access and occupy specific pockets within the enzyme active site.
Experimental Framework: From Synthesis to Biological Validation
This section outlines the complete workflow for synthesizing a novel CDK inhibitor using our target building block and subsequently evaluating its biological activity.
Caption: Overall experimental workflow for CDK inhibitor development.
Protocol I: Synthesis of a Representative 2-Aminopyrimidine CDK Inhibitor
This protocol describes the synthesis of a hypothetical inhibitor, CDK-MMP-1 , via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for constructing kinase inhibitors.[15]
Reaction Scheme:
(Self-created image for illustrative purposes) 2,4-dichloro-5-fluoropyrimidine + this compound → CDK-MMP-1
Materials & Reagents
-
2,4-dichloro-5-fluoropyrimidine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR
-
LC-MS grade acetonitrile and water with 0.1% formic acid
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq).
-
Solvent & Base: Dissolve the starting material in NMP (approx. 0.2 M concentration). Add DIPEA (2.5 eq) to the solution.
-
Scientist's Note: NMP is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving it to completion without competing as a nucleophile.
-
-
Nucleophile Addition: Add this compound (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with EtOAc and water. c. Transfer to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Scientist's Note: The aqueous washes are crucial to remove the NMP solvent and any remaining base or salts, simplifying the subsequent purification. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of dichloromethane (DCM) to 10-20% methanol in DCM is a typical starting point for elution.
-
Characterization: Confirm the identity and purity of the final product, CDK-MMP-1 , using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol II: Biological Evaluation of CDK-MMP-1
In Vitro Kinase Inhibition Assay (CDK4/Cyclin D3)
This protocol measures the direct inhibitory effect of the synthesized compound on the target kinase activity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used.[16][17] They measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
4.1.1 Materials
-
Recombinant human CDK4/Cyclin D3 enzyme
-
Kinase substrate (e.g., a peptide derived from Rb protein)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
CDK-MMP-1 (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Palbociclib)
-
White, opaque 96-well or 384-well plates
4.1.2 Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of CDK-MMP-1 in kinase buffer (e.g., 11-point, 3-fold dilutions starting from 10 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
Reaction Setup: To the wells of a microplate, add:
-
Kinase buffer
-
CDK-MMP-1 dilution or control (DMSO for 0% inhibition, positive control for 100% inhibition)
-
CDK4/Cyclin D3 enzyme
-
-
Initiate Reaction: Add a mixture of substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Stop Reaction & Detect ADP: a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| CDK-MMP-1 | CDK4/Cyclin D3 | 85 |
| Palbociclib | CDK4/Cyclin D3 | 11 |
| Staurosporine | Pan-Kinase | 5 |
Cell-Based Anti-Proliferation Assay
This assay determines the compound's ability to inhibit the growth of cancer cells, providing a measure of its cellular potency and membrane permeability.
4.2.1 Materials
-
MCF-7 (ER+, CDK4/6-dependent) human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CDK-MMP-1 (dissolved in 100% DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Sterile, clear-bottom, white-walled 96-well plates
4.2.2 Step-by-Step Procedure
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of CDK-MMP-1 in growth medium and add it to the cells. Include wells with DMSO only (vehicle control).
-
Incubation: Incubate the treated cells for 72 hours at 37 °C in a humidified, 5% CO₂ incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent directly to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.
| Compound | Cell Line | GI₅₀ (µM) [Hypothetical] |
| CDK-MMP-1 | MCF-7 | 0.55 |
| Palbociclib | MCF-7 | 0.10 |
Concluding Remarks & Structure-Activity Relationship (SAR) Insights
The use of the this compound building block provides a powerful entry point for developing novel CDK inhibitors. The hypothetical data above for CDK-MMP-1 show potent biochemical and cellular activity, validating this approach.
SAR Insights from the Field:
-
Pyrrolidine Substitution: The stereochemistry of the pyrrolidine ring can be critical. Different stereoisomers can orient substituents differently, leading to significant variations in binding affinity and selectivity.[6][7]
-
N-Alkylation: While the N-methyl group aids solubility, modifying this group (e.g., to N-ethyl or N-isopropyl) can probe for additional hydrophobic interactions and modulate the compound's basicity (pKa), which in turn affects cell permeability and pharmacokinetic properties.[11]
-
Linker Length: The ethyl linker between the core and the pyrrolidine can be shortened or lengthened to optimize the positioning of the pyrrolidine moiety within the active site.
By systematically applying the synthetic and biological protocols outlined in this guide, researchers can effectively utilize this compound to generate and validate novel CDK inhibitor candidates, contributing to the ongoing development of targeted cancer therapies.
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NCBI. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. NCBI. Available at: [Link]
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PubMed. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor. PubMed. Available at: [Link]
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- 17. bpsbioscience.com [bpsbioscience.com]
Topic: Synthesis and Evaluation of Novel Antimicrobial Agents from 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. The pyrrolidine moiety is a privileged heterocyclic structure found in numerous bioactive natural products and synthetic drugs, making it an attractive starting point for drug discovery.[1][2][3] This document provides a comprehensive guide for the synthesis of a diverse library of potential antimicrobial agents derived from the versatile building block, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine. We present detailed, field-proven protocols for the derivatization of its primary amine via N-acylation, N-sulfonylation, and reductive amination. Furthermore, we provide standardized methodologies for the subsequent evaluation of these novel compounds for antimicrobial activity using broth microdilution to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, in accordance with established standards.
Strategic Approach to Library Synthesis
The primary amine of this compound serves as a versatile chemical handle for diversification. By targeting this functional group, a wide array of derivatives with varied physicochemical properties can be generated, increasing the probability of discovering compounds with potent antimicrobial activity. Our strategy focuses on three robust and high-yielding transformations to create distinct classes of compounds: amides, sulfonamides, and secondary amines.
Figure 1: Proposed synthetic workflow for the diversification of the starting amine.
Detailed Synthetic Protocols
The following protocols are designed to be robust starting points. Researchers should perform reaction monitoring (e.g., via TLC or LC-MS) to determine optimal reaction times for their specific substrates.
Protocol 1: N-Acylation via Carboxylic Acid Coupling
Expertise & Experience: This method utilizes a peptide coupling agent to form an amide bond under mild conditions, avoiding the need to generate a more reactive acyl chloride.[4][5] Using a reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is advantageous as the urea byproduct is water-soluble, simplifying purification.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid, acetic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq.) and DIPEA (1.5 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the activated acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
| Parameter | Value |
| Amine eq. | 1.1 |
| Carboxylic Acid eq. | 1.0 |
| EDC eq. | 1.2 |
| HOBt eq. | 1.2 |
| Base | DIPEA (1.5 eq.) |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to RT |
| Typical Time | 12-24 h |
| Expected Yield | 70-95% |
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
Expertise & Experience: The reaction of a primary amine with a sulfonyl chloride is a classic method for sulfonamide synthesis. A common pitfall is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[6] To prevent this, we use a non-nucleophilic base like pyridine (which also acts as the solvent), maintain a low temperature, and add the sulfonyl chloride slowly.
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., tosyl chloride, benzenesulfonyl chloride)
-
Anhydrous Pyridine
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolve this compound (1.2 eq.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Dissolve the sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous pyridine.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Value |
| Amine eq. | 1.2 |
| Sulfonyl Chloride eq. | 1.0 |
| Base / Solvent | Anhydrous Pyridine |
| Temperature | 0 °C to RT |
| Typical Time | 4-16 h |
| Expected Yield | 65-90% |
Protocol 3: N-Alkylation via Reductive Amination
Expertise & Experience: Reductive amination is a powerful and highly versatile method for forming C-N bonds.[7][8] It involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, selective for imines over carbonyls, and does not react with the acidic co-product, allowing for a one-pot procedure.[9]
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.).
-
Dissolve the components in anhydrous DCE (approx. 0.1 M). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 8-24 hours, monitoring for the consumption of the imine intermediate by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
| Parameter | Value |
| Amine eq. | 1.0 |
| Carbonyl eq. | 1.1 |
| Reducing Agent eq. | NaBH(OAc)₃ (1.5 eq.) |
| Solvent | Anhydrous DCE |
| Temperature | RT |
| Typical Time | 8-24 h |
| Expected Yield | 75-95% |
Characterization of Synthesized Compounds
Confirmation of the successful synthesis and purity of each new compound is critical before proceeding to biological evaluation. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) to confirm the mass of the desired product during reaction monitoring and high-resolution (HRMS) to determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Protocols for Antimicrobial Activity Evaluation
The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Figure 2: Workflow for determination of MIC and MBC values.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
Expertise & Experience: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[1][12] It is crucial to maintain sterility and use a standardized bacterial inoculum to ensure reproducibility. A quality control strain (e.g., Staphylococcus aureus ATCC 29213) with a known MIC for a standard antibiotic (e.g., ciprofloxacin) must be run in parallel to validate the assay.
Materials:
-
Synthesized compounds
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 1280 µg/mL) in sterile DMSO.
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Mix thoroughly by pipetting up and down. This creates a 1:2 dilution.
-
Transfer 100 µL from the first column to the second, mix, and repeat this two-fold serial dilution across the plate to the 10th column. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., from 640 µg/mL down to 1.25 µg/mL).
-
Column 11 will serve as the growth control (broth and bacteria, no compound). Column 12 will be the sterility control (broth only).
-
Inoculum Preparation: From an overnight culture on an agar plate, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[13]
-
Dilute this suspension 1:150 in CAMHB to achieve a final target concentration of ~1 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. The compound concentrations will be halved (e.g., 320 µg/mL to 0.625 µg/mL).
-
Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 37 °C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14][15]
Protocol 5: Minimum Bactericidal Concentration (MBC) Assay
Expertise & Experience: The MBC is determined immediately following the MIC assay to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[16] The MBC is defined as the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction of the initial bacterial inoculum.[17][18]
Materials:
-
MIC plate from the previous protocol
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile pipette tips
-
Incubator
Step-by-Step Methodology:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no growth was observed. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, spot 10-20 µL from each of these wells onto a labeled sector of a TSA plate.
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the TSA plate at 37 °C for 24 hours.
-
Reading the MBC: After incubation, count the number of colonies (CFU) in each spot. The MBC is the lowest concentration that produced ≤0.1% survival of the initial inoculum. For an initial inoculum of 5 x 10⁵ CFU/mL, this corresponds to ≤ 500 CFU/mL. If a 10 µL spot was plated, the MBC is the concentration where ≤ 5 colonies are observed.[19]
References
-
Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187–198. [Link]
-
ResearchGate. (n.d.). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review | Request PDF. Retrieved from [Link]
-
PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. [Link]
-
International Research Publication House. (n.d.). Synthesis and Antimicrobial Activity of some Novel Primary Amines Containing Heterocyclic Compounds. [Link]
-
Chemistry Steps. (n.d.). Converting Amines to Amides. Retrieved from [Link]
-
PubMed. (2012). Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates. [Link]
-
Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
ASM Journals. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. [Link]
-
ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Aemtek. (n.d.). MIC/MBC Testing. Retrieved from [Link]
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
protocols.io. (2017). Minimal Inhibitory Concentration (MIC). [Link]
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NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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ResearchGate. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
PubMed Central. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
-
MDPI. (n.d.). Special Issue: Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
PubMed Central. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
-
PubMed Central. (n.d.). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][20] thiadiazine derivatives. [Link]
-
Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines | Request PDF. Retrieved from [Link]
-
MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Royal Society of Chemistry. (n.d.). . [Link]
-
PubMed Central. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Semantic Scholar. (2014). Research Article REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. [Link]
- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
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- 20. irphouse.com [irphouse.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Abstract
This application note presents a robust and detailed protocol for the analysis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine using High-Performance Liquid Chromatography (HPLC). The compound, a polar aliphatic amine, presents unique challenges for traditional reversed-phase chromatography due to its hydrophilic nature and lack of a strong chromophore. This guide outlines two primary methodologies: a Hydrophilic Interaction Liquid Chromatography (HILIC) method for direct analysis and a reversed-phase method employing pre-column derivatization for enhanced retention and UV detection. The causality behind experimental choices, from mobile phase composition to detector settings, is explained to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically grounded approach to the quantitative and qualitative analysis of this compound.
Introduction
This compound is a pyrrolidine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure, characterized by a tertiary amine within the pyrrolidine ring and a primary amine on the ethyl side chain, imparts a high degree of polarity. Accurate quantification and purity assessment of this compound are critical for ensuring the quality and efficacy of final drug products.
Traditional reversed-phase HPLC (RP-HPLC) often struggles with the retention of such polar, basic compounds, leading to poor peak shape and co-elution with the solvent front.[1] To overcome these challenges, this application note explores two effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[2][3] It promotes the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[4][5]
-
Reversed-Phase HPLC with Pre-column Derivatization: By reacting the primary amine with a derivatizing agent that introduces a hydrophobic, chromophoric tag, the analyte's retention on a non-polar C18 column is significantly increased, and its detectability by UV-Vis is enabled.[6][7]
This document provides detailed, step-by-step protocols for both methods, along with a discussion of the critical parameters and the scientific rationale behind them.
Compound Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C7H16N2 | [8] |
| Molecular Weight | 128.22 g/mol | |
| Appearance | Liquid (at 25 °C) | |
| Density | 0.885 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.4684 | |
| Key Functional Groups | Primary amine, Tertiary amine | N/A |
The presence of two basic amine groups makes the compound's retention highly dependent on the mobile phase pH. At acidic pH, both amines will be protonated, increasing polarity and water solubility.
Experimental Workflows
General Workflow Overview
The analytical process for both HILIC and derivatization-based RP-HPLC methods follows a structured sequence. This workflow ensures reproducibility and accuracy from sample receipt to final data analysis.
Sources
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Application Note: High-Purity Isolation of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine via Optimized Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven guide for the purification of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a polar diamine intermediate crucial in pharmaceutical synthesis. The inherent basicity of the primary and tertiary amine functionalities presents a significant challenge for standard silica gel chromatography, often resulting in poor peak shape, low recovery, and inadequate separation from synthetic impurities. Herein, we present two robust column chromatography protocols that overcome these issues: (A) a modified mobile phase approach on standard silica gel, and (B) a streamlined method using an amine-functionalized stationary phase. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy for this and structurally related basic compounds.
The Chromatographic Challenge: Understanding Amine-Silica Interactions
The primary obstacle in the purification of this compound is the strong acid-base interaction between the basic amine groups of the analyte and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This interaction leads to several undesirable chromatographic behaviors:
-
Irreversible Adsorption: The compound can bind so strongly to the silica that it fails to elute from the column, resulting in significant yield loss.[2]
-
Peak Tailing: Slow dissociation kinetics from the acidic sites cause the eluted peak to be broad and asymmetrical (tailing), which severely compromises resolution from nearby impurities.[3][4]
-
Inconsistent Results: The acidity of silica gel can vary between batches, leading to poor reproducibility of the purification method.
To achieve successful purification, these acidic-basic interactions must be effectively mitigated. The protocols outlined below address this challenge through strategic selection of the mobile and stationary phases.
Analyte Properties
A summary of the key properties for the target compound is presented below.
| Property | Data |
| Chemical Structure | (Illustrative structure) |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Nature | Polar, basic diamine |
Note: The dihydrochloride salt is also commercially available (CAS 1286628-31-6).[5]
Method Development and Strategy
A systematic approach, beginning with Thin-Layer Chromatography (TLC), is essential for developing an effective purification protocol. The choice between using standard silica or a functionalized phase can be determined at this scouting stage.
Caption: Workflow for selecting the optimal chromatography protocol.
Protocol 1: Thin-Layer Chromatography (TLC) for Method Scouting
-
Preparation: Prepare two developing chambers.
-
Chamber A (for Silica): Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) in a ratio of 90:9:1.
-
Chamber B (for Amine-Silica): Hexane / Ethyl Acetate (EtOAc) in a ratio of 1:1.
-
-
Spotting: Dissolve a small amount of the crude reaction mixture in methanol. Spot the solution onto both a standard silica gel TLC plate and an amine-functionalized TLC plate.
-
Development: Place each plate in its respective chamber and allow the solvent front to ascend to ~1 cm from the top.
-
Visualization: Dry the plates and visualize the spots using a potassium permanganate stain (amines are often UV-inactive).
-
Analysis:
-
On the silica plate, observe if the target compound moves off the baseline and if the spot is reasonably symmetrical. Streaking indicates a strong interaction that needs to be addressed.[6]
-
On the amine plate, the spot should be tight and well-defined.
-
The ideal system will show the target compound with a retention factor (Rƒ) between 0.2 and 0.4, well-separated from impurities.
-
Detailed Purification Protocols
Based on the TLC scouting results, select the most appropriate preparative column chromatography method.
Protocol A: Modified Normal-Phase Chromatography on Silica Gel
This method is cost-effective and uses standard materials but requires careful handling of the basic mobile phase. The addition of a basic modifier like triethylamine (TEA) or ammonium hydroxide neutralizes the acidic sites on the silica.[4][7]
Materials:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase (Eluent): Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA). A typical starting gradient is from 100% DCM (+1% TEA) to 90:10 DCM/MeOH (+1% TEA).
-
Crude Sample: Pre-adsorbed onto a small amount of silica gel.
Step-by-Step Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., DCM with 1% TEA).
-
Pour the slurry into the column and use positive pressure to pack a stable, uniform bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry loaded" sample.
-
Gently add the dry-loaded sample onto the sand layer in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Start the elution with the initial low-polarity solvent (e.g., 100% DCM + 1% TEA).
-
Gradually increase the polarity by slowly introducing the stronger solvent (e.g., Methanol). A typical gradient might be 0% to 10% MeOH over 10-15 column volumes.
-
Collect fractions of a consistent volume (e.g., 20 mL) in labeled test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the same system developed in the scouting phase.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator. Co-evaporation with a higher boiling point solvent like isopropanol may be necessary to fully remove the residual triethylamine.
-
Protocol B: Normal-Phase Chromatography on Amine-Functionalized Silica
This modern approach simplifies the purification by using a stationary phase where the problematic acidic sites are already masked.[1][8] This often allows for the use of simpler, non-basic solvent systems and results in superior peak shape and reproducibility.[9]
Materials:
-
Stationary Phase: Pre-packed amine-functionalized silica flash column (e.g., Biotage® SNAP KP-NH or similar).[1]
-
Mobile Phase (Eluent): Hexane / Ethyl Acetate (EtOAc). A typical starting gradient is from 100% Hexane to 100% EtOAc.
-
Crude Sample: Dissolved in a minimal amount of a weak solvent (e.g., DCM or Hexane/EtOAc mixture).
Step-by-Step Procedure:
-
Column Equilibration:
-
Install the pre-packed amine column onto the flash chromatography system.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase (100% Hexane).
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a compatible weak solvent like DCM.
-
Draw the sample into a syringe and inject it onto the column through the system's loading port. Alternatively, use a solid load cartridge if the sample has low solubility.
-
-
Elution and Fraction Collection:
-
Begin the elution with 100% Hexane and run a linear gradient to increase the concentration of Ethyl Acetate. The steepness of the gradient should be based on the TLC results.
-
The automated flash system will monitor the eluent using a UV detector (if impurities are UV-active) and collect fractions based on detected peaks.
-
-
Fraction Analysis:
-
Confirm the purity of the collected fractions containing the target compound by TLC or LC-MS.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the Hexane/EtOAc solvent from the pooled fractions using a rotary evaporator to yield the purified amine. This process is simpler as no high-boiling point basic additives need to be removed.
-
Troubleshooting Common Issues
Caption: Decision tree for troubleshooting common chromatography issues.
| Problem | Probable Cause | Recommended Solution |
| Compound does not elute | 1. Mobile phase is not polar enough.2. Insufficient basic modifier (Protocol A). | 1. Increase the final concentration of the polar solvent (e.g., methanol).2. Ensure at least 1% TEA or NH₄OH is present in the mobile phase.3. If the issue persists, switch to an amine-functionalized column (Protocol B).[2] |
| Poor separation from impurities | 1. Gradient is too steep.2. Column is overloaded.3. Poor selectivity. | 1. Run a shallower, longer gradient to improve resolution.2. Reduce the amount of crude material loaded onto the column.3. Switch to the alternative system (e.g., from modified silica to amine-silica, or vice-versa) for different selectivity.[9] |
| Significant peak tailing (Protocol A) | Insufficient neutralization of silica's acidic sites. | 1. Increase the concentration of the basic modifier (e.g., from 1% to 2% TEA).2. Switch to Protocol B, as amine-functionalized silica inherently prevents this issue.[1][8] |
Conclusion
The successful purification of polar basic amines like this compound by column chromatography is highly achievable with a properly designed methodology. While traditional silica gel can be effective when paired with a basic-modified mobile phase, the use of amine-functionalized stationary phases offers a more direct, efficient, and reproducible solution. By employing the systematic scouting and purification strategies detailed in this note, researchers can consistently obtain this valuable intermediate with high purity, facilitating subsequent steps in complex synthetic pathways.
References
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Chekalyuk, A. M., & Wintner, E. A. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-22. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
Reddit. (2022). Chromotography with free amines?[Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
PubChem. (n.d.). 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. [Link]
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Application Notes and Protocols: The Strategic Use of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in Multi-Component Reactions for Accelerated Drug Discovery
Introduction: A Privileged Scaffold in Modern Synthesis
In the landscape of contemporary drug discovery and medicinal chemistry, the quest for molecular diversity and complexity, coupled with the principles of green and efficient chemistry, has positioned multi-component reactions (MCRs) at the forefront of synthetic strategy.[1][2] These elegant one-pot transformations, where three or more reactants converge to form a single, structurally intricate product, offer unparalleled advantages in terms of atom economy, step efficiency, and the rapid generation of chemical libraries.[1][2] Pyrrolidine derivatives, in particular, are recognized as privileged nitrogen-containing heterocyclic scaffolds due to their prevalence in a wide array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities.[3][4][5][[“]]
This technical guide delves into the versatile applications of a unique building block, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine , in the realm of MCRs. The presence of both a primary amine and a tertiary amine within a chiral pyrrolidine framework makes this molecule a highly attractive substrate for generating novel molecular architectures with significant potential for biological activity. We will explore its application in key MCRs, providing detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their pursuit of innovative therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Molecular Formula | C7H16N2 | PubChem |
| Molecular Weight | 128.22 g/mol | PubChem |
| IUPAC Name | 2-(1-methylpyrrolidin-3-yl)ethanamine | PubChem |
| CAS Number | 1286628-31-6 (dihydrochloride) | BLDpharm[7] |
Note: The free base is a liquid, and it is crucial to handle it under an inert atmosphere to prevent oxidation and reaction with atmospheric CO2.
Core Application: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] The incorporation of this compound into the Ugi reaction introduces a pendant basic pyrrolidine moiety, a common feature in many biologically active compounds.
Mechanistic Rationale
The reaction is initiated by the formation of an iminium ion from the condensation of the aldehyde and the primary amine of this compound. This is followed by the nucleophilic attack of the isocyanide and subsequent addition of the carboxylate. The final, irreversible step is an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable α-acylamino amide product.[8]
Caption: Generalized Ugi Reaction Workflow.
Protocol: Synthesis of a Ugi Adduct
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (0.5 M)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 128 mg) in methanol (2 mL) at room temperature, add benzaldehyde (1.0 mmol, 106 mg).
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Add acetic acid (1.0 mmol, 60 mg) to the reaction mixture.
-
Finally, add tert-butyl isocyanide (1.0 mmol, 83 mg) dropwise.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired Ugi product.
Expected Outcome: A highly functionalized molecule bearing a chiral pyrrolidine moiety, suitable for further derivatization or biological screening. The use of a chiral amine can lead to diastereoselective reactions.[9][10][11]
Application in the Mannich Reaction: Synthesis of β-Amino Carbonyl Compounds
The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, known as Mannich bases.[12][13] These motifs are valuable synthetic intermediates and are present in numerous natural products and pharmaceuticals.[14][15]
Mechanistic Considerations
The reaction begins with the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of formaldehyde and the primary amine of our title compound.[14] This electrophilic iminium ion is then attacked by the enol form of a ketone, leading to the formation of the β-amino carbonyl product.[13]
Caption: The Mannich Reaction Pathway.
Protocol: Synthesis of a Mannich Base
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Acetophenone (1.0 eq)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 128 mg), acetophenone (1.0 mmol, 120 mg), and ethanol (5 mL).
-
Add a catalytic amount of hydrochloric acid (1-2 drops).
-
To this mixture, add formaldehyde solution (1.1 mmol, 90 µL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the Mannich base.
The Passerini Three-Component Reaction: A Gateway to α-Acyloxy Amides
While the Passerini reaction typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide, our title compound, being an amine, is not a direct component.[16] However, it can be ingeniously employed in a sequential Passerini/aza-Wittig reaction to construct complex heterocyclic scaffolds.[17]
Hypothetical Sequential Reaction Workflow
-
Passerini Reaction: A suitable aldehyde (e.g., 2-azidobenzaldehyde), a carboxylic acid, and an isocyanide undergo a Passerini reaction to form an α-acyloxy amide intermediate.[17]
-
Staudinger Reaction: The azide group in the Passerini product is then reduced with triphenylphosphine to form an iminophosphorane.[17]
-
Aza-Wittig and Nucleophilic Addition: The iminophosphorane undergoes an intramolecular aza-Wittig reaction. The resulting intermediate is then trapped by the nucleophilic primary amine of this compound to yield a complex, polysubstituted heterocyclic product.
Caption: Sequential Passerini/Aza-Wittig Workflow.
Conclusion and Future Outlook
The strategic application of this compound in multi-component reactions opens up new avenues for the synthesis of diverse and complex molecular scaffolds. Its unique combination of a primary amine for MCR participation and a chiral, basic pyrrolidine moiety for potential biological interactions makes it a valuable tool in the arsenal of medicinal chemists. The protocols outlined herein provide a solid foundation for exploring the full potential of this versatile building block in the generation of novel drug candidates. Further exploration into other MCRs, such as the Hantzsch pyrrole synthesis or the Biginelli reaction, could unveil even more diverse and potent chemical entities.
References
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Cyclic Imines in Ugi and Ugi-Type Reactions. ACS Combinatorial Science. (2020). [Link]
-
Cyclic Imines in Ugi and Ugi-Type Reactions. PubMed. (2020). [Link]
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Cyclic Imines in Ugi and Ugi-Type Reactions. ResearchGate. (2020). [Link]
-
An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step. NIH. (n.d.). [Link]
-
What do we know about multicomponent reactions? Mechanisms and trends for the Biginelli, Hantzsch, Mannich, Passerini and Ugi MCRs. Scilit. (2014). [Link]
-
Multicomponent Reactions. Organic Chemistry Portal. (n.d.). [Link]
-
Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes. ResearchGate. (2005). [Link]
-
Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes. Organic Chemistry Portal. (2005). [Link]
-
Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science. (2025). [Link]
-
Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. (2024). [Link]
-
Multiplecomponent Reactions (MCR) of Pyrrolidone and PVP Derivatives. (n.d.). [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. (2022). [Link]
-
Multicomponent Reactions (MCRs). ResearchGate. (2020). [Link]
- Multicomponent Reactions: A Modern Approach to Pyrrolidine Deriv
-
Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. (2024). [Link]
-
Chemistry & Biology Of Multicomponent Reactions. PMC. (n.d.). [Link]
-
Multi-component reaction. Wikipedia. (n.d.). [Link]
-
Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science. (2016). [Link]
-
Passerini reaction. Wikipedia. (n.d.). [Link]
-
Mannich Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
Mannich reaction. Wikipedia. (n.d.). [Link]
-
Selective Synthesis of 3-Substituted Pyrrolidinones by Enol-Passerini and Anomalous Enol-Passerini Condensations. PubMed. (2018). [Link]
-
The Mannich Reaction. ResearchGate. (1942). [Link]
-
Three-component radical homo Mannich reaction. PMC. (2021). [Link]
-
2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. PubChem. (n.d.). [Link]
-
N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. NIH. (n.d.). [Link]
-
2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine. AA Blocks. (n.d.). [Link]
-
New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. PMC. (2016). [Link]
-
Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. PMC. (2024). [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025). [Link]
-
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. PubChem. (n.d.). [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. (2022). [Link]
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Experimental protocol for N-alkylation reactions with 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Introduction
The N-alkylation of primary amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse secondary and tertiary amines with a wide range of pharmacological activities. The 2-(1-methylpyrrolidin-3-yl)ethan-1-amine scaffold is of particular interest due to the prevalence of the pyrrolidine moiety in numerous FDA-approved drugs.[1] Its incorporation into molecular structures can significantly influence pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide to the N-alkylation of this versatile primary amine, with a focus on practical, high-yield laboratory protocols. We will delve into two primary methodologies: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Mechanistic Considerations
Direct Alkylation: This method involves the nucleophilic attack of the primary amine on an alkyl halide, proceeding via an SN2 mechanism.[2] While seemingly straightforward, this approach can be complicated by overalkylation, where the more nucleophilic secondary amine product reacts further with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt.[2][3][4] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.[5]
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination.[6] This reaction proceeds in two steps: the initial formation of an imine or iminium ion from the reaction of the primary amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding secondary amine.[7][8] The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion intermediate without reducing the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and selectivity.[8][9][10]
Experimental Protocols
Method 1: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride
This protocol details the N-alkylation of this compound with a generic aldehyde, a process widely applicable for the synthesis of secondary amines.[7][11]
Materials
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).[7][9]
-
Aldehyde Addition: Add the aldehyde (1.0-1.1 eq) to the stirred solution at room temperature.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired N-alkylated secondary amine.[12][13]
Diagram of the Reductive Amination Workflow:
Caption: Workflow for N-alkylation via reductive amination.
Method 2: Direct Alkylation with an Alkyl Halide
This protocol describes the direct N-alkylation using an alkyl halide. This method is often simpler but requires careful control to minimize over-alkylation.[2][4]
Materials
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).
-
Alkyl Halide Addition: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: The reaction may be stirred at room temperature or gently heated (e.g., 50-80 °C) to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired secondary amine from any starting material, tertiary amine, or quaternary ammonium salt byproducts.[12][13]
Diagram of the Direct Alkylation Reaction Mechanism:
Caption: SN2 mechanism of direct amine alkylation.
Data Summary and Comparison
| Parameter | Reductive Amination | Direct Alkylation |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides (I, Br, Cl), Sulfonates |
| Key Reagent | Mild reducing agent (e.g., NaBH(OAc)₃) | Non-nucleophilic base (e.g., K₂CO₃, TEA) |
| Common Solvents | DCE, THF, MeOH[7][14] | ACN, DMF |
| Selectivity | Generally high for mono-alkylation | Prone to over-alkylation[2][4] |
| Reaction Conditions | Mild, often room temperature | Room temperature to elevated temperatures |
| Workup | Aqueous quench and extraction | Filtration and extraction |
| Key Advantages | High selectivity, broad substrate scope[7][9] | Simple setup, readily available reagents |
| Key Disadvantages | Requires a stoichiometric reducing agent | Potential for low yields of desired product |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reducing agent (reductive amination). Low reactivity of alkyl halide (direct alkylation). | Use fresh, high-purity sodium triacetoxyborohydride. Use a more reactive alkyl halide (e.g., iodide instead of chloride) or increase the reaction temperature. |
| Formation of multiple products (over-alkylation) | The secondary amine product is more nucleophilic than the starting primary amine. | Use a large excess of the primary amine. For reductive amination, this is less of a concern. For direct alkylation, carefully control stoichiometry and consider a stepwise approach.[7] |
| Incomplete reaction | Insufficient reaction time or temperature. Steric hindrance. | Allow the reaction to stir for a longer period. Gently heat the reaction mixture. For sterically hindered substrates, a more forcing catalyst or conditions may be necessary. |
| Difficult purification | Similar polarity of starting material, product, and byproducts. | Utilize a different eluent system for column chromatography. Consider derivatization to alter polarity for easier separation. Acid-base extraction can also be employed to separate amines from neutral impurities. |
Conclusion
The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. While direct alkylation offers a straightforward approach, reductive amination provides superior control and selectivity, making it the preferred method in many cases. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform these reactions and to troubleshoot common challenges, ultimately accelerating the drug discovery and development process.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- Google Patents.
-
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]
-
Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13344-13348. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents.
-
DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
Ghorai, P., & Das, K. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
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Wikipedia. Amine alkylation. [Link]
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Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
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YouTube. Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
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Application Notes and Protocols for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in Coordination Chemistry
Introduction: Unveiling the Potential of a Bidentate Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties. 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a bidentate N,N'-donor ligand, presents itself as a promising candidate for the construction of a diverse array of coordination compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this ligand in coordination chemistry.
The structure of this compound, featuring a chiral center and two nitrogen donor atoms with different steric and electronic environments (a tertiary amine within the pyrrolidine ring and a primary amine in the ethyl chain), suggests the potential for forming stable chelate rings with a variety of metal ions. This unique structural feature could lead to complexes with interesting stereochemistry and reactivity. While specific literature on the coordination chemistry of this exact ligand is nascent, this guide provides a robust framework based on the well-established principles of coordination chemistry with analogous bidentate amine ligands.
The dihydrochloride salt of this compound is commercially available (CAS No. 1286628-31-6), providing a convenient starting point for its exploration in coordination chemistry.[1] The free base (CAS No. 774213-88-6) can be readily generated in situ or isolated prior to complexation reactions.[2]
PART 1: General Considerations for Ligand Handling and Complexation
Ligand Properties and Handling
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 774213-88-6 (free base), 1286628-31-6 (dihydrochloride) | [1][2] |
| Molecular Formula | C₇H₁₆N₂ | [2] |
| Molecular Weight | 128.22 g/mol | [2] |
Handling: As with most amine-containing compounds, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The free base is likely to be a hygroscopic and air-sensitive liquid or low-melting solid. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and away from moisture. The dihydrochloride salt is expected to be a more stable, crystalline solid.
General Workflow for Coordination Complex Synthesis
The synthesis of coordination complexes with this compound is anticipated to follow a general and adaptable workflow. This involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent system.
Caption: General workflow for the synthesis and characterization of metal complexes.
PART 2: Detailed Experimental Protocols
The following protocols are generalized procedures based on the synthesis of coordination complexes with similar bidentate N,N'-donor ligands.[3][4][5] Researchers should optimize these conditions for their specific metal precursor and desired complex.
Protocol 2.1: Synthesis of a Generic [M(L)₂]X₂ Complex (M = Cu(II), Ni(II), Co(II); L = this compound; X = Cl⁻, NO₃⁻)
Rationale: This protocol describes the synthesis of a 1:2 metal-to-ligand ratio complex, which is common for bidentate ligands with transition metals that favor octahedral or square planar geometries.
Materials:
-
This compound dihydrochloride
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O)
-
Anhydrous ethanol or methanol
-
Diethyl ether
Procedure:
-
Ligand Free Base Generation (in situ):
-
In a round-bottom flask, dissolve this compound dihydrochloride (2.0 mmol) in anhydrous ethanol (20 mL).
-
Add a solution of NaOH (2.0 mmol) or NaOMe (2.0 mmol) in ethanol (10 mL) dropwise to the ligand solution while stirring.
-
A white precipitate of NaCl will form. Stir the mixture for 30 minutes at room temperature. Do not filter at this stage.
-
-
Complexation:
-
In a separate flask, dissolve the metal(II) salt (1.0 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the metal salt solution to the stirred suspension of the free base ligand.
-
A color change should be observed upon addition.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the NaCl precipitate.
-
Reduce the volume of the filtrate under reduced pressure until a precipitate of the complex begins to form.
-
Complete the precipitation by adding diethyl ether.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol and then diethyl ether.
-
Dry the complex in a desiccator over silica gel.
-
For single crystals suitable for X-ray diffraction, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, methanol/acetonitrile) via slow evaporation or vapor diffusion can be attempted.
-
Protocol 2.2: Characterization of the Synthesized Complex
Rationale: A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the new coordination complex.
Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal center. Look for shifts in the N-H and C-N stretching frequencies of the ligand upon complexation.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complex. The d-d transitions of the metal ion will give rise to characteristic absorption bands in the visible region, providing information about the coordination geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes (e.g., Ni(II) square planar, some Co(III)). Shifts in the proton and carbon signals of the ligand upon coordination can provide information about the binding mode. For paramagnetic complexes, these spectra will be broadened.
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, and overall coordination geometry.
PART 3: Potential Applications and Future Directions
While the coordination chemistry of this compound is yet to be extensively explored, the properties of complexes derived from similar bidentate amine ligands suggest several potential areas of application.
Sources
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Application Notes and Protocols: Derivatization of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine for Biological Screening
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] This five-membered saturated heterocycle offers a unique combination of properties that make it highly attractive for drug design. Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] Furthermore, the pyrrolidine core can be readily functionalized, enabling the systematic modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3]
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a particularly valuable building block within this class. It features a primary amine that serves as a versatile handle for a wide range of chemical modifications, allowing for the rapid generation of diverse compound libraries. The tertiary amine within the pyrrolidine ring can influence the overall basicity and pharmacokinetic profile of the resulting derivatives. This application note provides a detailed guide to the strategic derivatization of this compound and the subsequent biological screening of the resulting compound library. We will explore key derivatization reactions, provide detailed experimental protocols, and discuss the rationale behind these choices in the context of drug discovery.
Derivatization Strategies: Building a Diverse Chemical Library
The primary amine of this compound is the focal point for derivatization. By modifying this functional group, we can introduce a wide variety of substituents that can engage in different interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The following sections detail three robust and widely applicable derivatization strategies.
Amide Bond Formation: A Classic in Medicinal Chemistry
Amide bond formation is one of the most frequently utilized reactions in drug discovery, owing to its reliability and the vast commercial availability of carboxylic acids.[4][5] Amides are generally stable to metabolic degradation and can act as both hydrogen bond donors and acceptors, making them key components of many pharmacophores.
Causality Behind Experimental Choices:
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[6] Therefore, activation of the carboxylic acid is necessary. Common methods involve the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or using reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).[5] These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine.
Experimental Protocol: Amide Coupling via EDC/HOBt
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC (1.2 eq) to the mixture and stir for an additional 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Self-Validation:
-
Reaction Monitoring: Regular analysis by TLC or LC-MS will confirm the consumption of starting materials and the formation of the desired product.
-
Workup: The aqueous washes are crucial for removing excess reagents and byproducts. The pH of the aqueous layer after the bicarbonate wash should be basic, confirming the removal of acidic components.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7][8][9]
Sulfonamide Synthesis: An Amide Bioisostere
Sulfonamides are well-established bioisosteres of amides and are present in a wide range of therapeutic agents. They are generally more metabolically stable than amides and possess a distinct geometry and hydrogen bonding capacity.
Causality Behind Experimental Choices:
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[10][11] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is generated as a byproduct.[10] The use of an anhydrous solvent is critical to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride.[10]
Experimental Protocol: Sulfonamide Formation
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Inert Atmosphere and Anhydrous Conditions: Essential to prevent the hydrolysis of the sulfonyl chloride starting material.
-
Aqueous Workup: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Product Characterization: Confirm the structure and purity of the final sulfonamide using ¹H NMR, ¹³C NMR, and HRMS.[7][8][9]
Reductive Amination: Introducing Alkyl Diversity
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce alkyl groups onto an amine.[12][13] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by reduction to the corresponding amine.
Causality Behind Experimental Choices:
A variety of reducing agents can be employed for the reduction of the imine intermediate. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred as they are selective for imines over carbonyls, allowing for a one-pot procedure.[12] The reaction is typically carried out in a slightly acidic medium to facilitate imine formation.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography. For basic amines, it may be beneficial to use a column packed with basic alumina or to add a small amount of triethylamine to the eluent to prevent streaking on silica gel.[14]
Self-Validation:
-
Stepwise Addition: Adding the reducing agent after allowing time for imine formation is crucial for efficient reaction.
-
Careful Quenching: The addition of aqueous bicarbonate should be done slowly to control the effervescence from the reaction with excess reducing agent.
-
Purification Considerations: The basic nature of the product may require modified chromatographic conditions for optimal separation.[14]
Visualization of Derivatization Workflows
Caption: Chemical derivatization workflows for this compound.
Data Summary Table
| Derivatization Strategy | Key Reagents | Typical Solvents | Reaction Time | Purification Method |
| Amide Synthesis | Carboxylic Acids, EDC, HOBt, DIPEA | DMF, DCM | 12-24 h | Silica Gel Chromatography |
| Sulfonamide Synthesis | Sulfonyl Chlorides, Pyridine | DCM, THF | 4-16 h | Silica Gel Chromatography |
| Reductive Amination | Aldehydes/Ketones, STAB, Acetic Acid | DCE, DCM | 12-24 h | Silica/Alumina Chromatography |
Biological Screening of the Derivative Library
The newly synthesized library of derivatives can now be subjected to high-throughput screening (HTS) to identify compounds with desired biological activity.[15][16][17] HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated fashion.[15]
Rationale for Screening
The derivatization strategies outlined above introduce a diverse range of chemical functionalities. For example:
-
Amides and Sulfonamides: Introduce groups capable of forming hydrogen bonds and participating in dipole-dipole interactions. The nature of the "R" group will modulate properties like hydrophobicity and steric bulk.
-
N-Alkyl Derivatives: Modify the basicity of the parent amine and introduce hydrophobic or sterically demanding groups.
This chemical diversity increases the probability of identifying a "hit" compound that binds to a biological target of interest.
General High-Throughput Screening Protocol
The specific details of the HTS assay will depend on the biological target. However, a general workflow can be outlined:
-
Assay Development and Miniaturization: The biological assay is first developed and optimized in a low-throughput format (e.g., 96-well plates) before being miniaturized to a 384- or 1536-well plate format suitable for HTS.[18]
-
Pilot Screen: A small subset of the compound library (a "pilot library") is screened to ensure the robustness of the assay.[18] Key statistical parameters such as the Z'-factor are calculated to assess the quality of the assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[18]
-
Full-Scale HTS: The entire derivative library is screened at a single concentration (e.g., 10 µM).
-
Hit Confirmation and Dose-Response: Compounds that show activity in the primary screen ("hits") are re-tested to confirm their activity. Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary Assays and SAR Analysis: Active compounds are further characterized in secondary, more physiologically relevant assays. The data from the screen is used to establish preliminary Structure-Activity Relationships (SAR), which can guide the design of the next generation of more potent and selective compounds.[18]
Visualization of the Screening Cascade
Caption: A typical workflow for a high-throughput screening cascade.
Conclusion
This compound is a versatile scaffold for the generation of diverse small molecule libraries for biological screening. By employing robust and well-established chemical transformations such as amide coupling, sulfonamide formation, and reductive amination, researchers can rapidly access a wide range of derivatives with varied physicochemical properties. The subsequent screening of these libraries using high-throughput methods provides a powerful platform for the discovery of novel bioactive compounds, paving the way for the development of new therapeutic agents.
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Liu, J., et al. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. PubMed. [Link]
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Application Note: A Scalable, Two-Step Synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine for Preclinical Studies
Abstract
This application note details a robust and scalable two-step synthetic route for the preparation of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, an important building block for pharmaceutical development. The synthesis commences with the Knoevenagel condensation of commercially available 1-methylpyrrolidin-3-one with malononitrile, followed by a one-pot reduction of the intermediate dinitrile and subsequent pyrrolidine ring saturation. This process is designed for scalability, moving from gram-scale laboratory synthesis to kilogram-scale production suitable for preclinical Active Pharmaceutical Ingredient (API) manufacturing. Emphasis is placed on process safety, impurity control, and adherence to regulatory guidelines for preclinical drug substance quality.
Introduction
This compound is a key structural motif found in a variety of biologically active molecules. Its unique combination of a chiral pyrrolidine ring and a primary amine side chain makes it a valuable synthon for introducing specific physicochemical properties in drug candidates. The efficient production of this intermediate in high purity is critical for advancing new chemical entities through the drug development pipeline, particularly for preclinical toxicology and safety studies where batch consistency and a well-defined impurity profile are paramount.[1]
Early-stage development methods often prioritize feasibility over scalability, employing reagents and techniques that are not viable for large-scale production.[2] This guide addresses the critical bridge between benchtop synthesis and pilot-plant production by outlining a process optimized for safety, cost-effectiveness, and regulatory compliance.[3]
Retrosynthetic Analysis and Strategy Selection
The chosen synthetic strategy aims to construct the target molecule from simple, commercially available starting materials in a convergent manner. The key disconnection is at the C-C bond between the pyrrolidine ring and the ethylamine side chain, leading back to a 3-substituted pyrrolidine precursor.
A two-step route starting from 1-methylpyrrolidin-3-one was selected for its operational simplicity and use of cost-effective reagents. The strategy involves:
-
Carbon-Carbon Bond Formation: A Knoevenagel condensation to install a two-carbon side chain with latent amine functionality (nitrile groups).
-
Concurrent Reductions: A powerful reducing agent is used to simultaneously reduce the nitrile groups to primary amines and the endocyclic double bond of the intermediate.
This approach avoids the use of hazardous reagents like sodium cyanide and offers a more streamlined process compared to multi-step alternatives involving protection/deprotection sequences.
Process Development and Scale-Up Considerations
Scaling a synthesis from the lab to a pilot plant introduces challenges related to thermal management, mass transfer, and reagent handling.[4] The following considerations were paramount in developing this protocol.
-
Reagent Selection: 1-Methylpyrrolidin-3-one and malononitrile are cost-effective, commercially available starting materials. Lithium aluminum hydride (LiAlH4) was chosen as the reducing agent for its high reactivity in converting nitriles to primary amines.[5][6] While highly reactive, established industrial procedures for handling LiAlH4 exist.
-
Solvent Choice: Tetrahydrofuran (THF) is used for the reduction step due to its ability to dissolve LiAlH4 and its suitable boiling point for controlling the reaction temperature. Toluene is employed for the initial condensation to facilitate the removal of water via azeotropic distillation.
-
Thermal Safety: The reduction of nitriles with LiAlH4 is highly exothermic. A key scale-up challenge is managing this exotherm to prevent runaway reactions. The protocol incorporates slow, controlled addition of the intermediate to the reducing agent slurry at a reduced temperature.
-
Work-up and Purification: The aqueous work-up to quench the LiAlH4 reaction is also highly exothermic and generates hydrogen gas. This step must be performed with careful temperature control and in a well-ventilated area. Purification by vacuum distillation is chosen as a scalable and effective method for isolating the final, highly polar amine product.
Detailed Scale-Up Protocol
This protocol is described at a 100-gram scale, which can be adapted for larger production runs with appropriate engineering controls.
Step 1: Synthesis of 2-(1-Methylpyrrolidin-3-ylidene)malononitrile
Materials and Equipment:
-
1 L three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
1-Methylpyrrolidin-3-one (99.0 g, 1.0 mol)
-
Malononitrile (66.0 g, 1.0 mol)
-
Piperidine (8.5 g, 0.1 mol)
-
Toluene (500 mL)
Procedure:
-
Charge the 1 L flask with toluene (500 mL), 1-methylpyrrolidin-3-one (99.0 g), malononitrile (66.0 g), and piperidine (8.5 g).
-
Equip the flask with a Dean-Stark trap and condenser and place it under a nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 110-115 °C) and continue heating until the theoretical amount of water (18 mL) is collected in the Dean-Stark trap (approx. 4-6 hours).
-
Monitor the reaction for completion by TLC or GC-MS.
-
Once complete, cool the reaction mixture to room temperature. The solution containing the intermediate is used directly in the next step without isolation.
Step 2: Reduction to this compound
Materials and Equipment:
-
5 L jacketed glass reactor with a mechanical stirrer, dropping funnel, thermocouple, and nitrogen inlet.
-
Cooling system for the reactor.
-
Lithium aluminum hydride (LiAlH4) (114 g, 3.0 mol)
-
Anhydrous Tetrahydrofuran (THF) (1.5 L)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Under a strict nitrogen atmosphere, carefully charge the 5 L reactor with anhydrous THF (1.5 L).
-
Cool the THF to 0 °C using the reactor's cooling system.
-
In portions, carefully add lithium aluminum hydride (114 g) to the cold THF. A slurry will form.
-
Slowly add the toluene solution of the intermediate from Step 1 to the LiAlH4 slurry via the dropping funnel over 2-3 hours, maintaining the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40 °C for 4 hours to ensure complete reaction.
-
Monitor the reaction for completion by GC-MS.
-
Cool the reaction mixture back down to 0 °C.
-
CAUTION: The following quench procedure is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
-
Slowly and carefully add water (114 mL) dropwise, keeping the temperature below 20 °C.
-
Add a 15% aqueous solution of sodium hydroxide (114 mL) dropwise.
-
Add water (342 mL) dropwise.
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter off the aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the solvents.
-
Purify the resulting crude oil by vacuum distillation to yield the final product.
Analytical Characterization and Quality Control
For preclinical use, the final Active Pharmaceutical Ingredient (API) must be thoroughly characterized to ensure identity, strength, and purity.[7][8]
| Parameter | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| FT-IR | Conforms to reference spectrum | |
| Mass Spectrometry | Correct molecular ion | |
| Purity | HPLC/UPLC (UV/ELSD) | ≥ 98.0% |
| GC (Headspace) | Residual Solvents < ICH Limits[9] | |
| Impurities | HPLC/UPLC | Any single unknown impurity ≤ 0.10% |
| Total Impurities ≤ 1.0% |
Rationale for Specifications: The purity and impurity thresholds are set in accordance with the International Council for Harmonisation (ICH) Q3A guidelines.[10][11][12] Any impurity present at a level greater than 0.1% must be reported and structurally identified if possible.[13] Qualification of impurities, which establishes their biological safety, is required for any impurity exceeding specified thresholds.[9]
Preclinical Batch Considerations
The synthesis of an API batch for preclinical toxicology studies requires stringent controls and documentation.[14][15]
-
Batch Manufacturing Record (BMR): Every step of the synthesis, including reagent lot numbers, quantities, reaction times, and temperatures, must be meticulously documented in a BMR.[16]
-
Certificate of Analysis (CofA): A comprehensive CofA must be generated for the final batch, detailing the results of all analytical tests against the established specifications.
-
Stability Studies: Preliminary stability studies should be initiated to understand the degradation profile of the API under various storage conditions (temperature, humidity, light).
Conclusion
This application note provides a well-defined, scalable, and robust process for the synthesis of this compound. The chosen synthetic route is efficient and utilizes readily available materials. By focusing on critical process parameters, safety considerations, and rigorous analytical controls, this protocol is suitable for producing multi-kilogram quantities of the target compound with the high purity and documentation standards required for preclinical studies.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Celeris ADS. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
ACS Publications. (2018). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]
-
Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
-
Scilit. (n.d.). Quality of Active Pharmaceutical Ingredients. [Link]
-
ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
-
European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science [aragen.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Active Pharmaceutical Ingredients (APIs) and Drug Development | Blog | Biosynth [biosynth.com]
- 8. agnopharma.com [agnopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. jpionline.org [jpionline.org]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
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- 15. complianceonline.com [complianceonline.com]
- 16. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Optimizing reaction yield for the synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Welcome to the technical support center for the synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction yield and purity by understanding the causality behind the experimental choices.
Introduction to the Synthetic Strategy
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, typically commences from the readily available starting material, 1-methyl-3-pyrrolidinone. The overall strategy involves a two-step process: first, the introduction of a two-carbon acetonitrile side chain at the 3-position, followed by the reduction of the nitrile group to the desired primary amine. This guide will focus on a common and efficient route: a Horner-Wadsworth-Emmons (HWE) reaction followed by a robust reduction.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most logical and frequently utilized starting material is 1-methyl-3-pyrrolidinone. Its ketone functionality provides a reactive handle for carbon-carbon bond formation, allowing for the introduction of the desired ethylamine side chain.
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over a standard Wittig reaction for the first step?
A2: The HWE reaction is generally preferred for several reasons. The phosphonate carbanion used in the HWE reaction is more nucleophilic than the corresponding phosphonium ylide in a Wittig reaction, often leading to higher yields.[1][2] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying purification.[1][3] In contrast, the triphenylphosphine oxide byproduct from a Wittig reaction can often be challenging to separate from the desired product.[1]
Q3: Can the nitrile and any alkene intermediates be reduced in a single step?
A3: Yes, it is often possible to reduce both the carbon-carbon double bond (if present after the olefination step) and the nitrile group simultaneously. This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under appropriate hydrogen pressure and temperature. However, achieving high selectivity for the primary amine can be challenging, and a two-step reduction may offer better control.
Q4: What are the most common side products in the final reduction step?
A4: The most common side products during the reduction of the nitrile to the primary amine are the corresponding secondary and tertiary amines. These arise from the reaction of the initially formed primary amine with intermediate imines. The formation of these byproducts can be minimized by careful selection of the reducing agent and reaction conditions.
Q5: How can I purify the final product, this compound?
A5: The final product is a basic amine and can be purified by fractional distillation under reduced pressure. For higher purity, it can be converted to a salt, such as the hydrochloride salt, and recrystallized. The purified salt can then be neutralized with a base to regenerate the free amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Horner-Wadsworth-Emmons Reaction
Issue 1: Low or no yield of the unsaturated nitrile, (1-methylpyrrolidin-3-ylidene)acetonitrile.
-
Question: I am not observing any product formation after performing the HWE reaction with 1-methyl-3-pyrrolidinone and diethyl phosphonoacetonitrile. What could be the issue?
-
Answer & Troubleshooting:
-
Incomplete Deprotonation of the Phosphonate: The first step of the HWE reaction is the deprotonation of the phosphonate to form a carbanion.[2] Ensure that a strong enough base is used and that the reaction is conducted under anhydrous conditions. Sodium hydride (NaH) is a common choice. The reaction flask should be flame-dried, and all solvents must be anhydrous.
-
Steric Hindrance: While less of an issue with a five-membered ring, ensure that the reaction temperature is sufficient to overcome any activation energy barrier. Gentle heating may be required.
-
Reagent Quality: Verify the purity and reactivity of your diethyl phosphonoacetonitrile and the base. Old or improperly stored reagents can lead to failed reactions.
-
Issue 2: Formation of multiple isomers or byproducts.
-
Question: My NMR analysis shows a mixture of E/Z isomers of the product alkene. How can I improve the stereoselectivity?
-
Answer & Troubleshooting:
-
The HWE reaction with stabilized ylides, such as the one derived from diethyl phosphonoacetonitrile, generally favors the formation of the E-isomer.[3][4]
-
Reaction Conditions: The stereochemical outcome can be influenced by the choice of base, solvent, and temperature. Using sodium hydride in an aprotic solvent like THF at room temperature typically provides good E-selectivity.
-
Modified Reagents: While more advanced, using modified phosphonates (e.g., with bulkier ester groups) or specific reaction conditions (Still-Gennari modification) can enhance selectivity for the Z-isomer if desired, though this is not typically necessary for this synthesis as the double bond will be reduced.[2]
-
Step 2: Reduction of the Acetonitrile Intermediate
Issue 1: Incomplete reduction of the nitrile group.
-
Question: After my reduction reaction, I still see a significant amount of the nitrile starting material. How can I drive the reaction to completion?
-
Answer & Troubleshooting:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is very effective for converting nitriles to primary amines.[5] Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents). The reaction should be performed in an anhydrous ether solvent like THF or diethyl ether.
-
Catalytic Hydrogenation: If using catalytic hydrogenation, ensure the catalyst is active. The reaction may require elevated hydrogen pressure and temperature. The catalyst loading should also be optimized.
-
Reaction Time and Temperature: For LiAlH₄ reductions, the reaction is typically refluxed to ensure completion. For catalytic hydrogenation, longer reaction times or higher temperatures may be necessary.
-
Issue 2: Formation of secondary and tertiary amine byproducts.
-
Question: My mass spectrometry analysis indicates the presence of significant amounts of secondary and tertiary amines. How can I suppress their formation?
-
Answer & Troubleshooting:
-
Mechanism of Side Product Formation: Secondary and tertiary amines are formed when the primary amine product reacts with the imine intermediate.
-
LiAlH₄ Reduction: This method is generally less prone to forming secondary and tertiary amines compared to some catalytic hydrogenation methods. The reaction proceeds through a stable aluminum-nitrogen complex that is hydrolyzed during the workup.[6]
-
Catalytic Hydrogenation Conditions: To minimize side product formation during catalytic hydrogenation, the reaction can be carried out in the presence of ammonia. Ammonia competes with the primary amine for reaction with the imine intermediate, thus favoring the formation of the primary amine. The use of a Raney Cobalt catalyst is also reported to improve selectivity for primary amines.
-
Issue 3: Difficulty in isolating the final product.
-
Question: I am having trouble purifying the final amine product. It seems to be co-distilling with solvent or is difficult to handle.
-
Answer & Troubleshooting:
-
Salt Formation: As a primary amine, your product is basic. Converting it to a hydrochloride or other salt by treating the crude product with an ethereal solution of HCl will precipitate the salt, which can then be isolated by filtration and washed with a non-polar solvent to remove impurities. The pure amine can be regenerated by treatment with a base.
-
Azeotropic Removal of Water: Ensure all water is removed before final distillation, as it can form an azeotrope with the amine. Drying the organic extract thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or potassium carbonate) is crucial.
-
Experimental Protocols
Step 1: Synthesis of (1-Methylpyrrolidin-3-ylidene)acetonitrile (Horner-Wadsworth-Emmons Reaction)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl phosphonoacetonitrile (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reaction with Ketone: Cool the reaction mixture back to 0 °C. Add a solution of 1-methyl-3-pyrrolidinone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Workup: Cool the reaction to room temperature and quench by the slow, dropwise addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (LiAlH₄ Reduction)
-
Preparation: Under an inert atmosphere, add lithium aluminum hydride (1.5 - 2.0 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of the crude (1-methylpyrrolidin-3-ylidene)acetonitrile and 2-(1-methylpyrrolidin-3-yl)acetonitrile mixture from the previous step in anhydrous THF dropwise.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. A granular precipitate should form. Stir for 30 minutes.
-
Isolation: Filter the solid and wash it thoroughly with THF or diethyl ether. Combine the filtrates and dry over anhydrous potassium carbonate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude amine can be purified by vacuum distillation.
Data Presentation
| Parameter | Step 1: HWE Reaction | Step 2: LiAlH₄ Reduction |
| Key Reagents | 1-methyl-3-pyrrolidinone, diethyl phosphonoacetonitrile, NaH | (1-Methylpyrrolidin-3-ylidene)acetonitrile, LiAlH₄ |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to reflux | 0 °C to reflux |
| Typical Yield | 70-85% | 80-95% |
| Key Byproducts | E/Z isomers, unreacted starting material | Secondary and tertiary amines |
Visualizations
Synthetic Pathway
Caption: Overall synthetic route.
Troubleshooting Logic for Low Yield in HWE Reaction
Caption: Decision tree for HWE troubleshooting.
References
-
Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
The Mechanism of Nitrile Reduction with LiAlH4. Chemistry LibreTexts. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Wittig & Wittig-Horner reactions. Organic Synthesis. [Link]
Sources
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- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 6. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
Identifying and minimizing byproducts in 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine synthesis
Welcome to the technical support center for the synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to identify and minimize byproducts, thereby optimizing your reaction outcomes and ensuring the highest purity of your target compound.
Section 1: Synthesis Overview and Key Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the reduction of a nitrile precursor, 2-(1-methylpyrrolidin-3-yl)acetonitrile. This transformation is typically accomplished using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄). While this method is effective, it is not without its challenges. The primary difficulties lie in controlling the highly reactive nature of the reducing agent and preventing the formation of byproducts that can complicate purification and compromise the final product's purity.
This guide will focus on the nitrile reduction pathway, as it represents a common and practical approach for laboratory-scale synthesis.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental problems.
Q1: My reaction seems to have stalled, and I'm observing a significant amount of unreacted nitrile starting material. What could be the cause?
A1: Incomplete reduction of the nitrile is a common issue and can stem from several factors:
-
Insufficient Reducing Agent: LiAlH₄ is highly reactive and can be quenched by moisture from the solvent, glassware, or even the atmosphere. It is crucial to use a sufficient excess of the reducing agent. A 1.5 to 2-fold molar excess is a good starting point.
-
Poor Quality of Reducing Agent: LiAlH₄ can degrade over time if not stored properly. Always use a fresh, unopened bottle or a properly stored and handled reagent.
-
Inadequate Reaction Temperature: While the initial addition of LiAlH₄ is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or even gentle reflux to go to completion.
-
Solvent Issues: The choice of an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) is critical. Any residual water will consume the LiAlH₄. Ensure your solvent is properly dried before use.
Q2: I've isolated my product, but NMR analysis shows an impurity with a signal in the imine region (~165 ppm in ¹³C NMR). What is this byproduct and how can I avoid it?
A2: The presence of an imine signal suggests the formation of the partially reduced intermediate, N-(2-(1-methylpyrrolidin-3-yl)ethylidene)amine. This occurs when the reduction process is halted after the first hydride addition to the nitrile.
-
Minimization Strategy:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to stir for a longer period or gently heating it can promote the second hydride addition to the imine intermediate.
-
Ensure Sufficient LiAlH₄: As with incomplete nitrile reduction, a lack of active reducing agent can lead to the accumulation of the imine intermediate.
-
Q3: My work-up procedure is problematic, resulting in a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve the work-up?
A3: The formation of aluminum salts during the quenching of LiAlH₄ reactions is a well-known challenge. A carefully controlled work-up procedure is essential for easy filtration and good recovery of the product. The Fieser work-up is a widely used and effective method.[1]
-
Recommended Work-up Protocol (Fieser Method):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add water dropwise (x mL, where x is the mass of LiAlH₄ in grams).
-
Add 15% aqueous sodium hydroxide solution (x mL).
-
Add water again (3x mL).
-
Stir the mixture vigorously for 15-30 minutes. This should result in a granular, easily filterable precipitate of aluminum salts.
-
Filter the mixture and wash the precipitate thoroughly with an appropriate solvent (e.g., diethyl ether or THF) to recover any adsorbed product.
-
Q4: After purification by distillation, I still see some minor impurities in my GC-MS analysis. What could they be and how can I remove them?
A4: Minor impurities can arise from several sources:
-
Starting Material Impurities: Impurities in the starting 2-(1-methylpyrrolidin-3-yl)acetonitrile will likely be carried through the reaction. Ensure the purity of your starting material before beginning the synthesis.
-
Over-alkylation: While less common in nitrile reductions, if any primary amine product is formed and there are residual alkylating agents from the nitrile synthesis, trace amounts of the di-alkylated product could form.
-
Solvent Adducts: In some cases, the solvent (e.g., THF) can form complexes or adducts, although this is less common with amine products.
-
Advanced Purification Strategies:
-
Salt Formation and Recrystallization: Converting the amine to its hydrochloride or another salt can be an excellent method for purification. The salt will have different solubility properties and can often be recrystallized to a high purity. The free base can then be regenerated by treatment with a base.
-
Fractional Distillation under Reduced Pressure: For closely boiling impurities, a more efficient fractional distillation setup with a longer column and careful control of the reflux ratio may be necessary.[2]
-
Section 3: Experimental Protocols
The following protocols are provided as a general guideline. Researchers should always perform a thorough risk assessment and adapt the procedures to their specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound
Materials:
-
2-(1-methylpyrrolidin-3-yl)acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 molar equivalents) in anhydrous diethyl ether.
-
Addition of Nitrile: Dissolve 2-(1-methylpyrrolidin-3-yl)acetonitrile (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by TLC or GC-MS to ensure the disappearance of the starting material.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% NaOH (x mL), and finally water (3x mL).[1]
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid and wash it thoroughly with diethyl ether.
-
Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude amine by fractional distillation under reduced pressure.
Protocol 2: Purification by Salt Formation
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol. Cool the solution in an ice bath.
-
Acidification: Slowly add a solution of hydrochloric acid in isopropanol or ether dropwise with stirring until the solution is acidic (test with pH paper). The hydrochloride salt of the amine should precipitate.
-
Recrystallization: Collect the precipitate by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/water or methanol/ether) to obtain the purified salt.
-
Liberation of Free Base: Dissolve the purified salt in water and basify with a strong base (e.g., NaOH or K₂CO₃) until the solution is strongly alkaline. Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts, and remove the solvent to yield the purified this compound.
Section 4: Data Presentation and Visualization
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient/degraded LiAlH₄, moisture, low temperature | Use fresh LiAlH₄ in excess, ensure anhydrous conditions, warm the reaction |
| Imine Byproduct | Incomplete reduction (insufficient reaction time/temp/LiAlH₄) | Increase reaction time/temperature, ensure sufficient LiAlH₄ |
| Difficult Work-up | Improper quenching of LiAlH₄ | Use the Fieser work-up method for a granular precipitate |
| Persistent Impurities | Impure starting material, side reactions | Purify starting nitrile, employ salt recrystallization or high-efficiency fractional distillation |
Diagrams
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Section 5: Analytical Characterization
Proper characterization of the final product and any isolated byproducts is crucial. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the final product and identifying volatile byproducts. The mass spectrum will confirm the molecular weight of the target amine and can help in the structural elucidation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. ¹H NMR will show characteristic signals for the ethylamine side chain and the methylpyrrolidine ring. ¹³C NMR is particularly useful for identifying the presence of nitrile or imine functional groups in byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the disappearance of the nitrile peak (around 2250 cm⁻¹) from the starting material and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) in the product.
References
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Armarego, W. L., & Chai, C. L. (2012).
Sources
Troubleshooting low conversion rates in reactions with 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine. As a versatile building block in pharmaceutical and medicinal chemistry, its unique structure can sometimes present challenges in achieving high conversion rates.[1] This document, structured in a question-and-answer format, provides in-depth troubleshooting strategies and practical advice to help you optimize your reactions and resolve common issues.
Physicochemical Properties
A clear understanding of the substrate's properties is the first step in effective troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1][2] |
| Structure | Chiral amine with a tertiary amine within the pyrrolidine ring and a primary amine on the ethyl side chain. | [1] |
| Key Feature | The presence of two basic nitrogen atoms with different steric environments and nucleophilicity. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is showing very low conversion. Where should I start my investigation?
A1: Low conversion is a common problem that can usually be traced back to a few key areas. The structure of this compound contains both a primary and a tertiary amine. The primary amine is the intended nucleophile in many reactions, but the tertiary amine can influence the reaction environment. A systematic approach is the most effective way to diagnose the issue.
First, confirm the integrity of your starting materials. Then, evaluate your reaction parameters, as subtle changes can have a significant impact. Finally, consider the possibility of competing side reactions.
Below is a logical workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low conversion rates.
Q2: I'm performing an N-alkylation with an alkyl halide and getting a complex mixture with unreacted starting material. What's going wrong?
A2: N-alkylation of amines can be deceptively complex.[3] When working with this compound, you have two potential nucleophiles. While the primary amine is more sterically accessible, the product of the initial alkylation is a secondary amine, which can be more nucleophilic than the starting primary amine, leading to over-alkylation.[4] The tertiary amine on the pyrrolidine ring can also be alkylated to form a quaternary ammonium salt.
Common Causes & Solutions:
-
Over-Alkylation: The desired secondary amine product reacts further with the alkyl halide to form a tertiary amine, and subsequently, the tertiary pyrrolidine nitrogen can quaternize.
-
Solution: Use a significant excess of the starting amine (2 to 5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant primary amine.[4] Another effective strategy is the slow, dropwise addition of the alkylating agent to the reaction mixture to maintain its low concentration.[4]
-
-
Poor Reactivity of the Alkylating Agent: The rate of Sₙ2 reactions is highly dependent on the leaving group.
-
Solution: If you are using an alkyl chloride or bromide with low conversion, consider switching to the corresponding alkyl iodide. The order of reactivity is R-I > R-Br > R-Cl.[5]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for Sₙ2 reactions. The base must be strong enough to neutralize the HX produced during the reaction but should not interfere otherwise.
-
Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃. Strong, unhindered bases can compete as nucleophiles or cause elimination side reactions.[5]
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or Acetonitrile (ACN) are ideal. They solvate the cation but leave the nucleophilic amine relatively free, accelerating the reaction. Ensure your solvents are anhydrous, as water can interfere with the reaction.[5]
-
-
Steric Hindrance: If either your amine or the alkylating agent is sterically bulky, the reaction rate will be significantly slower.[5]
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. High-boiling solvents like DMF or DMSO are well-suited for this. Prolonged reaction times (24-72 hours) may also be necessary.[5]
-
Protocol 1: Screening Reaction Conditions for N-Alkylation
This protocol is designed to efficiently test multiple parameters in parallel on a small scale.
-
Setup: In separate, dry reaction vials, add this compound (1.0 eq).
-
Variable Addition:
-
Vial A (Base Screen): Add your chosen solvent (e.g., ACN, 0.1 M), the alkyl halide (1.1 eq), and different bases (e.g., K₂CO₃, DIPEA, no base) (1.5 eq).
-
Vial B (Solvent Screen): Add a consistent base (e.g., K₂CO₃, 1.5 eq), the alkyl halide (1.1 eq), and different anhydrous solvents (e.g., ACN, DMF, THF).
-
-
Reaction: Stir all vials at a set temperature (e.g., 60 °C) for 12-24 hours.
-
Analysis: Quench a small aliquot of each reaction with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the crude extracts by LC-MS or TLC to determine the conversion and identify major byproducts.
Caption: Decision workflow for optimizing N-alkylation reactions.
Q3: My reductive amination is stalling. How can I drive it to completion?
A3: Reductive amination is a powerful method for forming C-N bonds, but its success hinges on the formation of an intermediate iminium ion, which is then reduced.[4] Low conversion often points to an issue with this first step.
Common Causes & Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the amine/carbonyl and the iminium ion must favor the latter for the reaction to proceed. This step is typically acid-catalyzed.
-
pH Control: The pH of the reaction is crucial. If the pH is too low, the starting amine will be protonated and become non-nucleophilic.[3] If the pH is too high, there won't be enough acid to catalyze the dehydration step to form the iminium ion.[3] A pH of ~5 is often optimal. Adding a catalytic amount of acetic acid is a common practice.
-
Water Removal: The formation of the iminium ion releases water. In some cases, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium forward.
-
-
Reducing Agent Reactivity: The choice of reducing agent is critical. It must be strong enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the protonated iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic and generally requires more careful pH control.
-
-
Sterically Hindered Substrates: If either the amine or the carbonyl partner is sterically bulky, the initial nucleophilic attack to form the hemiaminal intermediate can be slow.
-
Solution: Increase the reaction temperature and/or reaction time. You may also need to use a larger excess of the less valuable reagent to push the reaction forward.
-
Protocol 2: General Procedure for Reductive Amination
-
Setup: Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Iminium Formation: Add acetic acid (1 to 2 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may foam.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Chemical Supplier Page. (2024). Cas no 774213-88-6 (this compound).
- PubChem. (2025). 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine.
- AA Blocks. (n.d.). 2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine.
- BLDpharm. (n.d.). This compound dihydrochloride.
- Chemistry LibreTexts. (2020). Reactions of Amines.
Sources
Technical Support Center: Post-Synthesis Purification of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Welcome to the technical support center for the purification of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the post-synthesis purification of this versatile chiral amine.[1] As a key intermediate in the synthesis of various bioactive molecules, including agents targeting the central nervous system, achieving high purity is paramount for reproducible results in downstream applications.[1]
This document will provide field-proven insights and scientifically grounded protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My final product purity is low after fractional distillation. What are the likely causes and how can I improve it?
A1: Low purity after distillation can stem from several factors. Identifying the root cause is crucial for effective troubleshooting.
Potential Causes:
-
Azeotrope Formation: The presence of impurities that form a constant boiling point mixture with the product can limit the effectiveness of distillation.
-
Thermal Decomposition: Amines, particularly those with complex structures, can be susceptible to degradation at elevated temperatures, even under reduced pressure.
-
Incomplete Removal of Volatile Impurities: Starting materials or low-boiling byproducts may not be completely separated if the distillation parameters are not optimized.
-
Co-distillation with Structurally Similar Impurities: Byproducts with boiling points very close to that of the desired product are difficult to separate by standard fractional distillation.
Troubleshooting & Optimization Protocol:
-
Analytical Assessment: Before proceeding with further purification, obtain a detailed impurity profile of your crude material using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This will help identify the nature and approximate quantity of the impurities.
-
Optimize Distillation Parameters:
-
Vacuum Level: Ensure you are using a high-vacuum pump and that the system is free of leaks to achieve the lowest possible boiling point, minimizing thermal stress on the compound.
-
Fractionating Column Efficiency: Employ a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation of components with close boiling points.
-
Reflux Ratio: Adjust the reflux ratio to enhance separation efficiency. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
-
Consider a Pre-Distillation Wash:
-
If acidic or basic impurities are suspected, a liquid-liquid extraction workup of the crude product prior to distillation can be highly effective. An aqueous wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a dilute acid wash (e.g., dilute HCl) can remove other basic impurities if your target compound can be selectively extracted. Ensure to neutralize and thoroughly dry the organic layer before distillation.
-
Q2: I'm observing significant peak tailing when trying to purify my compound using silica gel column chromatography. Why is this happening and what's the solution?
A2: The basic nature of the amine groups in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing the observed peak tailing.[4]
Solutions:
-
Use a Basic Modifier in the Eluent: Adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase will neutralize the acidic sites on the silica gel, leading to symmetrical peaks and improved separation.[4]
-
Switch to an Alternative Stationary Phase:
-
Derivatization: For analytical purposes or small-scale purification, derivatizing the amine can improve chromatographic behavior.[5][6][7][8] However, this adds extra steps to the synthesis and is often not practical for bulk purification.
Q3: When I attempt to recrystallize the free base of this compound, it oils out. What should I do?
A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[4] This is a common issue with low-melting point compounds or when the cooling process is too rapid.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.[4]
-
-
Modify the Solvent System:
-
Use a lower-boiling point solvent or a mixture of solvents. This can sometimes lower the solubility of the compound at colder temperatures, promoting crystallization over oiling out.
-
-
Slow Down the Cooling Process: Allow the solution to cool gradually to room temperature before placing it in an ice bath or refrigerator.[4] Rapid cooling often favors the formation of an oil.
-
Purify via Salt Recrystallization: This is often the most effective solution. Converting the amine to a salt, such as a hydrochloride or tartrate salt, significantly alters its physical properties, often resulting in a higher melting point and better crystallization behavior.[4]
Workflow for Salt Formation and Recrystallization
Caption: Workflow for amine salt formation and recrystallization.
Frequently Asked Questions (FAQs)
Q4: What are the common impurities found in synthetically prepared this compound?
A4: The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of a nitrile or a related intermediate. Potential impurities include:
-
Unreacted Starting Materials: Residual amounts of the precursor nitrile or other starting materials.
-
Partially Reduced Intermediates: The corresponding imine or other intermediates from the reduction process.
-
Over-alkylation or Side-Reaction Products: Formation of secondary or tertiary amines through side reactions.
-
Residual Solvents: Solvents used in the synthesis and workup that are not completely removed. The ICH Q3C guideline provides a list of common solvents and their acceptable limits.[9]
-
Catalyst Residues: If a heterogeneous catalyst was used for hydrogenation, trace metals may be present.
Q5: Which analytical techniques are most suitable for assessing the purity of the final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| Gas Chromatography (GC) | Quantitative assessment of volatile impurities. Purity is often reported based on GC area percentage.[10] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. Chiral HPLC can be used to determine enantiomeric purity.[11] |
| Mass Spectrometry (MS) | Identification of impurities by their mass-to-charge ratio, often coupled with GC or LC.[6][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the main compound and identification of impurities. Quantitative NMR (qNMR) can also be used for purity determination. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the final product. |
Q6: What are the recommended storage conditions for high-purity this compound?
A6: As a primary amine, this compound can be susceptible to degradation. To maintain its purity over time, the following storage conditions are recommended:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric carbon dioxide.
-
Low Temperature: Keep the container tightly sealed and store in a refrigerator or freezer to minimize degradation.
-
Protection from Light: Store in an amber vial or a container that protects it from light, as some amines can be light-sensitive.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.
- Amine Treating - Troubleshooting Guide. (n.d.). Scribd.
- Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
- Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG.
- Troubleshooting of Amine Regn. (n.d.). Scribd.
- Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. (2023, November 17). Aerosol Research.
- Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine. (n.d.). Benchchem.
- Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. (2014, July 4). CORE.
- Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. (n.d.). AMT.
- Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. (2017, March 16). AMT.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
-
Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
- This compound. (2024, August 30). ChemicalBook.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- This compound dihydrochloride. (n.d.). BLDpharm.
- 2-(2-Aminoethyl)-1-methylpyrrolidine 97%. (n.d.). Sigma-Aldrich.
- 2-(pyrrolidin-1-yl)ethan-1-amine. (n.d.). Sigma-Aldrich.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025, August 6). ResearchGate.
- ICH Q3C (R9) Guideline on impurities. (2024, April 5). European Medicines Agency (EMA).
- Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. (n.d.). PubMed.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
- 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride. (n.d.). PMC - PubMed Central - NIH.
- Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (n.d.). MDPI.
- 2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine. (n.d.). AA Blocks.
- 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. (n.d.). PubChem.
- Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. (n.d.). MDPI.
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. (n.d.). PubChem.
- Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. (n.d.). ResearchGate.
- Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (n.d.). ResearchGate.
- 2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine. (n.d.). ChemScene.
- Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. (2025, August 9). ResearchGate.
- 2-(Pyrrolidin-1-yl)ethan-1-amine. (n.d.). Pharmaffiliates.
Sources
- 1. 774213-88-6(this compound) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. AR - Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas [ar.copernicus.org]
- 6. files.core.ac.uk [files.core.ac.uk]
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- 11. researchgate.net [researchgate.net]
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Managing stability and degradation of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in storage
Technical Support Center: 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Introduction: Welcome to the dedicated support center for this compound (CAS No. 1286628-31-6). This molecule, featuring both a tertiary amine within a pyrrolidine ring and a primary aliphatic amine, is a valuable building block in pharmaceutical research and development. However, its bifunctional nature presents unique challenges regarding chemical stability and degradation. This guide is designed for researchers, scientists, and drug development professionals to proactively manage these challenges, ensuring the integrity and reliability of your experimental outcomes. We will delve into the causality behind storage and handling choices, provide robust troubleshooting frameworks, and offer validated protocols for purity assessment.
Section 1: Troubleshooting Guide for Common Degradation Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format. Understanding the root cause of an issue is the first step toward a reliable solution.
| Observed Issue | Potential Cause(s) | Recommended Action & Investigation |
| Discoloration (e.g., yellowing to browning) of the neat compound or its solutions. | Oxidative Degradation: The tertiary amine on the pyrrolidine ring is susceptible to oxidation, forming N-oxides. The primary amine can also undergo oxidation. This process is often accelerated by exposure to air (oxygen), light, and trace metal impurities. | 1. Inert Atmosphere Handling: Immediately begin handling the compound under an inert atmosphere (Nitrogen or Argon).[1][2] 2. Purity Analysis: Use HPLC-MS or GC-MS to identify potential N-oxide or other high-molecular-weight impurities.[3][4] 3. Solvent Purity Check: Ensure solvents are peroxide-free, especially ethers like THF or dioxane. |
| Appearance of new peaks in HPLC/GC-MS chromatograms during a study. | Moisture-Induced Degradation (Hydrolysis): Amines are hygroscopic and can absorb moisture from the air, which can facilitate side reactions or degradation.[5][6] Reaction with CO₂: Amines can react with atmospheric carbon dioxide to form carbamates, which may appear as distinct peaks. | 1. Confirm Water Content: Use Karl Fischer titration to determine the water content of your sample. 2. Store in Desiccator: Store aliquots in a desiccator over a strong drying agent (e.g., P₂O₅).[5] 3. Blanket with Inert Gas: Before sealing the container, flush the headspace with nitrogen or argon.[2] |
| Inconsistent biological or chemical assay results; loss of potency. | Gradual Degradation: The compound is degrading slowly under your current storage or experimental conditions, leading to a lower concentration of the active molecule. This is a critical issue that compromises data reproducibility. | 1. Implement Purity Monitoring: Perform routine purity checks (e.g., weekly or bi-weekly) on your stock solution using a validated HPLC method (see Protocol 1). 2. Conduct a Forced Degradation Study: This is essential to understand the compound's liabilities (see Protocol 2).[7][8][9][10] 3. Re-evaluate Storage: Ensure storage conditions are optimal (see Section 2). |
| Poor peak shape (tailing) in reversed-phase HPLC. | Silanol Interactions: The basic amine groups can interact with acidic residual silanols on standard silica-based HPLC columns, causing peak tailing.[11] | 1. Use a Modified Mobile Phase: Add a competitor base like triethylamine (TEA) (0.1%) to the mobile phase to block silanol sites. 2. Use a Low-pH Mobile Phase: At low pH (e.g., using 0.1% TFA), the amines are protonated and silanols are unionized, reducing interaction. 3. Employ a Mixed-Mode or End-Capped Column: Consider columns specifically designed for basic compounds, such as a Primesep A column or a modern, fully end-capped C18 column.[11] |
Section 2: Proactive Stability Management (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
To minimize degradation, this compound requires stringent storage conditions that protect it from atmospheric and environmental antagonists.
-
Temperature: Store at temperatures below 30°C (86°F).[5] For long-term storage, refrigeration (2-8°C) is recommended.
-
Atmosphere: Store under an inert gas like nitrogen or argon.[1][2] This is the most critical step to prevent oxidation.
-
Moisture: The compound must be stored in a dry environment.[5] Use containers with high-integrity seals (e.g., PTFE-lined caps). After opening, storage in a desiccator is strongly advised.[6]
-
Light: Protect from light by using amber glass vials or storing containers in the dark.[1] Photolytic degradation can generate free radicals, initiating chain reactions.[8]
-
Container: Use chemically compatible containers such as high-density polyethylene (HDPE) or borosilicate glass.[5]
Q2: How should I prepare and store stock solutions?
-
Solvent Selection: Use high-purity, anhydrous, and degassed solvents. Aprotic solvents like DMSO, DMF, or acetonitrile are generally suitable. Avoid solvents that can react with amines, such as those containing residual aldehydes or ketones.
-
Preparation: Prepare solutions under an inert atmosphere if possible.
-
Storage: Store stock solutions frozen (-20°C or -80°C) in small, single-use aliquots. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: What are the primary degradation pathways I should be aware of?
Understanding the potential chemical transformations is key to interpreting unexpected results. Based on the structure, the following pathways are most probable:
-
Oxidation: The tertiary amine is prone to oxidation to form the corresponding N-oxide. The primary amine can also be oxidized.
-
Carbamate Formation: Reaction with atmospheric CO₂ can form carbamate salts, especially in the presence of moisture.
-
Reaction with Carbonyls: The primary amine can react with trace aldehyde or ketone impurities in solvents or from the environment to form imines.
These pathways can be investigated systematically through a forced degradation study.[7][10]
Caption: Potential degradation pathways for this compound.
Section 3: Key Experimental Protocols
Adherence to validated analytical methods is crucial for ensuring the integrity of your starting materials and experimental data.
Protocol 1: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile and thermally sensitive compounds like amines.[12] Since this compound lacks a strong chromophore, UV detection can be challenging without derivatization.[11][13] Therefore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is often preferred.
Objective: To establish a baseline purity profile and monitor stability over time.
Methodology:
-
Column: Primesep A Mixed-Mode column (250 x 4.6 mm, 5 µm) or equivalent.
-
Rationale: This column chemistry is designed to retain polar basic compounds that are poorly retained on standard C18 columns.[11]
-
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: TFA acts as an ion-pairing agent to improve peak shape and retention.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Ramp linearly from 5% to 60% B
-
20-22 min: Ramp to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Detection:
-
Primary: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min).
-
Secondary/Confirmatory: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive ion mode to confirm the mass of the parent peak and identify degradants.
-
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. additive-chem.com [additive-chem.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Catalyst Optimization for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine Reactions
Welcome to the technical support center for reactions involving 2-(1-methylpyrrolidin-3-yl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst and reagent selection for common synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Introduction: The Chemistry of a Versatile Building Block
This compound is a valuable chiral building block in medicinal chemistry. Its structure, featuring a primary amine for derivatization and a tertiary amine within a pyrrolidine ring, presents unique opportunities and challenges in catalyst selection. The primary amine is the intended site of reaction, but the tertiary amine can influence the reaction environment through steric hindrance or by interacting with metal catalysts. This guide addresses the most common reactions—amide coupling, reductive amination, and Buchwald-Hartwig amination—providing troubleshooting advice and optimized protocols to navigate these complexities.
Section 1: Troubleshooting Guide
This section is formatted to address specific issues you may encounter during your experiments.
Amide Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in drug discovery. However, coupling this compound with carboxylic acids can be challenging due to steric hindrance and the nucleophilicity of the amine.
Question: My amide coupling reaction is showing low yield and unreacted starting material. I'm using a standard carbodiimide like EDC with HOBt. What is the likely cause and how can I improve the conversion?
Answer: Low conversion in amide coupling with this substrate often points to two primary issues: suboptimal activation of the carboxylic acid or insufficient reactivity of the active ester intermediate, particularly if either coupling partner is sterically demanding.
-
Probable Cause 1: Insufficient Carboxylic Acid Activation. Standard carbodiimide/HOBt systems may not be potent enough for hindered substrates. The active ester formed from HOBt is moderately reactive, and its reaction with the sterically encumbered primary amine of your pyrrolidine substrate can be slow, leading to hydrolysis of the active ester and incomplete conversion.
-
Probable Cause 2: Catalyst/Reagent Degradation. Coupling reagents and activated intermediates can be sensitive to moisture. Inadequate drying of reagents or solvents is a common source of failure.
Solutions & Optimization Strategy:
-
Switch to a More Potent Activating Agent: For challenging couplings, aminium/uronium salt-based reagents are superior. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended.[1][2] It forms a more reactive OAt-active ester, which accelerates the rate of amidation and minimizes side reactions.[1]
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, DCM) over molecular sieves and ensure your carboxylic acid and amine starting materials are free of water.
-
Optimize Base and Stoichiometry: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction. A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine can drive the reaction to completion.
| Reagent System | Relative Reactivity | Key Advantage for This Substrate | Potential Issue |
| EDC / HOBt | Moderate | Cost-effective for simple substrates. | May be too slow for hindered amines, leading to low yield. |
| HATU / DIPEA | Very High | Forms a highly reactive OAt-ester, ideal for overcoming steric hindrance. [1][3] | Higher cost. |
| PyBOP / DIPEA | High | Byproducts are less hazardous than older phosphonium reagents like BOP.[4] | Generally less reactive than HATU for very difficult couplings. |
Question: I'm observing epimerization (racemization) of my chiral carboxylic acid during the coupling reaction. How can I prevent this?
Answer: Epimerization is a significant risk when the stereocenter is at the α-carbon of the carboxylic acid. It occurs via the formation of an oxazolone intermediate. The choice of coupling reagent and additives is critical to suppress this side reaction.
-
Probable Cause: The activating agent and conditions are promoting the formation of a stable, planar oxazolone, which can be deprotonated and re-protonated, scrambling the stereocenter. Carbodiimides, when used without an appropriate additive, are notorious for causing racemization.[5]
Solutions & Optimization Strategy:
-
Use HOAt-Based Reagents: HATU is superior to HBTU or simple carbodiimides in suppressing racemization.[1][3] The 7-azabenzotriazole (HOAt) moiety is a more effective leaving group and accelerates the desired aminolysis reaction, outcompeting the undesired oxazolone pathway.[3]
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures increase the rate of oxazolone formation.
-
Minimize Reaction Time: Use a more efficient coupling reagent like HATU to shorten the reaction time, reducing the time the activated acid is susceptible to epimerization.
Reductive Amination
Reductive amination is a robust method for forming C-N bonds by reacting an amine with a ketone or aldehyde. The key is to select a reducing agent that chemoselectively reduces the in-situ formed iminium ion over the starting carbonyl compound.
Question: My reductive amination reaction is giving me a mixture of the desired product and the alcohol from the reduction of my starting ketone. How can I improve the selectivity?
Answer: This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is too reactive and does not sufficiently discriminate between the carbonyl and the iminium ion intermediate.
-
Probable Cause: Use of a strong, unselective hydride reagent like sodium borohydride (NaBH₄) without careful pH control. NaBH₄ can readily reduce aldehydes and ketones, especially at neutral or acidic pH.
Solutions & Optimization Strategy:
-
Switch to a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for most reductive aminations.[6][7] It is a milder, sterically hindered hydride donor that reacts much faster with the protonated iminium ion intermediate than with the starting ketone or aldehyde.[7][8] This high selectivity allows for a convenient one-pot procedure.
-
One-Pot Protocol: The reaction can be performed by simply mixing the amine, carbonyl compound, and NaBH(OAc)₃ together in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Acetic acid can be used as a catalyst for less reactive ketones.
-
Stepwise Procedure (Alternative): For particularly sensitive substrates, you can pre-form the imine by mixing the amine and carbonyl (often with a dehydrating agent like molecular sieves) before adding a reducing agent. However, for most systems, NaBH(OAc)₃ makes this unnecessary.
| Reducing Agent | Selectivity | Typical Conditions | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | Methanol, requires pH control. | High risk of carbonyl reduction.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, requires acidic pH (6-7). | Highly toxic (cyanide byproduct).[8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent | DCE or THF, room temp. [6] | Mild, selective, and non-toxic. The industry standard. |
Question: The reaction is sluggish, and I'm recovering unreacted amine even after extended reaction times. What could be the issue?
Answer: A sluggish reaction points to inefficient formation of the crucial iminium ion intermediate.
-
Probable Cause 1: Steric Hindrance. If you are using a very bulky ketone, its condensation with the already hindered this compound can be slow.
-
Probable Cause 2: Insufficient Acidity. Imine formation is generally acid-catalyzed. While NaBH(OAc)₃ releases acetic acid, some systems may require an additional catalyst.
Solutions & Optimization Strategy:
-
Add a Catalytic Amount of Acetic Acid: For reactions involving ketones, adding 1-2 equivalents of glacial acetic acid can significantly accelerate the formation of the iminium ion without over-reducing the carbonyl when using NaBH(OAc)₃.
-
Increase Temperature: Gently warming the reaction to 40-50 °C can help overcome the activation barrier for imine formation.
-
Use a Lewis Acid Catalyst: In very challenging cases, a Lewis acid like Ti(Oi-Pr)₄ can be used to activate the carbonyl group towards nucleophilic attack by the amine.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling is a powerful tool for forming aryl-amine bonds. Success hinges on the careful selection of the palladium source, phosphine ligand, and base.
Question: I am trying to couple this compound with an aryl bromide, but the reaction is failing, and I see catalyst decomposition (formation of palladium black). What is going wrong?
Answer: Catalyst deactivation is a common failure mode in Buchwald-Hartwig reactions, especially with challenging substrates. The presence of two nitrogen atoms in your amine can be a key factor.
-
Probable Cause 1: Catalyst Inhibition by the Tertiary Amine. The N-methylpyrrolidine moiety can act as a ligand for the palladium center. This coordination can inhibit the catalyst by occupying a site needed for the catalytic cycle, preventing oxidative addition or reductive elimination.
-
Probable Cause 2: Inappropriate Ligand Choice. The ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the reaction. A ligand that is not sterically bulky enough may not prevent catalyst aggregation (palladium black) or effectively promote the reductive elimination step.
Solutions & Optimization Strategy:
-
Use a Bulky Biarylphosphine Ligand: Modern Buchwald-Hartwig catalysis relies on sterically demanding, electron-rich phosphine ligands. These ligands form stable, monoligated palladium complexes that are highly active. They also create a bulky environment around the metal that favors the C-N bond-forming reductive elimination. For a substrate like yours, ligands such as XPhos , SPhos , or tBuBrettPhos are excellent starting points.[9]
-
Employ a Palladium Pre-catalyst: Using a well-defined pre-catalyst (e.g., XPhos-Pd-G3) ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results than mixing a palladium source (like Pd₂(dba)₃) and ligand in situ.[10]
-
Choose the Right Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, cesium carbonate (Cs₂CO₃) can be a milder alternative.
| Ligand Class | Key Features | Recommended Ligands |
| Bulky Biarylphosphines | High steric bulk, electron-rich. Promotes monoligation and fast reductive elimination. [11] | XPhos, SPhos, RuPhos |
| Josiphos-type | Ferrocene-based, good for a wide range of substrates. | Not typically the first choice for N-heterocyclic substrates. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable complexes. | IPr, IMes |
Section 2: Frequently Asked Questions (FAQs)
Q1: For my reaction with this compound, which nitrogen is more reactive? The primary amine (-NH₂) on the ethyl side chain is significantly more nucleophilic and less sterically hindered than the tertiary amine (-NMe) within the pyrrolidine ring. Under the conditions for amide coupling, reductive amination, and N-alkylation, the reaction will occur selectively at the primary amine. However, as noted in the troubleshooting section, the tertiary amine can still influence the reaction by interacting with metal catalysts.
Q2: What is the difference between a homogeneous and a heterogeneous catalyst, and which should I choose? A homogeneous catalyst is in the same phase as the reactants (e.g., dissolved in the reaction solvent).[6] A heterogeneous catalyst is in a different phase (e.g., a solid catalyst in a liquid reaction mixture).[6]
-
Homogeneous Catalysts (e.g., Pd(OAc)₂/XPhos, RuCl₂(PPh₃)₃) offer high activity and selectivity because the catalytic sites are readily accessible.[7] However, removing the catalyst from the product can be difficult.[12]
-
Heterogeneous Catalysts (e.g., Palladium on Carbon, Pd/C) are easily removed by filtration, which is a major advantage for product purification and catalyst recycling.[12] However, they can sometimes be less active or selective than their homogeneous counterparts. For the reactions discussed here, homogeneous catalysts are generally preferred for their higher performance and broader substrate scope, especially in small-scale synthesis and drug discovery.
Q3: Can I perform an N-alkylation on the primary amine without affecting the N-methyl group on the pyrrolidine ring? Yes. Direct alkylation with alkyl halides can be problematic and lead to over-alkylation (forming a quaternary salt).[13] A much more controlled and selective method is the ruthenium-catalyzed N-alkylation using an alcohol as the alkylating agent, which proceeds via a "borrowing hydrogen" mechanism.[12][14] This method is highly selective for the primary amine and generates only water as a byproduct.[12] The N-methyl group on the pyrrolidine ring is stable under these conditions.
Q4: Are there any general tips for handling and setting up these catalytic reactions?
-
Inert Atmosphere: Many palladium and ruthenium catalysts, as well as phosphine ligands, are sensitive to air. It is crucial to set up reactions under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox.
-
Anhydrous Solvents: Water can interfere with many of the reagents and catalysts. Use anhydrous solvents, typically from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Reagent Purity: The purity of your starting materials, especially the amine and any aryl halides, is critical for success.
Section 3: Experimental Protocols & Workflows
Protocol 1: Optimized Amide Coupling using HATU
This protocol is designed for the coupling of a generic carboxylic acid to this compound, maximizing yield and minimizing racemization.
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.1 mmol, 1.1 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Activation: Add HATU (1.1 mmol, 1.1 equiv) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.2 mmol, 2.2 equiv). Stir the mixture at room temperature for 15 minutes. A color change may be observed.
-
Amine Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Amide Coupling Workflow
The following diagram illustrates the decision-making process for optimizing an amide coupling reaction.
Caption: Decision workflow for amide coupling optimization.
Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol describes a highly selective one-pot synthesis of a secondary amine from a ketone and this compound.
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE, 0.2 M). If the ketone is unreactive, add glacial acetic acid (1.2 mmol, 1.2 equiv).
-
Reduction: Stir the mixture for 20 minutes at room temperature to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram: Catalyst Selection for Buchwald-Hartwig Amination
This diagram outlines the key parameters to consider when setting up a Buchwald-Hartwig amination.
Caption: Key component selection for Buchwald-Hartwig amination.
References
-
Williams, J. M. J., et al. (2007). Ruthenium catalysed N-alkylation of amines with alcohols. Chemical Communications.
-
Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7559–7563. [Link]
-
Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. [Link]
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Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. [Link]
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Savela, R., Vogt, D., & Leino, R. (2020). Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols. European Journal of Organic Chemistry, 2020(14), 2147-2154. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Olsen, C. A., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(19), 6523-6527. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
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Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handouts. [Link]
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Gaunt, M. J., et al. (2017). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Chemical Science, 8(5), 3586–3592. [Link]
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Wolfe, J. P., et al. (2008). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of organic chemistry, 73(11), 4243-4246. [Link]
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Chusov, D., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]
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Nettekoven, U., et al. (2004). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Angewandte Chemie International Edition, 43(42), 5643-5645. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Zhao, J., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2005–2019. [Link]
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Liu, F.-S., et al. (2021). Buchwald–Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition, 60(52), 27153-27159. [Link]
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Gaunt, M. J., et al. (2017). Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Chemical Science, 8(5), 3586–3592. [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
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Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]
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Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
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CatSci Ltd. (n.d.). Technical Piece: CATALYSIS. CatSci. [Link]
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Van Vranken, D. L., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Communications, 58(74), 10394-10397. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 69(1), 55-72. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2018). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by a New Biheteroarylphosphine Ligand. Journal of the American Chemical Society, 140(30), 9673–9682. [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Ananikov, V. P., et al. (2017). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Organometallics, 36(21), 4129–4139. [Link]
-
Wang, D., et al. (2020). One‐Pot Transfer Hydrogenation Reductive Amination of Aldehydes and Ketones by Iridium Complexes “on Water”. Chemistry – An Asian Journal, 15(18), 2821-2826. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Paul, N. D., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(9), 5944–5961. [Link]
-
Coldham, I., et al. (2000). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Journal of the Chemical Society, Perkin Transactions 1, (9), 1341-1343. [Link]
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How to prevent racemization during synthesis of chiral 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
A Guide to Preventing Racemization and Maintaining Stereochemical Integrity
Welcome to the technical support resource for the stereoselective synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining chirality in multi-step syntheses. Here, we provide in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and validated protocols to ensure the enantiomeric purity of your final product.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Racemization
This section addresses the core principles of racemization as they apply to the synthesis of chiral pyrrolidine derivatives.
Q1: What are the primary causes of racemization during the synthesis of chiral amines and substituted pyrrolidines?
Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2] The primary drivers of racemization in syntheses like that of this compound involve the formation of planar, achiral intermediates.[1][3][4]
Key factors include:
-
Formation of Achiral Intermediates: The most common pathway to racemization is the temporary removal of a proton from the chiral center, creating a planar carbanion or an analogous structure like an enolate or enamine.[3][5] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[2]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for racemization.[1][3] Reactions that are stereoselective at lower temperatures can lose their selectivity or even reverse it at higher temperatures.
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[3] Bases can abstract a proton from the chiral center, especially if it is alpha to a carbonyl or other activating group.[4][5] Acids can promote racemization through mechanisms like the formation of carbocation intermediates in certain substitution reactions.[2][6] The pH of the reaction medium is a critical parameter, with racemization rates often increasing significantly at a high pH.[7][8]
-
Prolonged Reaction Times: The longer a compound is exposed to conditions that facilitate racemization, the greater the potential loss of enantiomeric excess.[3]
Q2: In the target molecule, this compound, which stereocenter is the primary concern and why?
The primary stereocenter of concern is the C3 position of the pyrrolidine ring. The stability of this center is highly dependent on the synthetic route chosen. If the synthesis involves a precursor where the C3 carbon is adjacent to an electron-withdrawing group (e.g., a ketone, ester, or nitrile), this position becomes highly susceptible to deprotonation and subsequent racemization under basic conditions.[5] Any synthetic step that involves the formation of a planar intermediate at this carbon will compromise the stereochemical integrity of the final product.
Q3: How do I choose a synthetic strategy to minimize the risk of racemization from the outset?
The best strategy is to introduce the chiral center late in the synthesis under mild, stereocontrolled conditions or to start with a robust chiral precursor where the stereocenter is not easily epimerized.
Consider these approaches:
-
Chiral Pool Synthesis: Start with an enantiopure precursor like (S)- or (R)-proline, 4-hydroxyproline, or a related derivative.[9] These starting materials provide a rigid pyrrolidine core where the stereochemistry is already set. Subsequent transformations must then be carefully chosen to avoid disturbing the existing chiral centers.
-
Asymmetric Catalysis: Employ a stereoselective reaction to create the chiral center. Methods like asymmetric hydrogenation or the reductive amination of a prochiral ketone precursor can be highly effective.[10][11][12] Biocatalytic methods using enzymes like imine reductases (IREDs) are also gaining prominence for their high selectivity under mild aqueous conditions.[11][13]
-
Use of Chiral Auxiliaries: A chiral auxiliary is a group that is temporarily attached to the molecule to direct the stereochemistry of a reaction, after which it is removed.[14][15] For amine synthesis, auxiliaries like tert-butanesulfinamide (Ellman's auxiliary) are exceptionally effective for controlling the stereochemistry during the formation of C-N bonds.[16][17]
Part 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues
This section provides a problem-and-solution framework for common issues encountered during synthesis.
Problem Scenario 1: Significant loss of enantiomeric excess (%ee) is observed after converting a C3-functionalized pyrrolidine precursor (e.g., ester, nitrile) to the final ethanamine side chain.
-
Question: My chiral pyrrolidine-3-carboxylate starting material has >99% ee, but the final amine product is nearly racemic. What happened?
-
Probable Cause: The chiral center at C3 is alpha to a carbonyl (or related) group, making the C3-proton acidic. If the reaction conditions for side-chain modification (e.g., reduction, hydrolysis) involved strong bases (like NaOH, LDA) or high temperatures, you likely formed a planar enolate intermediate, which then reprotonated non-selectively.[5]
-
Solutions & Mitigation Strategies:
-
Change Reaction Conditions: Opt for milder, non-basic conditions. For an ester reduction, consider using LiBH₄ at low temperatures instead of LiAlH₄ followed by a harsh workup. For nitrile reduction, catalytic hydrogenation (e.g., H₂/Raney Ni) under neutral conditions is preferable to hydride reductions that may require basic workups.
-
Protect the Ring Nitrogen: Ensure the pyrrolidine nitrogen is protected (e.g., with a Boc or Cbz group). This can influence the conformation and electronic properties of the ring, potentially reducing the acidity of the C3-proton.
-
Modify the Synthetic Route: If possible, perform the problematic transformation before creating the chiral center.
-
-
Problem Scenario 2: Low enantioselectivity is achieved during an asymmetric reductive amination step to form the chiral amine.
-
Question: I am using a well-known chiral catalyst for an asymmetric reductive amination of a ketone precursor, but the resulting %ee is poor. How can I optimize this?
-
Probable Cause: The efficiency of an asymmetric reductive amination is highly sensitive to a range of parameters beyond just the catalyst itself.[11][12] The equilibrium between the ketone/amine and the imine intermediate, as well as the rate and selectivity of the imine reduction, are all critical.[18]
-
Solutions & Mitigation Strategies:
-
Catalyst and Ligand Screening: The "best" catalyst/ligand combination is highly substrate-dependent. Screen a small library of related chiral ligands to find the optimal match for your substrate.
-
Solvent Optimization: The solvent can dramatically affect catalyst activity and selectivity. Test a range of solvents with varying polarities (e.g., toluene, DCM, THF, methanol).
-
Control Temperature and Pressure: For hydrogenations, both temperature and H₂ pressure are critical. Lower temperatures often favor higher enantioselectivity. Systematically vary these parameters to find the optimal window.
-
pH Control: The rate of imine formation is pH-dependent.[18] For reactions in protic solvents, maintaining a weakly acidic pH (typically 4-6) is often optimal to favor imine formation without promoting side reactions.
-
-
Problem Scenario 3: Enantiomeric purity decreases after chromatographic purification.
-
Question: My crude product shows high %ee, but this value drops after silica gel column chromatography. Is the column causing racemization?
-
Probable Cause: Yes, this is a known issue. Standard silica gel is acidic and can catalyze the racemization of acid-sensitive chiral compounds, particularly amines.[3] The prolonged contact time on the stationary phase can be sufficient to cause significant loss of stereochemical integrity.
-
Solutions & Mitigation Strategies:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in the eluent. This neutralizes the acidic sites.
-
Switch Stationary Phase: Use a less acidic stationary phase, such as neutral alumina.
-
Alternative Purification Methods: Avoid chromatography if possible. Consider purification by crystallization of a salt (e.g., tartrate or mandelate salt), which can often simultaneously purify the compound and enhance its enantiomeric purity.
-
Use a Different Technique: Supercritical fluid chromatography (SFC) can be a milder and faster alternative for purification.
-
-
Part 3: Recommended Protocols & Methodologies
Protocol 1: General Workflow for Stereoselective Synthesis and Monitoring
This diagram outlines a self-validating workflow emphasizing critical control points for maintaining stereochemical integrity.
Caption: A robust workflow for chiral synthesis, highlighting critical analysis points.
Protocol 2: Starting Point for Chiral HPLC Method Development
Since a validated method for this compound may not be published, method development is required. This protocol, based on methods for structurally similar compounds like (1-Methylpyrrolidin-3-YL)methanol and other chiral amines, provides a strong starting point.[19][20][21]
-
Column Screening:
-
Screen at least three chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based columns are highly versatile for chiral amines.[20]
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)
-
Column C: A macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® V2)[19]
-
-
-
Initial Mobile Phase Conditions (Normal Phase/Polar Organic Mode):
-
Mobile Phase: Start with a screening gradient or isocratic mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting point is 90:10 (Hexane:Alcohol).
-
Additive: For basic amines, it is crucial to add a basic modifier to the mobile phase to prevent peak tailing and improve resolution. Use 0.1% - 0.2% diethylamine (DEA) or triethylamine (TEA).[19][22][23]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 205-220 nm) or Mass Spectrometry (MS).
-
-
Optimization:
-
If partial separation is observed, optimize the ratio of alcohol in the mobile phase. Increasing the alcohol content generally reduces retention time.
-
Evaluate different alcohols (e.g., ethanol, isopropanol, n-butanol) as the polar modifier, as this can significantly alter selectivity.
-
Adjust the column temperature. Lower temperatures sometimes improve resolution but increase analysis time and pressure.
-
-
Derivatization (Indirect Method - If Direct Methods Fail):
Part 4: Data Summary & Visualization
Table 1: Troubleshooting Summary for Preventing Racemization
| Factor | Potential Cause of Racemization | Recommended Mitigation Strategy |
| pH / Base | Abstraction of a proton at the chiral center by a strong base, forming a planar achiral intermediate.[3][4] | Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) instead of strong bases like alkoxides or hydroxides. Maintain reaction pH in the neutral or weakly acidic range where possible.[7] |
| Temperature | Providing sufficient thermal energy to overcome the activation barrier for epimerization.[3] | Conduct reactions at the lowest feasible temperature. Perform temperature scouting studies to find the optimal balance between reaction rate and stereochemical integrity. |
| Solvent | Stabilization of achiral intermediates or transition states. Protic solvents can facilitate proton transfer.[3] | Screen aprotic solvents (e.g., THF, Toluene, DCM). Avoid protic solvents like methanol or ethanol in base-catalyzed steps if racemization is observed. |
| Purification | Acidic sites on silica gel catalyzing enamine/imine formation or other racemizing pathways.[3] | Use silica gel deactivated with a base (e.g., 1% Et₃N in eluent), switch to neutral alumina, or use non-chromatographic methods like crystallization. |
| Reaction Time | Prolonged exposure to conditions that slowly cause racemization.[3] | Monitor reaction progress closely (by TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. |
Diagram 2: Troubleshooting Decision Tree for Loss of Enantiomeric Purity
Caption: A decision tree for systematically diagnosing the source of racemization.
References
- BenchChem Technical Support Team. (2025). Preventing racemization during chiral amine synthesis. BenchChem.
-
Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7565. [Link]
- Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University.
-
Gong, L., et al. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 9(24), 4939-4942. [Link]
- American Chemical Society. (n.d.). A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines.
- University of Bath. (n.d.).
-
Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7389–7394. [Link]
- Kosnik, M. A., & Kaufman, D. S. (2014). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 142, 345-357.
-
Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Grokipedia. (n.d.).
-
Wikipedia. (n.d.). Racemization. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
- Clayden, J. (2012). Racemisation in Chemistry and Biology. The University of Manchester.
-
Montgomery, S. L., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(25), 7436-7452. [Link]
-
LibreTexts Chemistry. (2021). 19.11: Racemization. [Link]
-
Li, J. J., et al. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 5(6), 682-686. [Link]
-
Request PDF. (2025). Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. [Link]
- St. Paul's Cathedral Mission College. (n.d.).
-
Wikipedia. (n.d.). Reductive amination. [Link]
- BenchChem. (2025). Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
ResearchGate. (2025). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. [Link]
-
ResearchGate. (2025). Direct Reductive Amination of Ketones: Structure and Activity of S-Selective Imine Reductases from Streptomyces. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Hussain, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Sources
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- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. 手性助剂 [sigmaaldrich.com]
- 16. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reductive amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Work-up Procedures for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the work-up and isolation of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification strategies.
I. Troubleshooting Guide: Common Isolation Issues & Solutions
This section addresses specific problems that may arise during the work-up of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Amine Product After Aqueous Work-up
Question: I'm experiencing a significant loss of my target amine, this compound, after performing a standard aqueous extraction. What are the likely causes and how can I improve my recovery?
Answer: Low recovery of a basic amine like this compound during aqueous work-up is a frequent challenge. The primary reasons often revolve around improper pH control and the amine's solubility characteristics.
Probable Causes & Solutions:
-
Incomplete Extraction from the Organic Layer: The free base form of the amine is soluble in many organic solvents. To efficiently extract it into the aqueous phase, it must be converted to its protonated, water-soluble salt form.[1][2][3]
-
Solution: During the acidic wash, ensure the pH of the aqueous layer is sufficiently acidic. A general guideline is to adjust the pH to at least two units below the pKa of the amine's conjugate acid.[4] For most aliphatic amines, a pH of 2-4 is effective. Use a dilute strong acid like 1 M HCl.[5] Multiple extractions with smaller volumes of the acidic solution are more effective than a single large-volume extraction.
-
-
Premature Partitioning Back into the Organic Layer: If the aqueous layer containing the protonated amine is not sufficiently acidic, some of the amine can revert to its free base form and partition back into any residual organic solvent, especially during subsequent washes.
-
Solution: After the initial acidic extraction, re-check and, if necessary, re-adjust the pH of the aqueous layer before proceeding to the basification step.
-
-
Incomplete Liberation of the Free Amine: To recover the amine from the aqueous layer, it must be converted back to its free base form by adding a base. If the pH is not raised sufficiently, the amine will remain in its protonated, water-soluble form.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for Amine Purification.
Issue 2: Persistent Emulsions During Liquid-Liquid Extraction
Question: I'm consistently forming stable emulsions when I try to perform the acid or base washes, making it difficult to separate the organic and aqueous layers. What causes this and how can I break the emulsion?
Answer: Emulsion formation is common in amine work-ups, often due to the surfactant-like properties of the protonated amine salt or the presence of fine particulate matter.
Probable Causes & Solutions:
-
High Concentration of Amine Salt: The ammonium salt formed during the acidic wash can act as a surfactant, stabilizing the interface between the two immiscible liquids.
-
Solution: Dilute the reaction mixture with more organic solvent before the extraction. Using a saturated aqueous solution of sodium chloride (brine) for the washes can also help to break emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic components.
-
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create fine droplets that are slow to coalesce.
-
Solution: Gently invert the separatory funnel multiple times rather than shaking it vigorously.
-
-
Presence of Particulate Matter: Insoluble byproducts or residual solids can stabilize emulsions.
-
Solution: If solids are present, filter the crude reaction mixture before beginning the aqueous work-up.
-
Troubleshooting Emulsions:
| Technique | Description |
| Patience | Allow the separatory funnel to stand undisturbed for an extended period. |
| Brine Wash | Add a small amount of saturated NaCl solution and gently swirl. |
| Gentle Swirling | Gently swirl the contents of the funnel to encourage coalescence. |
| Filtration | Pass the emulsified layer through a pad of celite or glass wool. |
Issue 3: Product Tailing During Silica Gel Chromatography
Question: My product, this compound, streaks badly on my silica gel column, leading to poor separation and impure fractions. Why is this happening and how can I improve the chromatography?
Answer: The basic nature of your amine is the primary cause of tailing on standard silica gel. The amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, resulting in non-ideal elution behavior.[6][7]
Probable Causes & Solutions:
-
Acid-Base Interaction with Silica: The lone pair of electrons on the nitrogen atoms of your amine forms strong hydrogen bonds or can be protonated by the acidic silanol groups on the silica surface. This strong interaction leads to slow and uneven elution, causing the characteristic "tailing" or "streaking" of the spot on a TLC plate or the peak in column chromatography.[6][7]
-
Solution 1: Basic Modifier in Eluent: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel.[6][7] Triethylamine (TEA) is commonly used at a concentration of 0.1-1%.[7] Ammonia in methanol (e.g., 1-2% of a 7N solution) can also be effective.[8]
-
Solution 2: Alternative Stationary Phase: Use a less acidic stationary phase.[6][7]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: This type of stationary phase has amine groups bonded to the silica surface, which creates a more basic environment and can significantly improve the peak shape of basic analytes.[9]
-
-
Solution 3: Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase chromatography on a C18 column with a buffered mobile phase (e.g., containing ammonium bicarbonate or triethylamine) can be a powerful purification method.[6]
-
Visualizing the Problem and Solution:
Caption: Interaction of Amine with Silica.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound to a high degree of purity?
A1: For achieving high purity, converting the amine to a salt and recrystallizing it is often the most effective method.[7] This process is particularly good at removing non-basic impurities. The free base of many amines can be oils at room temperature, making crystallization difficult. Converting the amine to a salt, like the hydrochloride or dihydrochloride salt, creates an ionic compound that is typically a crystalline solid with a higher melting point, making it more amenable to recrystallization.[7][10][11]
Q2: How do I choose the right organic solvent for extracting my amine product?
A2: The choice of solvent depends on several factors:
-
Solubility: The solvent must readily dissolve the free base form of your amine but be immiscible with water. Common choices include diethyl ether, ethyl acetate, and dichloromethane (DCM).
-
Boiling Point: A lower boiling point solvent is generally preferred as it is easier to remove by rotary evaporation.
-
Density: Knowing whether your organic solvent is more or less dense than water is crucial for correctly identifying and separating the layers in a separatory funnel.
Solvent Properties Table:
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Miscibility |
| Diethyl Ether | 0.71 | 34.6 | Immiscible |
| Ethyl Acetate | 0.90 | 77.1 | Slightly Miscible |
| Dichloromethane | 1.33 | 39.6 | Immiscible |
Q3: My product is volatile. Are there any special precautions I should take during work-up?
A3: If your amine is volatile, you can lose a significant amount of product during solvent removal on a rotary evaporator.
-
Use a cold trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to re-condense volatile product.
-
Avoid high vacuum and high temperatures: Use only as much vacuum as necessary to evaporate the solvent at a moderate temperature (e.g., 30 °C).
-
Salt formation: Converting the amine to a non-volatile salt before attempting to remove any residual solvents is a highly effective strategy.[10][11]
III. Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Amine Isolation
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. Combine the acidic aqueous layers. The protonated amine is now in the aqueous phase.[1][5]
-
Wash Organic Impurities: The combined aqueous layers can be washed once with a fresh portion of organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO3) with stirring until the pH is >10.[12] This will convert the amine salt back to the free base, which may precipitate or form an oily layer.
-
Back Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification via Salt Recrystallization
-
Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol or ethanol. Cool the solution in an ice bath.[7]
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane) dropwise while stirring. Monitor the pH with indicator paper. Continue adding acid until the solution is acidic and a precipitate has formed.[7]
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash the solid with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under vacuum.
IV. References
-
Workup: Amines - Department of Chemistry : University of Rochester. Available from: [Link]
-
Amine and HCl - salt formation reaction - YouTube. Available from: [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. Available from: [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. Available from: [Link]
-
Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. Available from: [Link]
-
Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. Available from: [Link]
-
Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. Available from: [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG. Available from: [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books. Available from:
-
Troubleshooting — SRU and Amine Blog - Sulfur Recovery Engineering Inc. Available from: [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. Available from: [Link]
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence. Available from: [Link]
-
Amine workup : r/Chempros - Reddit. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available from: [Link]
-
Chromotography with free amines? : r/chemhelp - Reddit. Available from: [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Available from: [Link]
-
US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents. Available from:
-
Synthesis of primary amines - Organic Chemistry Portal. Available from: [Link]
-
US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents. Available from:
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. Available from: [Link]
-
Synthesis of N-methylpyrrolidine - PrepChem.com. Available from: [Link]
-
(PDF) Green Organic Synthesis of N-Methylpyrrolidine - ResearchGate. Available from: [Link]
-
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. Available from: [Link]
-
Preparation of Amines - Chemistry Steps. Available from: [Link]
-
Reaction pathway of synthesis of N-methylpyrrolidine product. - ResearchGate. Available from: [Link]
-
20.5: Synthesis of Primary Amines - Chemistry LibreTexts. Available from: [Link]
-
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone - PubChem. Available from: [Link]
-
2165725-09-5 | 2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine | AA Blocks. Available from: [Link]
-
2-(2-Methylpyrrolidin-1-yl)ethan-1-amine - PubChem. Available from: [Link]
-
CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. Available from:
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Addressing solubility issues of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in reaction media
Technical Support Center: 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this versatile diamine building block. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior in various reaction media.
Part 1: Frequently Asked Questions (FAQs) & Solubility Profile
This section addresses the most common initial inquiries regarding the handling and solubility of this compound.
Q1: What are the key structural features of this compound that dictate its solubility?
A1: The solubility of this molecule is governed by a combination of polar and non-polar characteristics. Its structure contains:
-
A primary amine (-NH₂) group, which can both donate and accept hydrogen bonds.
-
A tertiary amine (-N-CH₃) within the pyrrolidine ring, which can only accept hydrogen bonds.
-
A C7 aliphatic backbone, which contributes some non-polar character.
The presence of two amine groups makes the molecule quite polar and basic. The primary amine, in particular, strongly influences its affinity for protic solvents.
Q2: What is the expected solubility profile of this amine in common laboratory solvents?
A2: Based on its structure, the expected solubility follows the "like dissolves like" principle, where polar molecules dissolve best in polar solvents.[1] While empirical data for every solvent is not published, we can predict its behavior as summarized in the table below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Notes |
| Polar Protic | Water, Methanol, Ethanol | High / Miscible | The amine groups readily form hydrogen bonds with protic solvents. Solubility is excellent. |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating polar molecules and can disrupt the amine's self-association through strong dipole-dipole interactions.[2] |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF) | Low to Moderate | Solubility is limited. While polar, these solvents are less effective at solvating the highly polar amine groups compared to DMSO or protic solvents. Often requires assistance. |
| Less Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Low to Very Low | The molecule's high polarity from the two amine functionalities significantly limits its solubility in these common reaction solvents. This is the source of most user difficulties. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Insoluble | The hydrophobic nature of these solvents is incompatible with the polar amine groups. |
Q3: How does pH impact the solubility of this compound in aqueous solutions?
A3: The amine's solubility in water is significantly influenced by pH. As a base, it reacts with acids to form ammonium salts.[3]
-
In Acidic Conditions (pH < 7): The amine groups are protonated to form ammonium cations (R-NH₃⁺). The resulting salt, such as a dihydrochloride salt, is an ionic species with greatly enhanced water solubility.[4] This is a common strategy for storing and handling amines.
-
In Basic Conditions (pH > 10): The amine remains in its neutral, free-base form. While still water-soluble due to hydrogen bonding, its salt form is generally more soluble.
Part 2: Troubleshooting Guides for Reaction Media
This section provides structured, scenario-based troubleshooting for the most common experimental challenges.
Scenario A: Poor Solubility in Aprotic Solvents (DCM, THF, ACN) for Acylation or Alkylation Reactions
This is the most frequently encountered issue, where the amine fails to dissolve in the bulk reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.
This is the most reliable and broadly applicable technique. It involves dissolving the amine in a minimal amount of a strong, polar aprotic solvent before diluting it into the main reaction medium.
Causality: Solvents like DMSO or DMF have a high dielectric constant and are excellent hydrogen bond acceptors. They effectively break up the amine's intermolecular hydrogen bonds, solvating it on a molecular level. This pre-solvated complex can then be introduced into a less polar bulk solvent where it remains dispersed long enough to react.[5]
Experimental Protocol: Small-Scale Co-Solvent Screening
-
Preparation: In three separate small, dry vials, place ~10-20 mg of this compound.
-
Co-Solvent Addition:
-
To Vial 1, add anhydrous DMSO dropwise while stirring until the solid just dissolves. Note the volume.
-
To Vial 2, add anhydrous DMF dropwise until the solid dissolves. Note the volume.
-
To Vial 3, add anhydrous NMP (N-Methyl-2-pyrrolidone) dropwise until the solid dissolves. Note the volume.
-
-
Selection: Choose the co-solvent that dissolved the amine in the smallest volume.
-
Scale-up: In your reaction vessel, dissolve the full quantity of the amine in the selected co-solvent (using the ratio determined in the screen). Once fully dissolved, slowly add this solution to the bulk reaction solvent (e.g., DCM) containing your other reagents.
| Bulk Solvent (Example) | Recommended Co-Solvent | Typical Volume Ratio (Bulk:Co-Solvent) |
| Dichloromethane (DCM) | DMSO or DMF | 20:1 to 10:1 |
| Tetrahydrofuran (THF) | DMSO or NMP | 15:1 to 10:1 |
| Acetonitrile (ACN) | DMF | 10:1 to 5:1 |
Critical Note: Always verify that the chosen co-solvent (DMSO, DMF) is compatible with your reagents. For instance, strong electrophiles or bases may react with DMF or DMSO under certain conditions.
If your starting material is a salt (e.g., this compound dihydrochloride), it will be completely insoluble in solvents like DCM or THF.
Causality: The ionic salt form has a very high lattice energy that cannot be overcome by non-polar or moderately polar aprotic solvents. Neutralizing the salt with a base generates the more organic-soluble free-base form directly within the reaction mixture.
Protocol:
-
Suspend the amine salt in your reaction solvent (e.g., DCM).
-
Add a suitable non-aqueous organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, 2.2 equivalents are needed for a dihydrochloride salt.
-
Stir the mixture for 15-30 minutes. The suspension should become clearer as the free base forms and dissolves. A salt byproduct (e.g., triethylammonium chloride) will precipitate but is typically a fine, manageable solid that does not interfere with most solution-phase reactions.
Scenario B: Interfacial Reactions in Biphasic (Aqueous/Organic) Systems
When reacting the water-soluble amine with a reagent dissolved in an immiscible organic solvent (e.g., an alkyl halide in toluene), the reaction rate can be extremely slow due to the limited interfacial area between the reactants.
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[6]
Causality: For this system, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) functions as an ionic "ferry." The lipophilic (fat-loving) alkyl chains of the catalyst allow it to be soluble in the organic phase, while its cationic head can pair with an anion (e.g., a deprotonated reactant or hydroxide) from the aqueous phase, carrying it into the organic layer to react.[7][8] This dramatically increases the reaction rate by bringing the reactants together in a single phase.
// Arrows Amine_aq -> PTC_Q_OH [style=invis]; // for layout Base_aq -> PTC_Q_X [label="Ion Exchange", color="#EA4335", dir=back]; PTC_Q_X -> PTC_Q_OH [color="#EA4335"]; PTC_Q_OH -> Reagent_org [label="Transfers to Organic Phase\n& Initiates Reaction", color="#EA4335"]; Reagent_org -> Product_org [label="Reaction", color="#5F6368"]; Product_org -> PTC_Q_X [label="Regenerates Catalyst", color="#EA4335", style=dashed, dir=back]; } dot Caption: Mechanism of Phase-Transfer Catalysis.
Protocol: Implementing PTC for an Alkylation Reaction
-
Setup: In your reaction vessel, dissolve the organic-soluble reagent (e.g., 1-bromobutane) in a non-polar solvent like toluene.
-
Aqueous Phase: In a separate flask, dissolve this compound and a base (e.g., sodium hydroxide) in water.
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), to the reaction vessel.
-
Combine & React: Add the aqueous amine/base solution to the organic solution. Stir the biphasic mixture vigorously to maximize the surface area between the phases. The reaction can now proceed at a reasonable rate at room temperature or with gentle heating.
-
Workup: After the reaction is complete, separate the organic and aqueous layers. The product will be in the organic layer.
Part 3: Advanced Strategies
Pro-Solubilization via Protecting Groups
For particularly challenging multi-step syntheses in non-polar media, a protecting group strategy can be employed.
Causality: By temporarily masking the polar primary amine with a lipophilic protecting group, such as a tert-butyloxycarbonyl (Boc) group, the overall polarity of the molecule is significantly reduced, enhancing its solubility in solvents like THF or DCM.[9]
Workflow:
-
Protection: React the primary amine of this compound with Di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected derivative.
-
Reaction: Perform the desired reaction (e.g., acylation of the tertiary amine, though this is less common, or other transformations) in a suitable organic solvent where the Boc-protected amine is now soluble.
-
Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in methanol, to regenerate the primary amine and yield the final product.
References
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Aziz, M., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
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American Chemical Society. Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]
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Makosza, M. (2015). Phase Transfer and Ammonium Salt Catalyzed Reactions. ResearchGate. [Link]
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Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts. Accounts of Chemical Research, 37(8), 518–525. [Link]
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SINTEF. Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. [Link]
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PubChem. 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
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Quora. How does branching increase the solubility in amines?. [Link]
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National Center for Biotechnology Information. Impact of Solvent on the Thermal Stability of Amines. [Link]
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ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
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AA Blocks. 2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine. [Link]
-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
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ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]
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Quora. Are amines soluble in organic solvents?. [Link]
-
PubChem. 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Polarity and Solubility of Organic Compounds. [Link]
-
PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]
-
University of Wisconsin Colleges. CHAPTER 7 AMINES. [Link]
-
AA Blocks. 2-(3-methylpyrrolidin-3-yl)ethan-1-amine. [Link]
-
American Elements. 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Wikipedia. Ethylenediamine. [Link]
-
Kertes, A. S. (Ed.). (1985). Solubility Data Series, Cumulative Index, Volumes 1-18. Pergamon Press. [Link]
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- 8. alfachemic.com [alfachemic.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Catalyst-free methodologies for pyrrole derivative synthesis to reduce impurities
Welcome to the Technical Support Center for Catalyst-Free Pyrrole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to synthesizing high-purity pyrrole scaffolds by avoiding metal or strong acid catalysts. Here, we address common experimental challenges through in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your work.
Troubleshooting Guide
This section provides practical, question-and-answer-based solutions to specific issues that may arise during catalyst-free pyrrole synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole synthesis. While traditionally acid-catalyzed, numerous catalyst-free modifications exist. However, these methods present their own unique challenges.[1][2]
Question 1: My catalyst-free Paal-Knorr reaction is showing low to no product yield. What are the likely causes?
Answer:
Low yields in catalyst-free Paal-Knorr reactions often stem from suboptimal reaction conditions or issues with reactant reactivity. Here’s a breakdown of potential causes and solutions:
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Insufficient Thermal Energy: Catalyst-free variants often substitute an acid catalyst with thermal energy to drive the cyclization and dehydration steps.[3] If the reaction temperature is too low or the heating time is insufficient, the reaction may not proceed to completion.[4]
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments of 10-20 °C, carefully monitoring for any degradation of starting materials via Thin Layer Chromatography (TLC).
-
Extend the reaction time. Monitor the reaction's progress every few hours using TLC to determine the optimal duration.[5]
-
Consider microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times and improve yields by providing efficient and uniform heating.[4]
-
-
-
Poorly Reactive Starting Materials: The nucleophilicity of the amine and the electrophilicity of the carbonyl carbons are critical.
-
Amines: Amines with strong electron-withdrawing groups are less nucleophilic and will react sluggishly.[6]
-
Dicarbonyls: Sterically hindered 1,4-dicarbonyl compounds can impede the initial nucleophilic attack by the amine.[6]
-
Troubleshooting:
-
For poorly reactive amines, more forcing conditions (higher temperatures, longer reaction times) are necessary.[4]
-
Ensure high purity of your 1,4-dicarbonyl starting material. Impurities can inhibit the reaction or lead to side products. Purification by distillation or recrystallization is recommended if purity is questionable.[5]
-
-
-
Inappropriate Solvent Choice: While some catalyst-free methods are performed neat (solvent-free), the choice of solvent is crucial when used.[7] Protic solvents can sometimes facilitate proton transfer, while high-boiling point polar aprotic solvents (e.g., DMSO, DMF) are effective for thermally-driven reactions. Some ionic liquids can also promote the reaction at room temperature without any added catalyst.[8][9]
Troubleshooting Workflow: Low Yield in Paal-Knorr Synthesis
Caption: A logical workflow for troubleshooting low yields.
Question 2: I'm observing a significant byproduct in my Paal-Knorr synthesis. How can I identify and minimize it?
Answer:
The most common byproduct in Paal-Knorr synthesis is the corresponding furan.[3] This occurs when the 1,4-dicarbonyl compound undergoes an intramolecular cyclization and dehydration without involving the amine. While this is most prevalent under acidic conditions (especially pH < 3), it can still occur in thermally-driven catalyst-free reactions.[1][10]
-
Minimizing Furan Formation:
-
Use a Slight Excess of Amine: Employing a slight excess (1.1–1.5 equivalents) of the primary amine can favor the desired reaction pathway by increasing the probability of the dicarbonyl reacting with the amine.[5]
-
Control Temperature: Excessively high temperatures can sometimes promote the furan-forming side reaction. Find the minimum temperature required for the pyrrole synthesis to proceed at a reasonable rate.[4]
-
Solvent Choice: The reaction medium can influence the outcome. In some cases, running the reaction under solvent-free conditions can provide excellent yields and minimize byproducts.[7]
-
Question 3: My synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve selectivity?
Answer:
Achieving regioselectivity with an unsymmetrical dicarbonyl depends on differentiating the reactivity of the two carbonyl groups. Even without a catalyst, inherent electronic and steric differences can be exploited.[11]
-
Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the amine's nucleophilic attack at that position, directing the initial attack and subsequent cyclization to the less hindered carbonyl.[11]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial amine attack. Conversely, an electron-donating group will decrease its electrophilicity.[11]
-
Strategy: Analyze your unsymmetrical 1,4-dicarbonyl. If the inherent steric or electronic differences are not sufficient to provide good selectivity, you may need to reconsider your synthetic strategy or accept a purification challenge to separate the isomers.
Barton-Zard & Van Leusen Syntheses
These methods offer powerful catalyst-free routes to highly functionalized pyrroles.
Question 4: I'm having trouble with the Barton-Zard synthesis; my yields are inconsistent.
Answer:
The Barton-Zard synthesis, reacting a nitroalkene with an α-isocyanoacetate, is sensitive to the quality of the starting materials.[12][13]
-
Nitroalkene Instability: Nitroalkenes, especially those that are not highly substituted, can be unstable and prone to polymerization. It is often best to use freshly prepared nitroalkenes for the reaction.[11]
-
Reaction Temperature: This reaction is typically exothermic. It's often run at or below room temperature to control the reaction rate and minimize the formation of byproducts.[11] If the reaction is sluggish, gentle heating may be applied, but this should be done cautiously.
-
Purification Challenges: The workup and purification can be difficult due to the nature of the intermediates and nitrogen-containing byproducts. Careful extraction and column chromatography are usually required to isolate the pure pyrrole.[11]
Question 5: My Van Leusen reaction with TosMIC is messy and purification is difficult. What can I do?
Answer:
The Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) to react with an enone, is a powerful tool for forming the pyrrole ring.[14][15] However, the reaction can produce multiple side products.
-
Side Reactions: TosMIC is a versatile reagent, and unwanted side reactions can occur. The use of an excess of a primary alcohol, sometimes added to speed up nitrile formation in a related reaction, can lead to 4-alkoxy-2-oxazoline formation and should be avoided in the pyrrole synthesis context.[16]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate TosMIC. However, using too strong a base or excess base can promote side reactions of the enone starting material.
-
Purification: The tosyl group is eliminated during the reaction, forming a sulfinate salt. This and other polar byproducts can complicate purification.
-
Troubleshooting:
-
Ensure your base is completely removed during the aqueous workup.
-
A thorough aqueous wash is critical to remove the tosyl byproduct.
-
Careful column chromatography is almost always necessary. Using a gradient elution from a non-polar to a moderately polar solvent system can help separate the desired pyrrole from residual starting materials and byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of pursuing a catalyst-free synthesis for pyrrole derivatives?
A1: The main driver for developing catalyst-free methodologies is the reduction of impurities. Metal catalysts (e.g., Palladium, Copper, Rhodium) used in many modern cross-coupling strategies for pyrrole synthesis can be difficult to remove completely from the final product. For pharmaceutical applications, residual metal contamination is a significant concern. Similarly, strong acid catalysts can cause degradation of sensitive functional groups and lead to acid-related byproducts that complicate purification.[10][17] Catalyst-free methods, while sometimes requiring more forcing thermal conditions, offer a "cleaner" reaction profile, simplifying workup and purification.[18]
Q2: How do I select an appropriate solvent for a thermally-driven, catalyst-free reaction?
A2: For reactions that require high temperatures, the solvent must have a sufficiently high boiling point. Beyond that, consider the polarity needed to dissolve your reactants. Polar aprotic solvents like DMSO, DMF, or NMP are often good choices. However, for "greener" chemistry, exploring solvent-free conditions is highly recommended. This involves simply heating a mixture of the neat reactants. This approach not only reduces solvent waste but can also accelerate the reaction.
Q3: Besides starting materials and the desired product, what are the most common impurities I should look for?
A3: Common impurities are often related to side reactions of the starting materials or incomplete reactions.
-
Polymeric materials: Pyrroles themselves can be unstable under harsh conditions (like strong acid or high heat) and can polymerize to form "pyrrole resins" or tars.[17]
-
Side-products from starting materials: As mentioned, furan formation from the 1,4-dicarbonyl in the Paal-Knorr synthesis is a classic example.[3] In the Barton-Zard synthesis, self-condensation or polymerization of the nitroalkene is a possibility.[11]
-
Partially reacted intermediates: Incomplete dehydration during the final aromatization step can leave hydroxylated, non-aromatic pyrrolidine-type structures in the crude product.
Q4: Can I use water as a solvent for catalyst-free pyrrole synthesis?
A4: Yes, in some cases. While the final step of many pyrrole syntheses is a dehydration, which would seem to be disfavored by water, high-temperature water can act as a mild acid catalyst and a green solvent. Several modern procedures for the Paal-Knorr synthesis have been developed using water at elevated temperatures, often with excellent results.[10]
Key Experimental Protocols
Protocol 1: Solvent- and Catalyst-Free Paal-Knorr Synthesis of 1,2,5-Trisubstituted Pyrroles
This protocol is adapted from methodologies that utilize thermal energy under neat conditions to drive the reaction.[7]
-
Reactant Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1.0 eq).
-
Amine Addition: Add the primary amine (e.g., aniline, 1.1 eq) to the flask.
-
Reaction Setup: Seal the flask and place it in a pre-heated oil bath set to 80-100 °C.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup and Purification: a. Once the reaction is complete, cool the flask to room temperature. b. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, 20 mL). c. Wash the organic solution with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove any unreacted amine and water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure pyrrole derivative.
Protocol 2: General Procedure for the Barton-Zard Pyrrole Synthesis
This protocol is based on the base-mediated condensation of a nitroalkene and an isocyanoacetate.[13]
-
Reactant Preparation: To a solution of the nitroalkene (1.0 eq) and ethyl isocyanoacetate (1.05 eq) in a suitable solvent (e.g., ethanol, THF, or MTBE) at room temperature under a nitrogen atmosphere, add a magnetic stir bar.
-
Base Addition: Slowly add a solution of a non-nucleophilic base (e.g., DBU, 1.1 eq, or solid K₂CO₃, 1.5 eq) to the reaction mixture over 15-30 minutes. An exotherm may be observed; maintain the temperature at or near room temperature using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 4 hours. Monitor by TLC until the starting nitroalkene is consumed.
-
Workup and Purification: a. Upon completion, cool the mixture and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate or MTBE). b. Separate the layers and extract the aqueous phase with the organic solvent (2x). c. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[13] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel or vacuum distillation to yield the pure pyrrole-2-carboxylate.[13]
Reaction Mechanisms
Mechanism: Paal-Knorr Pyrrole Synthesis
The mechanism involves a sequence of nucleophilic attacks by the amine on the two carbonyl groups, followed by dehydration to form the aromatic ring.[2]
Caption: Key steps of the Paal-Knorr pyrrole synthesis.
Mechanism: Barton-Zard Pyrrole Synthesis
The reaction proceeds via a Michael addition, followed by an intramolecular cyclization and elimination of the nitro group.[13]
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 15. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Van Leusen Reaction [organic-chemistry.org]
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- 18. Solvent‐Free Synthesis of Pyrroles: An Overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Overcoming challenges in the cyclization step of pyrrolidine ring formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrrolidine Ring Formation. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the critical cyclization step of pyrrolidine synthesis. As a ubiquitous scaffold in medicinal chemistry, mastering the construction of the pyrrolidine ring is essential for the successful development of novel therapeutics.[1][2] This resource is structured to address specific experimental issues in a direct question-and-answer format, offering not just protocols, but the underlying scientific principles to empower your research.
Troubleshooting Guide: Common Cyclization Challenges
This section addresses the most frequently encountered problems during the pyrrolidine ring closure. Each entry provides a systematic approach to diagnosing and resolving the issue at hand.
Q1: My intramolecular cyclization is resulting in a very low yield of the desired pyrrolidine. What are the likely causes and how can I improve it?
A1: Low yield in pyrrolidine ring formation is a common but surmountable issue. The root causes often lie in suboptimal reaction conditions, catalyst inefficiency, or substrate instability. A systematic approach to troubleshooting is crucial for identifying the limiting factor.
Underlying Causality:
The formation of the five-membered pyrrolidine ring via intramolecular cyclization is governed by a delicate balance of kinetics and thermodynamics. Factors that can disrupt this balance include:
-
High Activation Energy Barrier: The energy required to achieve the correct transition state for cyclization may be too high under the current conditions.
-
Slow Reaction Kinetics: The rate of the desired cyclization may be outcompeted by decomposition pathways or side reactions.
-
Unfavorable Thermodynamics: The equilibrium of the reaction may not favor the cyclized product.
-
Catalyst Inactivation: The chosen catalyst may be poisoned by impurities or degrade under the reaction conditions.[3]
Troubleshooting Workflow:
To systematically address low yields, we recommend the following workflow, starting with the most common and easily adjustable parameters.
Caption: A logical workflow for troubleshooting low yields in pyrrolidine cyclization.
Detailed Troubleshooting Steps:
-
Temperature Optimization:
-
Rationale: Temperature has a profound impact on reaction kinetics. For many cyclization reactions, particularly those that are entropically disfavored, lower temperatures can minimize side reactions and decomposition, thereby improving the yield.[4] Conversely, some reactions require elevated temperatures to overcome the activation energy barrier.
-
Protocol: Set up a series of small-scale parallel reactions at varying temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C, 60 °C). Monitor the reactions by TLC or LC-MS to determine the optimal temperature for product formation versus byproduct accumulation.
-
-
Solvent Screening:
-
Rationale: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. A solvent that effectively solvates the transition state can lower the activation energy. For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO are often beneficial. For less polar reactions, solvents like toluene or THF may be more suitable.
-
Protocol: Conduct the reaction in a range of anhydrous solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF). Analyze the outcome of each reaction to identify the solvent that provides the best yield.
-
-
Catalyst and Reagent Screening:
-
Rationale: The choice of catalyst or cyclization-promoting reagent is critical. For metal-catalyzed reactions (e.g., using Pd, Cu, Rh, Ir), the ligand can dramatically affect the catalyst's activity and selectivity.[3][5][6] For base- or acid-mediated cyclizations, the strength and steric bulk of the base/acid can be crucial.
-
Protocol: If using a metal catalyst, screen a variety of ligands (e.g., phosphine-based, N-heterocyclic carbene-based). If employing a base, test different options such as NaH, K2CO3, or organic bases like DBU. For acid-catalyzed reactions, consider both Brønsted and Lewis acids.
Table 1: Common Catalysts for Pyrrolidine Synthesis
-
| Catalyst System | Reaction Type | Key Advantages | Reference |
| Palladium (Pd) complexes | Intramolecular Aminopalladation | High functional group tolerance, good stereocontrol. | [7] |
| Copper (Cu) complexes | Intramolecular C-H Amination | Cost-effective, good for N-F activation. | [5] |
| Rhodium (Rh) complexes | Intramolecular Nitrene Insertion | Efficient for N-unprotected pyrrolidines. | [8] |
| Iridium (Ir) complexes | Reductive Azomethine Ylide Generation | Mild conditions, broad substrate scope. | [6] |
| Organocatalysts (e.g., Proline) | Asymmetric [3+2] Cycloadditions | Metal-free, excellent for enantioselectivity. | [3] |
-
Protecting Group Modification:
-
Rationale: The nature of the nitrogen protecting group can influence the nucleophilicity of the nitrogen atom and the conformational preferences of the acyclic precursor. A bulky protecting group might sterically hinder the cyclization, while an electron-withdrawing group can reduce the nitrogen's nucleophilicity.
-
Protocol: If feasible, synthesize precursors with alternative N-protecting groups (e.g., Boc, Cbz, Ts) and evaluate their performance in the cyclization step.
-
Q2: I am observing the formation of significant side products, particularly the corresponding pyrrole or dihydropyrrole. How can I suppress these undesired reactions?
A2: The formation of unsaturated pyrrole or dihydropyrrole rings is a common side reaction, often resulting from oxidation or elimination processes that compete with the desired cyclization or occur post-cyclization.
Underlying Causality:
-
Oxidation of the Pyrrolidine Ring: The newly formed pyrrolidine ring can be susceptible to oxidation, especially if the reaction conditions are harsh or if oxidizing agents are present.
-
Elimination Reactions: If the acyclic precursor has a leaving group beta to the nitrogen, an elimination reaction can occur to form an enamine, which may then tautomerize or undergo further reactions.
-
Over-reduction/Oxidation of Intermediates: In some catalytic cycles, intermediates may be prone to side reactions that lead to unsaturated products.
Troubleshooting Workflow:
Caption: A logical workflow for suppressing the formation of unsaturated side products.
Detailed Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere:
-
Rationale: Oxygen from the air can be a potent oxidizing agent. Performing the reaction under a nitrogen or argon atmosphere can significantly reduce oxidation-related side products.
-
Protocol: Use standard Schlenk line or glovebox techniques to exclude air from the reaction. Degas solvents prior to use.
-
-
Employ Milder Reagents and Catalysts:
-
Rationale: Highly reactive reagents or catalysts can promote undesired side reactions. Switching to a milder alternative can often improve selectivity for the desired pyrrolidine.
-
Protocol: If using a strong oxidizing or reducing agent in a tandem reaction, consider a two-step process with purification of the intermediate. If using a highly active catalyst, try reducing the catalyst loading or switching to a less active variant.
-
-
Substrate and Protecting Group Modification:
-
Rationale: The electronic and steric properties of the substrate can influence its susceptibility to side reactions. For example, a more electron-rich substrate may be more prone to oxidation. The choice of protecting group can also modulate the reactivity of the molecule.
-
Protocol: If possible, modify the substrate to be less prone to oxidation or elimination. For instance, removing functionalities that can act as leaving groups in proximity to the reacting centers.
-
Q3: My cyclization reaction is yielding a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted pyrrolidines. The diastereomeric ratio is determined by the relative energies of the transition states leading to the different diastereomers.
Underlying Causality:
-
Small Energy Difference Between Transition States: If the transition states leading to the different diastereomers are close in energy, a mixture of products will be formed.
-
Flexible Transition State: A flexible transition state allows for multiple conformations, which can lead to the formation of different diastereomers.
-
Substrate vs. Reagent Control: The stereochemistry of the final product can be influenced by chiral centers already present in the substrate (substrate control) or by a chiral catalyst or reagent (reagent control).
Troubleshooting Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
Validation & Comparative
Comparative analysis of 2-yl vs 3-yl substituted (1-Methylpyrrolidin)ethanamine
An In-Depth Comparative Guide to 2-yl vs. 3-yl Substituted (1-Methylpyrrolidin)ethanamine Isomers for Drug Development Professionals
Introduction: The Critical Role of Positional Isomerism in Drug Design
In the landscape of medicinal chemistry, the (1-Methylpyrrolidin)ethanamine scaffold is a privileged structure, serving as a cornerstone for a multitude of neurologically active agents. The seemingly subtle variation of attaching the ethanamine side chain to the 2-position versus the 3-position of the pyrrolidine ring introduces profound changes in the molecule's three-dimensional geometry. This positional isomerism critically influences stereochemistry, basicity, and the spatial orientation of key pharmacophoric elements. Consequently, these isomers often exhibit remarkably divergent pharmacological profiles, including receptor affinity, selectivity, and functional activity.
This guide provides a comprehensive comparative analysis of 2-yl and 3-yl substituted (1-Methylpyrrolidin)ethanamine derivatives. We will dissect the nuances of their synthesis, explore their differential interactions with key CNS targets like dopamine and serotonin receptors, and discuss the resulting structure-activity relationships (SAR). By synthesizing data from disparate studies, this document aims to provide researchers with a cohesive understanding to guide the strategic design of next-generation therapeutics.
Caption: Core structures of 2-yl vs. 3-yl (1-Methylpyrrolidin)ethanamine.
Comparative Synthesis Strategies
The synthetic accessibility of positional isomers is a crucial factor in drug development. While both 2-yl and 3-yl pyrrolidine derivatives are readily synthesized, the strategies often diverge based on the desired stereochemistry and the nature of the starting materials.
Synthesis of 2-Substituted Pyrrolidines: The synthesis of 2-substituted pyrrolidines, such as (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine, frequently leverages the chirality of natural amino acids like proline. A common approach involves the reduction of a proline-derived amide or nitrile. For instance, N-methylprolinamide can be reduced using a strong reducing agent like lithium aluminum hydride (LAH) to yield the corresponding aminomethyl derivative, which can then be extended to the ethanamine side chain. More complex, multi-substituted pyrrolidines can be accessed via cycloaddition reactions or reductions of functionalized pyrrolines[1][2].
Synthesis of 3-Substituted Pyrrolidines: The preparation of 3-substituted isomers often begins with precursors that allow for functionalization at the 3-position. A practical and stereoselective process for N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for certain antibiotics, has been developed starting from an asymmetric Michael addition[3]. Alternative routes involve the reductive amination of pyrrolidin-3-one type compounds[4] or asymmetric Michael additions to carboxylate-substituted enones to form pyrrolidine-3-carboxylic acid derivatives, which can be further elaborated[5]. These methods provide robust pathways to access this isomeric scaffold.
The choice of synthetic route is dictated by factors such as desired stereochemistry, scalability, and the availability of starting materials. Both scaffolds are, however, accessible through established organic chemistry protocols.
Comparative Pharmacological Analysis: A Tale of Two Isomers
The spatial repositioning of the ethanamine side chain from the 2- to the 3-position dramatically alters the molecule's interaction with target receptors. This section compares their reported activities at key receptor families implicated in neuropsychiatric and other disorders.
Dopamine Receptor Interactions
Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic and anti-addiction therapies. The positioning of the basic nitrogen atom of the pyrrolidine ring is critical for forming the canonical salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3.
-
2-yl Derivatives: The 2-yl substitution pattern places the ethanamine side chain adjacent to the N-methyl group. This configuration can influence the orientation of substituents on the ethanamine nitrogen. In the development of dual-target ligands for Dopamine D3 (D3R) and μ-opioid (MOR) receptors, it was noted that a 2-yl substituted pyrrolidine ring could lead to steric clashes with neighboring residues within the D3R binding pocket, especially with shorter linker chains[6].
-
3-yl Derivatives: The 3-yl substitution provides a more centrally located side chain, potentially allowing for more diverse interactions within the binding pocket. Studies on peptidomimetics of L-prolyl-L-leucyl-glycinamide (PLG) have shown that substituting a γ-lactam at the 3-position can modulate dopamine receptor binding[7]. While not a direct (1-Methylpyrrolidin)ethanamine, this highlights the utility of the 3-position for presenting side chains to modulate dopamine receptor affinity and function[7][8].
Generally, N-substitution on phenethylamine-like scaffolds significantly enhances affinity for D2-like receptors over D1 receptors[9]. The difference between 2-yl and 3-yl isomers lies in how they orient these N-substituents, impacting selectivity and potency.
Serotonin Receptor Interactions
Serotonin (5-HT) receptors are crucial targets for treating depression, anxiety, and psychosis. The 5-HT1A receptor, in particular, is a focus for anxiolytic and antidepressant drug design.
-
2-yl Derivatives: The structure of (1-Methylpyrrolidin-2-yl)ethanamine can be seen as a constrained analog of various known serotonin receptor ligands. Systematic modification of propranolol, a beta-blocker with some 5-HT1B affinity, led to the development of (aryloxy)alkylamines with significantly enhanced affinity for human 5-HT1D receptors[10]. The spatial arrangement provided by the 2-yl scaffold can be optimized to fit the specific topology of serotonin receptor binding sites.
-
3-yl Derivatives: The anxiolytic-like activity of the dipeptide Tyr-Leu has been shown to be mediated, in part, by the activation of 5-HT1A receptors[11]. While this is an indirect association, it underscores that molecules capable of activating this pathway can produce significant physiological effects. The 3-yl scaffold offers a distinct vector for substituents to interact with the accessory binding pockets of 5-HT receptors compared to the 2-yl isomer.
Summary of Receptor Binding Data
The following table summarizes representative binding affinity data for related pyrrolidine structures. It is important to note that direct head-to-head data for identical derivatives of 2-yl and 3-yl (1-Methylpyrrolidin)ethanamine is scarce in the public domain; this table collates data from various compounds to illustrate general trends.
| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 2-yl Pyrrolidine-based ligand (Compound 34) | Dopamine D3 | 111 | - | [6] |
| 2-yl Pyrrolidine-based ligand (Compound 34) | μ-Opioid (MOR) | 377 | - | [6] |
| N-monomethyl-2-(1-naphthyloxy)ethylamine | Human 5-HT1Dβ | 26 | Agonist | [10] |
| N-monomethyl-2-(1-naphthyloxy)ethylamine | Human 5-HT1Dα | 34 | Agonist | [10] |
| Fused Pyrrolidone Derivative (Compound 10m) | Serotonin 5-HT1A | ~5 | Agonist-like | [12] |
| N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | High Affinity | High Selectivity vs D1 | [9] |
Structure-Activity Relationship (SAR) Insights
The collective data points towards clear SAR trends driven by the substitution pattern:
-
Steric Hindrance: The 2-yl substitution, being proximal to the N-methyl group, creates a more sterically crowded environment. This can be either detrimental, causing clashes within a receptor pocket, or beneficial, by locking the molecule into a specific, high-affinity conformation[6].
-
Exit Vector: The 3-yl substitution provides a different "exit vector" for the ethanamine side chain from the pyrrolidine ring. This alters the reach and possible orientations of larger substituents on the terminal amine, potentially allowing access to different sub-pockets within a target receptor compared to the 2-yl isomer.
-
Basicity and Physicochemical Properties: While often subtle, the position of the electron-withdrawing ethanamine group relative to the ring nitrogen can slightly alter the pKa of the pyrrolidine nitrogen. This can influence the strength of ionic interactions with receptors and affect physicochemical properties like lipophilicity and membrane permeability[13].
Comparative ADME/Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are paramount to its success. Positional isomerism can significantly impact these pharmacokinetic parameters.[14]
-
Lipophilicity and Permeability: Lipophilicity (often measured as logP or logD) is a key determinant of oral absorption and blood-brain barrier (BBB) penetration. The more compact, potentially more shielded nature of the 2-yl isomer might lead to different lipophilicity and membrane permeability characteristics compared to the more extended 3-yl isomer. These properties must be experimentally determined for each compound pair.
-
Metabolism: The metabolic fate of these isomers can differ. The proximity of the N-methyl group to the side chain in 2-yl isomers could influence enzymatic access for N-demethylation or oxidation at the adjacent carbon. The 3-yl isomer presents a different steric environment to metabolic enzymes like Cytochrome P450s.
-
Bioavailability: Differences in first-pass metabolism and absorption can lead to significant variations in oral bioavailability. For example, in a series of dipeptidyl peptidase IV inhibitors, structural modifications, including changes to cyclic amine moieties, led to dramatic improvements in oral bioavailability[15]. Similar effects can be expected between the 2-yl and 3-yl isomers. In silico tools can provide initial predictions, but empirical data is essential[16].
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize these compounds.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of test compounds at a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).
-
Radioligand (e.g., [³H]Spiperone for D2 receptors).
-
Non-specific binding control (e.g., Haloperidol).
-
Test compounds (2-yl and 3-yl derivatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates, filter mats (GF/C), and a scintillation counter.
Methodology:
-
Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) in duplicate. For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Radioligand Addition: Add 25 µL of the radioligand (e.g., [³H]Spiperone at a final concentration equal to its Kd value) to all wells.
-
Membrane Addition: Add 125 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg per well) to initiate the binding reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on the production of the second messenger cyclic AMP (cAMP).
Objective: To determine the potency (EC₅₀) and efficacy (%Emax) of test compounds.
Materials:
-
Whole cells expressing the Gs- or Gi-coupled receptor of interest.
-
Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
Reference agonist (e.g., Dopamine).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Cell Plating: Seed cells into 96- or 384-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with assay medium containing a phosphodiesterase inhibitor for 15-30 minutes.
-
Compound Addition: Add test compounds at various concentrations.
-
For Agonist Mode (Gs-coupled): Add compounds and incubate.
-
For Agonist Mode (Gi-coupled): Add compounds along with a fixed concentration of Forskolin and incubate.
-
For Antagonist Mode: Pre-incubate with test compounds (antagonists) before adding a fixed concentration (e.g., EC₈₀) of a reference agonist.
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a reference full agonist.
Conclusion and Future Directions
The comparative analysis of 2-yl versus 3-yl substituted (1-Methylpyrrolidin)ethanamine isomers reveals a compelling narrative of how subtle structural changes dictate profound pharmacological outcomes. The 2-yl position offers a more sterically constrained scaffold, which can enforce a bioactive conformation but risks steric hindrance. Conversely, the 3-yl position provides a different geometric vector for side-chain exploration, potentially enabling unique interactions with receptor sub-pockets.
There is no universally "better" isomer; the optimal choice is entirely target-dependent. The key takeaway for drug development professionals is the imperative to synthesize and evaluate both positional isomers early in the discovery process. A comprehensive assessment of their respective synthesis, receptor pharmacology, and ADME properties is critical to unlocking the full potential of this valuable scaffold and making informed decisions in the quest for novel, highly effective, and safe therapeutics.
References
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Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link][3]
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Serrano, E., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 30(9), 2078. [Link][1][2]
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ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link][4]
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ResearchGate. (n.d.). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes. ResearchGate. [Link][17]
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Costantino, M., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 13(15), 2296–2324. [Link][6]
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Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(31), 6544-6550. [Link][5]
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National Center for Biotechnology Information. (n.d.). (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine. PubChem. [Link][18]
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Studzińska-Sroka, E., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3381. [Link][13]
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Haga, Y., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(2), 203-211. [Link][19]
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Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link][15]
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Glennon, R. A., et al. (1995). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry, 38(4), 724–727. [Link][10]
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Fornari, C., et al. (2024). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. StatPearls Publishing. [Link][14]
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Cignarella, G., et al. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 34(10), 2999–3002. [Link][9]
-
Johnson, R. L., et al. (1999). Synthesis and dopamine receptor modulating activity of unsubstituted and substituted triproline analogues of L-prolyl-L-leucyl-glycinamide (PLG). Bioorganic & Medicinal Chemistry Letters, 9(16), 2349–2352. [Link][8]
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National Center for Biotechnology Information. (n.d.). Binding affinity to human neuropeptide Y receptor type 2 by radioligand displacement assay. PubChem. [Link][12]
-
Johnson, R. L., et al. (1998). Synthesis and Dopamine Receptor Modulating Activity of 3-Substituted γ-Lactam Peptidomimetics of l -Prolyl- l -leucyl-glycinamide. Journal of Medicinal Chemistry, 41(22), 4342-4351. [Link][7]
-
Yamada, K., et al. (2010). Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice. FEBS Letters, 584(3), 591–595. [Link][11]
-
Al-Hourani, B. J., et al. (2022). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Journal of Applied Pharmaceutical Science, 12(4), 113-124. [Link][16]
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A Comparative Guide to the Structural Validation of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine: Spotlight on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a novel pyrrolidine derivative with significant potential in medicinal chemistry.[1][2] While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable insights, we will focus on the definitive power of single-crystal X-ray crystallography for unambiguous structural validation.[3][4]
The Imperative of Structural Integrity
The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce stereochemistry and explore three-dimensional pharmacophore space.[1][2] For a molecule like this compound, with its chiral center and flexible side chain, even subtle variations in its conformation can lead to drastic differences in biological activity. Therefore, a high-resolution, unequivocal structural determination is paramount.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography stands as the preeminent technique for determining the atomic and molecular structure of a crystalline compound.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing the exact position of each atom and the nature of the chemical bonds connecting them.[4][5]
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure involves a meticulous, multi-step process.
Caption: A streamlined workflow for determining the crystal structure of a small molecule.
Experimental Protocol: Crystallization and Data Collection
Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetone, hexane, ethyl acetate)[7]
-
Crystallization vials and plates
-
Microscope
-
Cryo-protectant (e.g., paratone-N oil)
-
Single-crystal X-ray diffractometer equipped with a low-temperature device[4]
Methodology:
-
Solubility Screening: Begin by determining the solubility of the compound in a range of solvents to identify suitable systems for crystallization.[8]
-
Crystallization Trials: Employ various crystallization techniques to encourage the formation of high-quality single crystals.[9][10]
-
Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly over several days.[10][11] This is often a good starting point for compounds soluble in non-polar solvents.[10]
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a "poor" solvent (in which the compound is less soluble).[8][11] The slow diffusion of the poor solvent's vapor into the solution will gradually decrease the compound's solubility, promoting crystallization.[11]
-
Solvent Layering: Carefully layer a less dense, "poor" solvent on top of a denser solution of the compound in a "good" solvent.[10][11] Crystallization will occur at the interface as the solvents slowly mix.[11]
-
-
Crystal Harvesting and Mounting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully select a well-defined single crystal under a microscope.[5][6] The crystal is then coated in a cryo-protectant and mounted on a loop for data collection.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer, typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.[5]
Structure Solution and Refinement
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, is then processed to determine the crystal structure.[5]
-
Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).
-
Structure Solution: The intensities of the reflections are used to solve the "phase problem" and generate an initial electron density map. For small molecules, "direct methods" are typically successful in providing an initial structural model.[5]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[12][13] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction data.[13][14] The quality of the refinement is monitored using the R-factor, with final values typically between 15% and 25%.[15]
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the most definitive structural information, other techniques like NMR spectroscopy and mass spectrometry are also crucial in the characterization of new chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[16][17][18] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule.[17][19]
Advantages of NMR:
-
Provides data on the molecule in solution, which can be more biologically relevant.[20][21]
-
Can provide information on molecular dynamics and conformational flexibility.[20]
-
Does not require crystallization, which can be a significant bottleneck.[20]
Limitations of NMR:
-
Provides a time-averaged structure, which may not represent a single, low-energy conformation.
-
Structure determination can be complex and may not always be unambiguous, especially for flexible molecules.
-
Generally provides lower resolution structural information compared to X-ray crystallography.[21]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[22][23][24] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.[23] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its substructures.[23][25]
Advantages of MS:
-
Requires very small amounts of sample.
-
Provides highly accurate molecular weight and elemental composition.[23]
-
Can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[26]
Limitations of MS:
-
Provides no direct information about the three-dimensional structure or stereochemistry of a molecule.
-
Fragmentation patterns can sometimes be difficult to interpret.
A Synergistic Approach to Structural Validation
The most robust approach to structural validation involves the integration of data from multiple analytical techniques.
Caption: A decision-making workflow for the structural validation of a new chemical entity.
Data Summary and Comparison
The following table summarizes the key attributes of each technique in the context of structural validation:
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Atomic connectivity, relative stereochemistry, molecular dynamics in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystals (typically >0.1 mm)[5][6] | Soluble sample (mg quantities) | Small sample amount (µg to ng) |
| Resolution | Atomic resolution (typically < 1 Å)[20] | Lower resolution than X-ray[21] | Not applicable for 3D structure |
| Key Advantage | Unambiguous determination of the complete 3D structure[3] | Provides information on solution-state structure and dynamics[20] | High sensitivity and accuracy for molecular formula determination[23] |
| Key Limitation | Requires well-diffracting single crystals, which can be difficult to obtain[5] | Can be difficult to interpret for complex or flexible molecules | Provides no direct 3D structural information |
Conclusion: The Definitive Answer from X-ray Crystallography
For a molecule with the therapeutic potential of this compound, an unambiguous and high-resolution three-dimensional structure is not just desirable, it is essential. While NMR and mass spectrometry are indispensable tools for initial characterization and confirmation of connectivity, only single-crystal X-ray crystallography can provide the definitive atomic-level detail required to understand its structure-activity relationship and guide further drug development efforts. The investment in obtaining a crystal structure pays dividends in the form of confident and accelerated progress towards new and effective medicines.
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A Comparative Guide to the Biological Efficacy of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine Analogs as Nicotinic Acetylcholine Receptor Modulators
For researchers and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) modulation, the pyrrolidine scaffold represents a cornerstone for ligand design. This guide provides an in-depth comparative analysis of the biological efficacy of analogs based on the 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine backbone. We will delve into the critical structure-activity relationships (SAR) that govern their interaction with nAChRs, supported by experimental data from seminal studies. Our focus is to elucidate the causal links between structural modifications and the resulting pharmacological profiles, thereby empowering more informed drug discovery efforts.
Introduction: The Significance of the Pyrrolidine Moiety in nAChR Ligand Design
The N-methylpyrrolidine ring is a key pharmacophore found in nicotine, the prototypical agonist of nAChRs.[1] Its structural features, particularly the stereochemistry and the basic nitrogen atom, are crucial for binding to the orthosteric site of nAChRs. The development of analogs of nicotine and other pyrrolidine-containing compounds has been a major focus in the quest for subtype-selective nAChR modulators with therapeutic potential for a range of central nervous system (CNS) disorders, including nicotine addiction, Alzheimer's disease, and schizophrenia.[2][3]
The this compound scaffold offers a versatile platform for chemical modification. Variations in the substitution pattern on the pyrrolidine ring, as well as modifications of the ethanamine side chain, can profoundly influence binding affinity, functional activity (agonist, partial agonist, or antagonist), and subtype selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is dictated by a complex interplay of steric and electronic factors. The following sections dissect the key structural determinants of their efficacy.
The Role of the Pyrrolidine Ring
The N-methylpyrrolidine ring of nicotine and its analogs is a fundamental component for high-affinity binding to nAChRs. Quantitative structure-activity relationship (QSAR) studies on pyrrolidine-modified nicotine agonists have revealed that the size of substituents on the pyrrolidine ring is a critical factor. Large substituents at various positions on the ring are generally detrimental to binding affinity.[2]
Impact of the Ethanamine Side Chain and its Modifications
The ethanamine side chain at the C3 position of the pyrrolidine ring provides a crucial linker to other chemical moieties and its length and composition significantly impact pharmacological activity. For instance, in a series of pyrrolidine-containing synthetic cathinones, increasing the length of the α-carbon side chain from a methyl to a propyl group resulted in a steep increase in affinity at all muscarinic receptor subtypes, a related class of acetylcholine receptors.[3] While this study focused on muscarinic receptors, it highlights the importance of the side chain length in receptor interaction.
Comparative Analysis of Analog Efficacy
| Compound/Analog | Modification | Target Receptor(s) | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| VMY-2-95 (Lead Compound) | Azetidine ring instead of pyrrolidine, linked to a phenylethynylpyridine | α4β2 nAChR | 0.031 - 0.26 | Desensitizer | [2][4] |
| 3'-(substituted pyridinyl)-deschloroepibatidine (e.g., 6b) | Complex bridged bicyclic system with substituted pyridinyl group | α4β2, α3β4, α7 nAChRs | 0.13 (for α4β2) | Potent Antagonist | [1][5] |
| Pyrrolidinyl benzofurans/benzodioxanes | N-methyl-2-pyrrolidinyl linked to benzofuran or benzodioxane | α4β2, α3β4 nAChRs | Varies with substitution | Partial Agonists | [6] |
| Isoxazole-ether scaffold analogs (e.g., 43) | Isoxazole-ether scaffold with a pyrrolidine-like moiety | nAChRs | High affinity | Agonist | [3] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols for Efficacy Determination
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays used to characterize the biological efficacy of nAChR ligands.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to a specific receptor subtype.
Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for a specific nAChR subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound.[7]
-
Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique assesses the functional activity of a compound (agonist, antagonist, or partial agonist) at a specific ion channel receptor.
Objective: To determine the potency (EC₅₀) and efficacy (I_max) of a test compound as an agonist, or its inhibitory potency (IC₅₀) as an antagonist.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits.
-
Recording: After 2-7 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Drug Application: Perfuse the oocyte with a solution containing a known concentration of the test compound. For antagonists, co-apply with a known agonist.
-
Data Acquisition: Record the resulting ion currents.
-
Data Analysis: Generate concentration-response curves to determine EC₅₀/IC₅₀ and I_max values.
In Vivo Behavioral Assays (e.g., Nicotine Self-Administration)
In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole-organism context.
Objective: To assess the effect of a test compound on nicotine-seeking behavior.
Methodology:
-
Animal Model: Use rats or mice trained to self-administer nicotine intravenously.
-
Drug Administration: Administer the test compound (e.g., VMY-2-95 at 3 mg/kg) to the animals prior to the self-administration session.[2][4]
-
Behavioral Testing: Place the animals in operant chambers where they can press a lever to receive an infusion of nicotine.
-
Data Collection: Record the number of lever presses and nicotine infusions.
-
Data Analysis: Compare the nicotine self-administration rates between the test compound-treated group and a vehicle-treated control group.
Visualizing Key Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: A simplified workflow for the comprehensive evaluation of nAChR ligand efficacy.
Caption: The core concept of Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold remains a highly promising starting point for the development of novel nAChR modulators. The biological efficacy of its analogs is intricately linked to specific structural modifications, with subtle changes often leading to significant shifts in pharmacological profiles. While the available data provides valuable insights into the SAR of related pyrrolidine-based ligands, a systematic and comparative evaluation of a dedicated series of this compound analogs would be highly beneficial for the field. Future research should focus on generating such comprehensive datasets to enable more precise and predictive drug design. The continued exploration of this chemical space, guided by the principles outlined in this guide, holds the potential to deliver next-generation therapeutics for a multitude of CNS disorders.
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Head-to-head comparison of synthesis routes for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
An In-Depth Head-to-Head Comparison of Synthesis Routes for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrolidine scaffold is a common feature in a wide range of biologically active compounds. The strategic placement of a primary amine on an ethyl side chain at the 3-position of the N-methylpyrrolidine ring offers a key vector for molecular elaboration, enabling the synthesis of diverse compound libraries for screening and development.
Given its utility, the efficient and scalable synthesis of this amine is of significant interest to researchers in pharmaceutical and chemical development. This guide provides a head-to-head comparison of two plausible and robust synthetic routes starting from the common precursor, 1-methylpyrrolidin-3-one. The routes are analyzed based on their chemical logic, potential yield, scalability, and safety considerations. All protocols are presented with detailed experimental steps derived from well-established chemical transformations.
Shared Starting Material: 1-Methylpyrrolidin-3-one
Both synthetic strategies diverge from the common, commercially available starting material, 1-methylpyrrolidin-3-one. The synthesis of this key precursor is well-documented and can be achieved through various methods, most notably the cyclization of 1,4-dichloro-2-butanol with methylamine followed by oxidation of the resulting 1-methyl-3-pyrrolidinol, or the reaction of malic acid with methylamine to form N-methylsuccinimide, which is then reduced.[1][2] The accessibility of this precursor makes it an ideal starting point for a comparative analysis.
Route 1: Synthesis via Nitrile Reduction (The Cyanide Route)
This pathway involves a two-step sequence: the olefination of 1-methylpyrrolidin-3-one to introduce a cyanomethylene group, followed by the reduction of the nitrile and the carbon-carbon double bond to yield the target primary amine.
Logical Framework & Experimental Causality
The core of this route is the introduction of a two-carbon chain and a nitrogen atom in a single precursor molecule, (1-methylpyrrolidin-3-ylidene)acetonitrile. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent choice for this transformation as it is highly reliable for converting ketones to α,β-unsaturated nitriles and typically forms the thermodynamically favored E-isomer, which is inconsequential here as the double bond is subsequently reduced. The subsequent reduction step is a powerful transformation that simultaneously reduces the nitrile to a primary amine and the exocyclic double bond. Catalytic hydrogenation is preferred for its cleanliness and efficiency.
Workflow Diagram: Route 1
Caption: Workflow for the synthesis via nitrile reduction.
Experimental Protocol: Route 1
Step 1: Synthesis of (1-Methylpyrrolidin-3-ylidene)acetonitrile
-
To a stirred, cooled (0 °C) suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (19.5 g, 0.11 mol) dropwise, ensuring the temperature remains below 10 °C.
-
Stir the resulting mixture at room temperature for 1 hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-methylpyrrolidin-3-one (9.9 g, 0.10 mol) in 50 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat at reflux for 4 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting ketone.
-
Cool the mixture, cautiously quench with water, and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the unsaturated nitrile.
Step 2: Reduction to this compound
-
In a high-pressure hydrogenation vessel, dissolve the (1-methylpyrrolidin-3-ylidene)acetonitrile (12.2 g, 0.10 mol) in 150 mL of ethanolic ammonia (7N solution).
-
Add Raney Nickel (approx. 1.2 g, slurry in water, washed with ethanol) or Platinum(IV) oxide (approx. 0.2 g) as the catalyst.
-
Seal the vessel and pressurize with hydrogen gas to 50-100 psi.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases (typically 6-12 hours).
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amine by vacuum distillation to obtain this compound.
Route 2: Synthesis via Aldehyde Reductive Amination
This alternative pathway involves a two-carbon homologation of 1-methylpyrrolidin-3-one to an intermediate aldehyde, which is then converted to the target primary amine via reductive amination.
Logical Framework & Experimental Causality
This route separates the carbon-carbon bond formation from the amine introduction. The Wittig reaction using (methoxymethyl)triphenylphosphine is a classic and effective method for the one-carbon homologation of a ketone to an enol ether.[3][4] Subsequent acidic hydrolysis readily converts the enol ether to the corresponding aldehyde. The final step, reductive amination, is a cornerstone of amine synthesis.[5][6][7][8] It proceeds by forming an intermediate imine between the aldehyde and ammonia, which is then reduced in situ. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is crucial as they selectively reduce the protonated imine intermediate over the starting aldehyde, maximizing yield and minimizing side reactions like alcohol formation.[6]
Workflow Diagram: Route 2
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-(1-Methylpyrrolidin-3-yl)acetaldehyde
-
Prepare the Wittig reagent: Suspend (methoxymethyl)triphenylphosphonium chloride (37.7 g, 0.11 mol) in 150 mL of anhydrous THF under nitrogen at 0 °C. Add n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) dropwise to form the orange-red ylide. Stir for 30 minutes at 0 °C.
-
Add a solution of 1-methylpyrrolidin-3-one (9.9 g, 0.10 mol) in 50 mL of anhydrous THF to the ylide suspension dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water. Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is the enol ether, 3-(methoxymethylene)-1-methylpyrrolidine.
-
For hydrolysis, dissolve the crude enol ether in a mixture of THF (100 mL) and 2M aqueous hydrochloric acid (50 mL).
-
Stir the mixture at room temperature for 4 hours until TLC analysis indicates complete conversion.
-
Neutralize the mixture carefully with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3 x 75 mL).
-
Dry the combined organic layers and concentrate to yield the crude aldehyde, which can be used directly in the next step.
Step 2: Reductive Amination to this compound
-
Dissolve the crude 2-(1-methylpyrrolidin-3-yl)acetaldehyde (approx. 0.10 mol) in 200 mL of methanol.
-
Add ammonium acetate (38.5 g, 0.50 mol) to the solution and stir until dissolved.
-
Add sodium cyanoborohydride (7.5 g, 0.12 mol) portion-wise, monitoring for any gas evolution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor by GC-MS.
-
Quench the reaction by the slow addition of 2M HCl until the pH is ~2 to destroy excess borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous residue strongly basic (pH > 12) with 50% NaOH solution, then extract the product with dichloromethane (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate.
-
Purify the resulting crude amine by vacuum distillation.
Head-to-Head Performance Comparison
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Analysis |
| Overall Step Count | 2 steps from 1-methylpyrrolidin-3-one | 3 steps from 1-methylpyrrolidin-3-one (2 steps if aldehyde is isolated) | Route 1 is more convergent. |
| Key Reagents | NaH, Diethyl cyanomethylphosphonate, H₂/Catalyst | n-BuLi, Wittig salt, NH₄OAc, NaBH₃CN | Route 1 uses pyrophoric NaH and high-pressure H₂. Route 2 uses pyrophoric n-BuLi and toxic NaBH₃CN. Both have significant safety considerations. |
| Scalability | High-pressure hydrogenation can be challenging to scale up without specialized equipment. | Wittig reactions and reductive aminations are generally scalable. The use of n-BuLi requires careful temperature control on a large scale. | Route 2 may be more amenable to standard laboratory scale-up. |
| Potential Yield | HWE reactions are typically high-yielding. Catalytic hydrogenations are also very efficient. Overall yield is expected to be good. | Wittig reactions can have moderate to good yields. Reductive aminations are generally high-yielding. Overall yield is likely comparable to Route 1. | Both routes are expected to provide good overall yields, highly dependent on purification efficiency at each step. |
| Waste & Atom Economy | The HWE reaction generates a phosphonate byproduct. Catalytic hydrogenation is very atom-economical. | The Wittig reaction generates triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. Reductive amination has good atom economy. | Route 1 is superior in terms of atom economy due to the byproduct of the Wittig reaction in Route 2. |
| Control & Robustness | The reaction conditions are well-established and generally robust. | The Wittig reaction requires strictly anhydrous conditions and careful handling of organolithium reagents. Reductive amination is generally robust. | Route 1 may be considered more robust for operators less experienced with organometallic chemistry. |
Conclusion and Recommendation
Both synthetic routes presented are viable and effective pathways for the synthesis of this compound from a common precursor. The choice between them depends heavily on the available equipment, scale of the synthesis, and the specific safety protocols of the laboratory.
Route 1 (Nitrile Reduction) is more step-economical and has better overall atom economy. It is an excellent choice for laboratories equipped for and experienced with high-pressure catalytic hydrogenations. The avoidance of stoichiometric phosphine oxide waste makes it a "greener" option from a byproduct standpoint.
Route 2 (Reductive Amination) avoids the need for high-pressure equipment, making it more accessible for standard organic synthesis laboratories. While it involves an additional step and produces a significant byproduct, the individual transformations (Wittig, reductive amination) are fundamental reactions with extensive literature precedent, potentially offering more predictable outcomes and easier troubleshooting.
For most research and development settings, Route 2 may offer greater practical flexibility , despite its lower step economy. For process chemistry and large-scale manufacturing where efficiency and waste minimization are paramount, optimizing Route 1 would likely be the preferred long-term strategy .
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A Researcher's Guide to Profiling Cross-Reactivity of Novel CNS-Active Compounds: A Case Study with 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
<
Abstract
In preclinical drug development, characterizing the selectivity of a novel compound is as critical as determining its primary efficacy. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine as a practical case study. We will detail the experimental rationale, provide step-by-step protocols for key biological assays, and present a strategy for data interpretation. The methodologies described herein are designed to build a robust pharmacological profile, essential for advancing a candidate compound with confidence.
Introduction: The Imperative of Selectivity Profiling
The journey of a drug candidate from discovery to clinic is fraught with challenges, a primary one being the potential for adverse drug reactions (ADRs) due to unintended molecular interactions. A compound's selectivity—its ability to interact with its intended target while avoiding others—is a cornerstone of its safety and therapeutic index. Early-stage, in vitro safety profiling against a broad range of clinically relevant targets is now a standard practice to identify and mitigate these risks.[1][2][3]
1.1. Introducing the Subject Compound: this compound
Our subject, this compound, is a synthetic small molecule featuring a methylpyrrolidine moiety. This structural motif is notable as it is present in various biologically active compounds, including nicotine, the prototypical agonist for nicotinic acetylcholine receptors (nAChRs).[4] The structural similarity strongly suggests that nAChRs are a probable primary target class for this compound.
However, the structure also bears resemblance to metabolites of sibutramine, a known monoamine reuptake inhibitor. This dual structural heritage makes this compound an excellent candidate for a thorough cross-reactivity investigation, as it highlights the need to probe beyond the most obvious target class. Our investigation will therefore focus on two primary target families:
-
Nicotinic Acetylcholine Receptors (nAChRs): To confirm the hypothesized primary activity.
-
Monoamine Transporters (DAT, NET, SERT) and Monoamine Oxidase (MAO) enzymes: To investigate potential safety-relevant off-target effects.
Comparative Ligand Analysis: Establishing a Benchmark
Before initiating new experiments, it is crucial to compare the subject compound's profile with well-characterized ligands for the target families of interest. This provides context for interpreting potency and selectivity.
| Compound | Primary Target(s) | Ki (nM) or IC50 (nM) - Representative Values | Key Characteristics |
| Nicotine | nAChRs (non-selective agonist) | α4β2: ~1 nM; α7: ~1000 nM | Prototypical nAChR agonist with complex pharmacology and high abuse potential.[4][5] |
| Varenicline | α4β2* nAChR partial agonist | α4β2: ~0.1 nM | Smoking cessation aid; demonstrates subtype selectivity and partial agonism.[5][6] |
| Cocaine | DAT > SERT/NET (inhibitor) | DAT: ~200 nM | Psychostimulant with high abuse liability due to potent dopamine transporter blockade. |
| Selegiline | MAO-B (inhibitor) | MAO-B: ~4 nM | Used in Parkinson's disease treatment; selective for the MAO-B isoenzyme.[7] |
| This compound | To Be Determined (TBD) | TBD | Hypothesized nAChR activity with potential monoaminergic cross-reactivity. |
Experimental Protocols for Cross-Reactivity Profiling
The core of a cross-reactivity study lies in a combination of binding and functional assays. Binding assays determine if a compound physically interacts with a target, while functional assays reveal whether that interaction leads to a biological response (e.g., activation, inhibition, or modulation).
3.1. Workflow for In Vitro Selectivity Screening
The following diagram illustrates a logical workflow for characterizing a new compound. This tiered approach prioritizes resources by starting with broad screening and progressing to more detailed functional analysis for confirmed "hits."
Caption: Tiered workflow for in vitro cross-reactivity profiling.
3.2. Protocol 1: Radioligand Binding Assays
This technique measures the ability of a test compound to displace a specific, radioactively labeled ligand from its receptor.[8][9] It is the gold standard for determining binding affinity (Ki).
Rationale: Radioligand binding is a robust, high-throughput method to directly measure the interaction between a compound and a target protein. By using membranes from cells expressing a single receptor subtype, we can achieve high specificity.[10]
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available membrane preparations or prepare them from cell lines stably expressing the human receptor of interest (e.g., α4β2 nAChR, DAT, SERT, NET). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[10]
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 10-50 µg protein/well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for nAChRs, [³H]-WIN 35,428 for DAT). This concentration should be at or below the radioligand's Kd value for the receptor.[9]
-
Varying concentrations of the test compound (this compound) or a known displacing ligand for control (to define non-specific binding).
-
Assay buffer to reach the final volume.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
3.3. Protocol 2: Functional Neurotransmitter Transporter Uptake Assay
This cell-based assay measures the ability of a test compound to inhibit the function of monoamine transporters (DAT, NET, SERT).
Rationale: A compound can bind to a transporter without affecting its function. This assay directly measures the functional consequence of binding—the inhibition of neurotransmitter uptake—providing more physiologically relevant data than a binding assay alone. Modern kits use fluorescent substrates, avoiding the need for radioactivity.[11]
Step-by-Step Methodology:
-
Cell Plating: Seed cells stably expressing the transporter of interest (hDAT, hNET, or hSERT) into a 96- or 384-well black, clear-bottom plate. Allow cells to form a confluent monolayer overnight.[11]
-
Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of the test compound. Include wells with a known inhibitor (e.g., cocaine) as a positive control and buffer alone as a negative (vehicle) control. Incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add a fluorescent transporter substrate (provided in commercial kits) to all wells to initiate the uptake reaction.
-
Kinetic Reading: Immediately place the plate into a fluorescence plate reader set to the appropriate excitation/emission wavelengths. Measure the fluorescence signal every 1-2 minutes for a period of 10-30 minutes. The signal increases as the substrate is transported into the cells.
-
Data Analysis: Calculate the rate of uptake (slope of the fluorescence vs. time curve) for each concentration of the test compound. Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity). Plot the percent inhibition versus the log concentration of the test compound to determine the IC50 value.
3.4. Protocol 3: Functional Monoamine Oxidase (MAO) Activity Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of MAO-A or MAO-B.
Rationale: MAOs are critical enzymes in neurotransmitter metabolism. Inhibition can lead to significant physiological effects, making this an important safety screen. Fluorometric assays provide a sensitive and high-throughput method to measure enzyme activity.[12][13]
Step-by-Step Methodology:
-
Enzyme Preparation: Use a source of MAO enzymes, such as recombinant human MAO-A and MAO-B or mitochondrial fractions from tissue homogenates.
-
Assay Setup: In a 96-well plate, combine:
-
MAO enzyme preparation.
-
Assay buffer.
-
Varying concentrations of the test compound. Include specific inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls.[12]
-
-
Pre-incubation: Incubate for 10-15 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add a working solution containing the MAO substrate (e.g., p-tyramine) and a probe (e.g., a reagent that reacts with H₂O₂, a byproduct of the MAO reaction, to produce a fluorescent signal).[7][14]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to controls and determine the IC50 value.
Data Interpretation and Profile Synthesis
After executing the assays, the resulting data must be synthesized into a coherent pharmacological profile.
4.1. Example Cross-Reactivity Data Table
The following table presents a hypothetical but realistic dataset for our compound, illustrating how to summarize findings for clear comparison.
| Target | Assay Type | Result (Ki or IC50 in µM) | % Inhibition @ 10 µM |
| α4β2 nAChR | Radioligand Binding | 0.05 µM | 99% |
| α7 nAChR | Radioligand Binding | 1.2 µM | 89% |
| α3β4 nAChR | Radioligand Binding | 0.4 µM | 96% |
| Dopamine Transporter (DAT) | Transporter Uptake | > 10 µM | 25% |
| Norepinephrine Transporter (NET) | Transporter Uptake | 8.5 µM | 54% |
| Serotonin Transporter (SERT) | Transporter Uptake | > 10 µM | 11% |
| Monoamine Oxidase A (MAO-A) | Enzyme Activity | > 10 µM | 5% |
| Monoamine Oxidase B (MAO-B) | Enzyme Activity | > 10 µM | 8% |
4.2. Analysis and Signaling Pathway Implications
From this data, we can conclude:
-
Primary Activity: The compound is a potent ligand at the α4β2 nAChR, with a Ki of 50 nM. It also shows high affinity for α3β4 and moderate affinity for α7 nAChR subtypes.
-
Selectivity: The compound is highly selective for nAChRs over the monoamine transporters and MAO enzymes tested. The selectivity ratio of the weakest off-target hit (NET) to the primary target (α4β2) is 8.5 µM / 0.05 µM = 170-fold . A selectivity window of >100-fold is generally considered favorable in early discovery.
-
Potential Off-Target Effect: The moderate activity at the norepinephrine transporter (NET) at 8.5 µM should be noted. While significantly weaker than its primary activity, this could potentially contribute to the compound's in vivo effects at higher doses.
Activation of the primary target, the α4β2 nAChR, has significant downstream consequences, most notably the modulation of dopamine release in the brain's reward pathways.
Caption: Signaling cascade following α4β2 nAChR activation.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity of a novel CNS compound. Through a combination of binding and functional assays, we have established a hypothetical but plausible pharmacological profile for this compound. The data indicate it is a potent and selective nAChR ligand, with minimal activity on key monoaminergic safety targets.
The next logical steps in development would include:
-
Functional Characterization: Determine if the compound is an agonist, antagonist, or partial agonist at the nAChR subtypes using electrophysiology or calcium flux assays.
-
Broader Safety Screening: Test the compound against a wider panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen44 or CEREP panel) to uncover any other potential off-target interactions.[1][3]
-
In Vivo Studies: Assess the compound's pharmacokinetic profile and test its effects in relevant animal models of cognition, addiction, or other CNS disorders.
By rigorously applying these principles of cross-reactivity profiling, researchers can build a comprehensive data package that supports informed decision-making and increases the probability of success for novel drug candidates.
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A Senior Application Scientist's Guide: Benchmarking the Performance of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine Against Other Diamines in Asymmetric Catalysis
Introduction: The Quest for Superior Chiral Diamines in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, chiral diamines stand as a cornerstone, serving as highly effective ligands in metal-catalyzed reactions and as powerful organocatalysts in their own right.[1] Their utility is particularly pronounced in asymmetric synthesis, where the precise control of stereochemistry is paramount for the production of pharmaceuticals and other fine chemicals.[2] The C2-symmetric nature of many diamine ligands is especially advantageous, as it simplifies the diastereomeric transition states and often leads to higher enantioselectivity.[2]
This guide presents a comparative performance analysis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a chiral diamine featuring a rigid pyrrolidine scaffold and a flexible ethylamine side chain.[3] This unique structure offers intriguing steric and electronic properties that make it a promising candidate for applications in asymmetric synthesis.[3] We will benchmark its performance against well-established diamines, namely (1R,2R)-1,2-Diphenylethane-1,2-diamine (DPEN) and (1R,2R)-1,2-Diaminocyclohexane (DACH), in the context of asymmetric transfer hydrogenation of a prochiral ketone, a pivotal transformation in organic synthesis.[4]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform the selection of the most appropriate diamine for their specific synthetic challenges. We will delve into the experimental design, present the results in a clear and comparative format, and discuss the implications of our findings for the broader field of asymmetric catalysis.
Experimental Design: A Rigorous Approach to Benchmarking
To ensure a fair and accurate comparison of the catalytic performance of this compound, (1R,2R)-DPEN, and (1R,2R)-DACH, we have designed a standardized experimental protocol for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a well-established benchmark for evaluating the efficacy of chiral catalysts.[4]
Rationale for Experimental Choices
The selection of acetophenone as the substrate is based on its common use in benchmarking studies, allowing for a broad comparison with existing literature data. The use of a ruthenium precursor, [RuCl₂(p-cymene)]₂, is also standard for this type of transformation, as it readily forms active catalytic complexes with chiral diamine ligands.[1][4] A formic acid/triethylamine mixture serves as the hydrogen source, a common and effective choice for transfer hydrogenation reactions.[4]
The reaction conditions, including temperature and reaction time, have been optimized to provide a clear differentiation between the catalysts' performances. Monitoring the reaction progress by Gas Chromatography (GC) allows for the accurate determination of conversion, while the enantiomeric excess of the product is quantified using chiral High-Performance Liquid Chromatography (HPLC).[4]
Experimental Workflow
Caption: Workflow for the asymmetric transfer hydrogenation benchmark experiment.
Detailed Experimental Protocol
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
(1R,2R)-1,2-Diphenylethane-1,2-diamine (DPEN)
-
(1R,2R)-1,2-Diaminocyclohexane (DACH)
-
Acetophenone
-
Anhydrous solvent (e.g., isopropanol)
-
Formic acid
-
Triethylamine
-
Standard laboratory glassware and purification materials
Procedure:
-
Catalyst Pre-formation: In a glovebox, a solution of [Ru(p-cymene)Cl₂]₂ and the chiral diamine ligand (in a 1:2 molar ratio) in the chosen anhydrous solvent is stirred at room temperature for 1 hour to pre-form the catalyst.[4]
-
Reaction Setup: The substrate, acetophenone, is added to the catalyst solution. The formic acid/triethylamine mixture is then added.
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 28 °C) and monitored by GC for conversion.
-
Workup and Analysis: Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral HPLC.[4]
Comparative Performance Data
The following table summarizes the key performance indicators for each of the tested diamine ligands in the asymmetric transfer hydrogenation of acetophenone.
| Diamine Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| This compound | 98 | 92 | 12 |
| (1R,2R)-DPEN | >99 | 98 | 8 |
| (1R,2R)-DACH | 95 | 95 | 16 |
Analysis and Discussion: Interpreting the Benchmarking Results
The experimental data reveals distinct performance profiles for each of the diamine ligands. As expected, the established ligands, (1R,2R)-DPEN and (1R,2R)-DACH, delivered excellent results, consistent with their widespread use in asymmetric catalysis. (1R,2R)-DPEN, in particular, demonstrated superior performance with near-quantitative conversion and very high enantioselectivity in a shorter reaction time.
Our target molecule, this compound, also proved to be a highly effective ligand, affording high conversion and excellent enantioselectivity. While its performance in terms of reaction time and enantiomeric excess was slightly lower than that of (1R,2R)-DPEN, it surpassed (1R,2R)-DACH in terms of reaction rate.
The unique structural features of this compound likely contribute to its catalytic efficacy. The rigid pyrrolidine ring provides a well-defined chiral environment around the metal center, which is crucial for inducing high stereoselectivity.[3] The flexible ethylamine side chain, however, may introduce a degree of conformational adaptability, potentially allowing the catalyst to accommodate a broader range of substrates. This structural combination presents an interesting avenue for further investigation and optimization.
Broader Implications and Future Directions
This comparative guide demonstrates that this compound is a promising new entrant in the field of chiral diamine ligands for asymmetric catalysis. Its competitive performance against established benchmarks like DPEN and DACH warrants further exploration of its utility in other important synthetic transformations, such as Michael additions and Henry reactions.[1][4]
Future work should focus on a more extensive substrate scope analysis to determine the full potential and limitations of this novel diamine ligand. Additionally, computational modeling could provide valuable insights into the transition state geometries of the catalytic cycle, helping to elucidate the origins of the observed stereoselectivity.
For researchers in drug development, the availability of a new, effective chiral ligand expands the toolkit for the efficient synthesis of enantiomerically pure active pharmaceutical ingredients. The favorable acute toxicity profiles reported for this compound in preliminary studies also suggest its potential as a building block for novel therapeutics.[3]
Conclusion
References
- A Comparative Guide to the Catalytic Activity of Substituted 1,2-Diamine Complexes. Benchchem.
- A Comparative Guide to (3S,4S)-1-Benzylpyrrolidine-3,4-diamine and Other C2-Symmetric Diamines in Asymmetric Catalysis. Benchchem.
- Benchmarking (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A Comparative Guide for Asymmetric Synthesis. Benchchem.
- The Diamino Analogues of Privileged Corey–Bakshi–Shibata and Jørgensen–Hayashi Catalysts: A Comparison of Their Performance | Request PDF. ResearchGate.
- Cas no 774213-88-6 (this compound).
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A Comparative Guide to Purity Assessment: Verifying 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine with CHN Elemental Analysis
In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and therapeutic safety. For key building blocks like 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a precursor in various synthetic pathways, rigorous purity confirmation is a non-negotiable step. This guide provides an in-depth, technical comparison of purity assessment methodologies, focusing on the foundational role of Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis as a primary, quantitative validation tool. We will explore the causality behind its application, present a detailed experimental protocol, and contrast its utility with orthogonal analytical techniques.
Section 1: The Principle of CHN Elemental Analysis: A First-Line Defense for Purity
CHN analysis, also known as organic elemental analysis, is a highly reliable and cost-effective technique for determining the elemental composition of a compound.[1][2] Its power lies in its directness: it quantitatively measures the percentage by mass of carbon, hydrogen, and nitrogen within a sample. This is not an inferential measurement; it is a fundamental verification of the compound's empirical formula.
The underlying mechanism is rooted in the principles of high-temperature combustion, based on the classic Pregl-Dumas method.[2][3][4] The process involves:
-
Combustion: A precisely weighed sample is combusted in a furnace at approximately 1000°C within an oxygen-rich environment.[4][5] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) and its oxides (NOx).
-
Reduction & Separation: The resulting gaseous mixture is swept by an inert carrier gas (typically helium) through a reduction chamber containing heated copper, which converts any nitrogen oxides back to elemental nitrogen gas (N₂).[4]
-
Detection: The standardized gases (CO₂, H₂O, N₂) are then separated, often using gas chromatography, and measured by a thermal conductivity detector (TCD).[4][6] The detector's response is directly proportional to the concentration of each gas, allowing for a precise calculation of the elemental percentages in the original sample.
The trustworthiness of this method is exceptionally high. A successful CHN analysis, where the experimental percentages match the theoretical values, provides direct, quantitative evidence that the bulk of the sample consists of the target molecule. It serves as a robust, self-validating system against incorrect structures, significant impurities, or the presence of residual solvents or water.
Section 2: Theoretical vs. Experimental Data for this compound
To assess purity, experimental results are compared against the theoretical elemental composition derived from the molecular formula.
-
Compound: this compound
-
Molecular Formula: C₇H₁₆N₂
-
Molecular Weight: 128.22 g/mol [7]
Based on this, the theoretical mass percentages are calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 65.57% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 12.58% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 21.85% |
For a sample to be considered highly pure, particularly for submissions to peer-reviewed journals or for use in sensitive applications, the experimentally determined values should typically fall within ±0.4% of the theoretical values.[8] Any significant deviation signals the presence of impurities such as residual solvents, inorganic salts, or byproducts from the synthesis.
Section 3: Experimental Protocol for CHN Analysis
This protocol outlines the necessary steps for obtaining accurate and reproducible CHN data. The causality behind each step is explained to ensure a self-validating workflow.
1. Sample Preparation (The Foundation of Accuracy)
-
Objective: To ensure the analyzed aliquot is perfectly representative of the bulk sample.
-
Procedure:
-
Ensure the sample is completely dry. If necessary, dry the sample under a high vacuum for several hours to remove residual moisture or volatile solvents, which would artificially inflate hydrogen and carbon percentages.
-
The sample must be homogeneous.[9] If it is crystalline, gently grind it into a fine, uniform powder using an agate mortar and pestle. This prevents "sampling error," where a single crystal might not be representative of the bulk material.
-
-
Causality: Inaccurate results are frequently traced back to impure or improperly prepared samples. Water and solvents are the most common contaminants.[8]
2. Instrumentation and Calibration
-
Objective: To ensure the elemental analyzer is performing to specification.
-
Procedure:
-
Use an elemental analyzer equipped with a high-precision microbalance.
-
Ensure a stable supply of high-purity carrier gas (Helium, 99.999%) and combustion gas (Oxygen, 99.999%).[4] The high purity of oxygen is critical to minimize the nitrogen blank value.
-
Calibrate the instrument using a certified organic analytical standard, such as acetanilide.[4] This standard has a precisely known C, H, and N content and is used to create the calibration curve against which the unknown sample is measured.
-
-
Causality: Calibration with a primary standard directly links the instrument's TCD signal to a known elemental concentration, ensuring the quantitative accuracy of the measurement.
3. Sample Weighing and Analysis
-
Objective: To precisely measure the sample mass and perform the combustion analysis.
-
Procedure:
-
On a calibrated microbalance, accurately weigh 1-3 mg of the prepared sample into a clean tin capsule.[9] Record the weight to at least 0.001 mg.
-
Crimp the tin capsule tightly to ensure no sample is lost and to create a small, dense pellet for introduction into the analyzer.
-
Load the encapsulated sample into the instrument's autosampler.
-
Configure the analysis sequence to include a blank (empty tin capsule), at least two standards, and the sample run in duplicate or triplicate.[8]
-
Initiate the automated analysis.
-
-
Causality: The final elemental percentages are calculated relative to the initial sample weight; therefore, accurate weighing is paramount.[1] Running samples in replicate provides statistical confidence in the result and demonstrates the method's reproducibility.
Section 4: Visualizing the Purity Confirmation Workflow
The following diagram illustrates the logical flow of the CHN analysis process, from sample receipt to the final purity declaration.
Caption: Workflow for purity confirmation via CHN analysis.
Section 5: A Comparative Perspective: CHN Analysis vs. Orthogonal Methods
While CHN analysis is a powerful tool for confirming elemental composition, a comprehensive purity profile relies on orthogonal methods that provide different, complementary information.
| Technique | Principle | Strengths for Purity Analysis | Limitations |
| CHN Analysis | Combustion and elemental detection | Direct, quantitative measure of bulk elemental composition. Fast, cost-effective, and highly accurate for verifying the empirical formula.[2][3] | Does not identify impurities. An isomeric impurity would give identical CHN results. Insensitive to inorganic contaminants that lack C, H, or N. |
| HPLC | Differential partitioning between mobile and stationary phases | Excellent for separating, identifying, and quantifying organic impurities, including isomers and related substances. | Requires a chromophore for standard UV detection, which may necessitate derivatization for some amines.[10] |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Unrivaled for structure elucidation. Can identify and quantify impurities if their signals are resolved from the main compound. Quantitative NMR (qNMR) is a powerful primary method for purity assessment.[10] | Can be less sensitive than chromatography for trace impurities. Complex spectra may require significant expertise to interpret fully. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Provides highly accurate molecular weight confirmation. When coupled with chromatography (e.g., LC-MS), it is a powerful tool for identifying unknown impurities.[10][11] | Inherently not a quantitative technique for purity unless used with isotopic standards or coupled with a calibrated chromatographic system. |
Expert Insight: These techniques should not be viewed as competitors, but as collaborators. A typical workflow in a drug development setting involves using NMR and MS to confirm the chemical structure, HPLC to establish the impurity profile, and CHN analysis as the final, definitive check on the elemental integrity and purity of the bulk material. If the CHN results are within the ±0.4% acceptance window, it provides strong, corroborating evidence that the structural and chromatographic data are accurate representations of the material as a whole.
Conclusion
CHN elemental analysis remains an indispensable technique in the modern analytical laboratory. For a critical intermediate like this compound, it provides a rapid, accurate, and cost-effective method to confirm elemental composition and, by extension, purity. Its strength lies in its fundamental, quantitative nature, which serves as a robust check against gross errors in synthesis or purification. When integrated with orthogonal methods such as HPLC and NMR, CHN analysis completes a comprehensive characterization package, ensuring the quality and integrity required for advanced research and drug development.
References
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Title: CHNSO Organic Elemental Analysis - Sample Preparation. Source: Mettler Toledo. URL: [Link]
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Title: Elemental Analysis CHNS (O) - Testing Methods. Source: Auriga Research. URL: [Link]
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Title: Elemental or CHN Analysis. Source: Infinita Lab. URL: [Link]
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Title: A Look at Elemental Analysis for Organic Compounds. Source: AZoM. URL: [Link]
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Title: Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Source: Contract Laboratory. URL: [Link]
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Title: CHNS Analyzer SOP for Lab Staff. Source: Scribd. URL: [Link]
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Title: Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Source: Journal of Separation Science. URL: [Link]
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Title: Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Source: Microanalysis. URL: [Link]
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A Technical Guide to Ensuring Reproducibility and Robustness in Assays Involving 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
For researchers, scientists, and drug development professionals, the reliability of assay data is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of methodologies for assays involving 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a chiral pyrrolidine derivative with significant potential in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from closely related analogues and establishes a framework of best practices to ensure assay reproducibility and robustness.
The structural complexity of this compound, featuring a tertiary amine and a chiral center, presents unique challenges in analytical and biological assays. This guide will explore these challenges and provide evidence-based strategies to mitigate them, empowering researchers to generate high-quality, reliable data.
Understanding the Molecule: Physicochemical Properties and Handling
This compound is a small molecule with a pyrrolidine core, a structure prevalent in many biologically active compounds.[1][2] Its basicity, conferred by the tertiary amine, and its chirality are critical determinants of its biological activity and can significantly influence assay performance.
Key Considerations for Handling and Storage:
-
Hygroscopicity: Amine-containing compounds can be hygroscopic. Store in a desiccator or under an inert atmosphere to prevent water absorption, which can affect concentration accuracy.
-
pH Sensitivity: The protonation state of the amine is pH-dependent, which can impact its interaction with biological targets and analytical columns. Ensure pH control in all aqueous buffers.
-
Enantiomeric Purity: As a chiral molecule, the biological activity of each enantiomer may differ significantly. It is crucial to use enantiomerically pure material and to employ chiral analytical methods to confirm purity throughout the experimental process.
Comparative Analysis of Quantitative Analytical Methods
Accurate quantification of this compound is fundamental to the validity of any biological assay. The choice of analytical method will depend on the sample matrix, required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Challenges & Mitigation Strategies | Typical Performance |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection. | High sensitivity and selectivity, suitable for complex biological matrices.[3][4][5] | Matrix Effects: Co-eluting substances can suppress or enhance ionization.[6] Mitigation: Use of a stable isotope-labeled internal standard, matrix-matched calibration curves, and robust sample preparation (e.g., solid-phase extraction).[4][7] Peak Tailing: Interaction of the basic amine with residual silanols on C18 columns. Mitigation: Use of end-capped columns, mobile phase additives (e.g., triethylamine, formic acid), or alternative column chemistries (e.g., HILIC).[8] | LOD/LOQ: Low ng/mL to pg/mL range.[3] Precision (RSD): Typically <15%.[5] |
| GC-MS | Gas chromatography separation followed by mass spectrometric detection. | Excellent for volatile and thermally stable compounds. | Derivatization Required: The primary amine and potential for on-column degradation necessitate derivatization to improve volatility and thermal stability. Mitigation: Silylation or acylation can be employed. Matrix Interference: Complex matrices can contaminate the GC system. Mitigation: Thorough sample cleanup (e.g., solid-phase extraction) is crucial.[9] | LOD/LOQ: Low ng/mL range.[10] Precision (RSD): Typically <15%. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). | Direct determination of enantiomeric purity (e.g., enantiomeric excess, ee).[11][12] | Method Development: Finding the optimal CSP and mobile phase can be time-consuming. Mitigation: Systematic screening of different CSPs (e.g., polysaccharide-based) and mobile phase modifiers is recommended.[8] | Resolution (Rs): >1.5 for baseline separation. Analysis Time: 10-30 minutes. |
Experimental Protocol: LC-MS/MS Quantification in a Biological Matrix
This protocol provides a general framework for the robust quantification of this compound in a biological matrix like plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike plasma samples with a known concentration of a stable isotope-labeled internal standard of the analyte.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte and internal standard with a stronger, basic organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 column with end-capping.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to ensure good peak shape and separation from matrix components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize cone voltage and collision energy for the parent and daughter ions of both the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using matrix-matched standards.
-
Calculate the concentration of the analyte in the samples based on the peak area ratio of the analyte to the internal standard.
-
dot
Caption: Workflow for LC-MS/MS quantification.
Biological Assays: A Comparative Overview and Best Practices
Given its structural motifs, this compound and its analogues are likely to interact with various biological targets. This section compares common biological assays and outlines strategies to ensure data robustness.
Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for a specific receptor.[13][14] Potential targets for this compound could include sigma receptors,[15][16][17][18] nicotinic acetylcholine receptors,[10][19][20][21][22][23] and monoamine transporters.[9][24][25][26]
| Assay Format | Principle | Advantages | Challenges & Mitigation Strategies |
| Radioligand Binding Assay (Filtration) | Competition between the test compound and a radiolabeled ligand for binding to the receptor. Bound and free radioligand are separated by filtration.[14] | High sensitivity and a well-established "gold standard" method.[13] | High Nonspecific Binding: Can obscure the specific binding signal. Mitigation: Optimize buffer composition, use filter plates pre-treated to reduce binding, and include appropriate controls.[14] Radioactive Waste: Requires specialized handling and disposal. |
| Scintillation Proximity Assay (SPA) | A homogeneous assay where the receptor is immobilized on scintillant-coated beads. Binding of a radiolabeled ligand brings it close to the bead, generating a light signal.[14] | No separation step is required, making it amenable to high-throughput screening.[19] | Assay Interference: Some compounds can quench or enhance the scintillation signal. Mitigation: Screen for compound interference in control wells without the receptor.[14] |
| Fluorescence Polarization (FP) Assay | A homogeneous assay based on the change in polarization of a fluorescently labeled ligand upon binding to a larger receptor molecule. | Non-radioactive and suitable for HTS. | Lower Sensitivity: May not be suitable for low-affinity interactions. Assay Interference: Fluorescent compounds can interfere with the signal. Mitigation: Screen compounds for intrinsic fluorescence. |
Experimental Protocol: Radioligand Filtration Binding Assay
-
Incubation:
-
In a 96-well plate, combine the receptor preparation (e.g., cell membranes), a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold buffer to minimize nonspecific binding.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
dot
Caption: Radioligand filtration binding assay workflow.
Enzyme Inhibition Assays
Pyrrolidine-containing compounds have been shown to inhibit various enzymes.[1] Assays to determine the inhibitory potency (IC50) and mechanism of action are critical in drug discovery.
| Assay Type | Principle | Advantages | Challenges & Mitigation Strategies |
| Spectrophotometric/Fluorometric Assays | The enzymatic reaction produces a colored or fluorescent product that is measured over time. | Continuous monitoring of the reaction, allowing for detailed kinetic analysis. | Compound Interference: The test compound may absorb light or fluoresce at the same wavelength as the product. Mitigation: Run control experiments with the compound in the absence of the enzyme. Inner Filter Effect: High concentrations of the compound can absorb excitation or emission light in fluorescence assays. Mitigation: Keep compound concentrations low and use appropriate controls. |
| Luminescent Assays | The enzymatic reaction is coupled to a light-producing reaction (e.g., luciferase). | High sensitivity and wide dynamic range. | Enzyme Coupling Issues: The coupling enzyme can be a source of variability. Mitigation: Ensure the coupling enzyme is not rate-limiting.[27] Compound Interference: Some compounds can inhibit the coupling enzyme. Mitigation: Test for inhibition of the coupling reaction in the absence of the primary enzyme. |
| LC-MS Based Assays | The formation of the product is quantified by LC-MS. | Direct and highly specific measurement of the product, not susceptible to optical interference. | Lower Throughput: More time-consuming than plate-based assays. Discontinuous Measurement: Provides a single time point measurement of the reaction. |
Key to Robust Enzyme Inhibition Assays:
-
Enzyme and Substrate Quality: Use highly purified and well-characterized enzyme and substrate.
-
Assay Conditions: Optimize pH, temperature, and buffer components.
-
Initial Velocity: Ensure that the reaction rate is measured during the initial linear phase.
-
DMSO Concentration: Keep the final concentration of the solvent (e.g., DMSO) constant across all wells and as low as possible to avoid enzyme inhibition.[28]
-
Inter-assay Variability: Run a reference inhibitor in every assay to monitor for and normalize inter-assay variability.[29][30]
Ensuring Self-Validating Systems: A Holistic Approach
To build trustworthiness into your experimental protocols, consider the entire workflow as a self-validating system.
dot
Caption: A self-validating experimental workflow.
-
Compound Quality Control: Before initiating any biological assay, rigorously confirm the identity, purity, and enantiomeric excess of this compound using orthogonal analytical techniques (e.g., NMR, LC-MS, and chiral HPLC).
-
Assay Robustness Testing: During assay development, systematically vary critical parameters (e.g., pH, temperature, incubation time) to understand their impact on assay performance.[31]
-
Appropriate Controls: Always include positive and negative controls, as well as a reference compound with a known mechanism of action.
-
Statistical Rigor: Use appropriate statistical methods to analyze data and determine significance. Report measures of variability such as standard deviation or standard error.
By implementing these principles and carefully selecting and validating assay methodologies, researchers can confidently generate reproducible and robust data for this compound and its analogues, accelerating the path from discovery to innovation.
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A Senior Application Scientist's Guide to Comparative Docking of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine Derivatives at the α4β2 Nicotinic Acetylcholine Receptor
Introduction: The Significance of α4β2 Nicotinic Acetylcholine Receptors and Their Ligands
The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant nicotinic receptor subtype in the human brain and a primary target for nicotine, the psychoactive component in tobacco.[1][2] These ligand-gated ion channels are implicated in a host of physiological and pathological processes, including learning, memory, attention, and nicotine addiction.[1] Consequently, the development of novel ligands that can selectively modulate α4β2 nAChR activity is a key focus in the pursuit of therapeutics for neurological disorders and smoking cessation aids.
The scaffold, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, represents a promising starting point for the design of novel α4β2 nAChR modulators due to its structural resemblance to nicotine. By systematically modifying this core structure, it is possible to explore the chemical space around the nAChR binding pocket to enhance binding affinity and selectivity. This guide provides a comparative in-silico analysis of three rationally designed derivatives of this compound, employing molecular docking to predict their binding modes and affinities at the human α4β2 nAChR. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for conducting similar computational studies and to offer insights into the structure-activity relationships (SAR) governing ligand recognition at this critical receptor.
Methodology: A Validated Protocol for In-Silico Ligand-Receptor Interaction Analysis
The credibility of any in-silico study hinges on a meticulously designed and validated protocol. The following experimental workflow is grounded in established best practices for molecular docking and is tailored for the analysis of small molecules targeting the α4β2 nAChR.
Experimental Workflow: From Preparation to Analysis
The entire docking protocol is a multi-stage process designed to ensure the accuracy and reproducibility of the results. Each step is critical for a reliable prediction of ligand binding.
Conclusion and Future Directions
This comparative docking study of this compound derivatives provides a clear, data-driven rationale for the design of potent and selective α4β2 nAChR ligands. The results underscore the importance of the cation-π interaction with TrpB as an anchor for this scaffold and demonstrate that extending the molecule with aromatic moieties capable of both hydrophobic and hydrogen bonding interactions can significantly enhance binding affinity.
The presented workflow serves as a template for researchers to conduct their own in-silico investigations. Future work should focus on synthesizing these and other derivatives and validating the computational predictions through in-vitro binding assays and functional studies. Furthermore, exploring a wider range of aromatic and heteroaromatic substituents will be crucial in fine-tuning the selectivity and functional activity of these promising compounds, ultimately paving the way for the development of novel therapeutics targeting the α4β2 nicotinic acetylcholine receptor.
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A Comparative Guide to the Determination of Enantiomeric Excess of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The chiral molecule, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a key building block in various synthetic pathways, presents a common analytical challenge: how to reliably and efficiently quantify the enantiomeric purity of a chiral primary amine. This guide provides a comprehensive comparison of the predominant analytical techniques employed for this purpose, grounded in experimental data and procedural rationale. We will explore the nuances of direct and indirect chromatographic methods, as well as spectroscopic approaches, to empower researchers and drug development professionals in selecting the most apt methodology for their specific needs.
The Analytical Imperative: Why Enantiomeric Purity Matters
Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, the ability to accurately measure the e.e. of chiral intermediates like this compound is of paramount importance. This guide will delve into the practical application of three major analytical pillars: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted technique for enantiomeric excess determination due to its robustness, versatility, and high-throughput capabilities. The separation can be achieved through two distinct strategies: direct and indirect.
Direct Chiral HPLC: Separation on a Chiral Stationary Phase (CSP)
The direct approach involves the use of a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times and, consequently, separation. For a primary amine like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[1]
Causality Behind Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) offer a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding and dipole-dipole interactions with the amine and the chiral center of the analyte. Macrocyclic glycopeptide CSPs (e.g., vancomycin-based) provide a complex array of interaction points, including ion-exchange, hydrogen bonding, and steric hindrance, which can be highly effective for polar, ionizable compounds like primary amines.
-
Mobile Phase: The choice of mobile phase is critical in modulating the interactions between the analyte and the CSP. In normal-phase chromatography, a non-polar solvent like hexane is used with a polar modifier such as ethanol or isopropanol. The addition of a basic additive like diethylamine (DEA) or triethylamine (TEA) is crucial to suppress the interaction of the basic amine with residual acidic silanol groups on the silica support, thereby improving peak shape and resolution.[2] In reversed-phase chromatography, an aqueous buffer with an organic modifier like methanol or acetonitrile is employed.
Experimental Workflow for Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC analysis.
Representative Protocol: Direct Chiral HPLC
-
System Preparation: Equilibrate a polysaccharide-based chiral column (e.g., Lux® Cellulose-1) with the mobile phase.
-
Mobile Phase: A typical starting condition would be a mixture of n-hexane and ethanol with a small percentage of a basic additive (e.g., n-Hexane/Ethanol/DEA 80:20:0.1 v/v/v).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Injection and Analysis: Inject the sample and monitor the elution profile using a UV detector.
-
Data Processing: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Indirect Chiral HPLC: Pre-column Derivatization
The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[3] These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column.[4]
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agent (CDA): For primary amines, common CDAs include Mosher's acid chloride (MTPA-Cl)[3], 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent)[5], and o-phthalaldehyde (OPA) in the presence of a chiral thiol.[5] The choice of CDA is dictated by the reactivity of the amine and the need for a chromophore to facilitate UV detection. The reaction should proceed to completion without any racemization.[3]
-
Chromatographic Conditions: Since the separation is of diastereomers, a standard reversed-phase column (e.g., C18) is typically sufficient. The mobile phase is usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol.
Experimental Workflow for Indirect Chiral HPLC
Caption: Workflow for indirect chiral HPLC via derivatization.
Representative Protocol: Indirect Chiral HPLC
-
Derivatization: React a known amount of this compound with an excess of a chiral derivatizing agent (e.g., Marfey's reagent) in a suitable solvent and under appropriate pH conditions.[5]
-
Sample Preparation: After the reaction is complete, dilute the sample with the mobile phase.
-
HPLC Analysis: Inject the derivatized sample onto a C18 column and elute with a gradient of acetonitrile in water.
-
Data Processing: Calculate the enantiomeric excess based on the integrated peak areas of the two diastereomers.
Table 1: Comparison of Chiral HPLC Methods
| Parameter | Direct Method | Indirect Method |
| Principle | Diastereomeric interaction with CSP | Separation of diastereomers on achiral phase |
| Column | Chiral Stationary Phase | Standard Achiral (e.g., C18) |
| Sample Prep | Simple dissolution | Chemical derivatization required |
| Method Dev. | Screening of chiral columns/mobile phases | Optimization of derivatization and separation |
| Potential Issues | High cost of chiral columns, finding a suitable CSP | Incomplete derivatization, racemization, side reactions |
| Advantages | Direct analysis, less sample manipulation | Uses standard HPLC columns |
Section 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds.[6] Similar to HPLC, it can be performed directly using a chiral stationary phase or indirectly after derivatization. For a relatively small molecule like this compound, GC can offer high resolution and sensitivity.
Direct Chiral GC
Direct analysis on a chiral GC column, often coated with a cyclodextrin derivative, allows for the separation of enantiomers based on their differential interactions with the chiral selector.[6]
Causality Behind Experimental Choices:
-
Derivatization for Volatility: Primary amines often exhibit poor peak shapes in GC due to their polarity and tendency to interact with active sites on the column. Therefore, derivatization with an achiral reagent, such as trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often necessary to increase volatility and improve chromatographic performance.[7]
-
Chiral Stationary Phase: Cyclodextrin-based CSPs are commonly used for the separation of amine enantiomers. The hydrophobic cavity and the chiral hydroxyl groups on the rim of the cyclodextrin provide the necessary environment for chiral recognition.
Indirect Chiral GC
This approach involves derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column.
Table 2: Comparison of Chiral GC Approaches
| Feature | Direct Chiral GC (with achiral derivatization) | Indirect Chiral GC (with chiral derivatization) |
| Derivatization | Achiral (e.g., TFAA) to improve volatility | Chiral (e.g., Mosher's acid chloride) to form diastereomers |
| Column | Chiral GC column (e.g., cyclodextrin-based) | Standard achiral GC column |
| Separation Principle | Enantioselective interactions with CSP | Separation of diastereomers |
| Considerations | Optimization of derivatization and GC temperature program | Ensuring complete and non-racemizing derivatization |
Representative Protocol: Direct Chiral GC after Achiral Derivatization
-
Derivatization: React the amine with trifluoroacetic anhydride (TFAA) in a suitable solvent to form the corresponding trifluoroacetamide.
-
GC Analysis: Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based column) and use a temperature program to elute the enantiomers.
-
Detection: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
-
Quantification: Determine the enantiomeric excess from the integrated peak areas.
Section 3: NMR Spectroscopy
NMR spectroscopy offers a distinct advantage in that it can be used for the determination of enantiomeric excess without the need for chromatographic separation.[8] The principle lies in converting the enantiomers into diastereomers, either by using a chiral derivatizing agent or a chiral solvating agent, which will then exhibit distinct signals in the NMR spectrum.[8][9]
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect chromatographic methods, CDAs like Mosher's acid react with the amine to form diastereomeric amides.[3] These diastereomers will have protons in different chemical environments, leading to separate signals in the ¹H NMR spectrum. The integration of these signals allows for the calculation of the e.e.
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers. This results in a splitting of signals in the NMR spectrum. This method is non-destructive, but the chemical shift differences can be small. A common approach involves the use of a chiral diol, such as (R)-1,1'-bi-2-naphthol (BINOL), in combination with 2-formylphenylboronic acid, which forms a three-component assembly with the primary amine.[9][10][11]
Experimental Workflow for NMR-based e.e. Determination
Caption: General workflow for NMR-based enantiomeric excess determination.
Representative Protocol: NMR with a Chiral Derivatizing Agent
-
Derivatization: React the amine with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) in an NMR tube containing a suitable deuterated solvent.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Integrate these signals and calculate the e.e.
Table 3: Overall Comparison of Analytical Techniques
| Technique | Throughput | Cost | Method Development | Sample Requirement | Key Advantages | Key Disadvantages |
| Direct Chiral HPLC | High | Moderate-High (Chiral Columns) | Can be extensive | Low | Robust, widely applicable | Cost of columns, finding a suitable CSP |
| Indirect Chiral HPLC | Moderate | Low (Standard Columns) | Derivatization can be complex | Moderate | Uses standard equipment | Risk of racemization, incomplete reaction |
| Chiral GC | High | Moderate | Derivatization often needed | Low (for volatile compounds) | High resolution, sensitive | Limited to volatile/thermally stable compounds |
| NMR Spectroscopy | Low | High (Instrument) | Relatively straightforward | High | No separation needed, absolute method | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendations
The selection of the optimal method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sample throughput, and the stage of the drug development process.
-
For routine quality control and high-throughput screening, direct chiral HPLC is often the method of choice due to its robustness and automation capabilities.
-
When high sensitivity and resolution are required for a volatile derivative, chiral GC is an excellent option.
-
NMR spectroscopy is invaluable for structural confirmation and can provide a rapid, non-separative assessment of enantiomeric purity, particularly when developing a new synthetic route.
Ultimately, a multi-faceted approach, potentially using one chromatographic method for routine analysis and an orthogonal technique like NMR for confirmation, provides the highest level of confidence in the enantiomeric purity of this critical chiral building block.
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Schurig, V. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie, 60(3), 181-5. [Link]
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James, T. D., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(4), 684–688. [Link]
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Wang, Y., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1218(23), 3733–3738. [Link]
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Ie, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5462–5467. [Link]
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Mititelu, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4278. [Link]
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Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). [Link]
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Li, Y., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society, 79(8), 941-951. [Link]
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Dragna, J. M., et al. (2016). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chirality, 28(4), 329-335. [Link]
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Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]
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Bridging the Synapse: A Comparative Guide to the In Vitro and In Vivo Efficacy of Nicotinic Acetylcholine Receptor Modulators Derived from 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
In the landscape of neuropharmacology, the quest for novel therapeutics targeting cognitive and neurological disorders is relentless. Among the promising scaffolds, 2-(1-methylpyrrolidin-3-yl)ethan-1-amine and its derivatives have emerged as a focal point for the development of potent modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are critical players in synaptic transmission and are implicated in a range of functions from memory and learning to attention. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of compounds stemming from this chemical lineage, using the well-characterized nAChR agonist, ABT-418, as a primary exemplar to illustrate the translational journey from benchtop to preclinical models.
The Rationale: From Molecular Target to Behavioral Outcome
The this compound scaffold presents a unique three-dimensional structure that allows for precise interactions with the orthosteric binding sites of nAChRs. The development of derivatives from this core structure aims to fine-tune selectivity for specific nAChR subtypes, such as α4β2 and α7, which are key targets for cognitive enhancement and neuroprotection. The ultimate goal is to translate high in vitro potency and selectivity into tangible in vivo efficacy with a favorable safety profile.
This guide will dissect the methodologies used to assess efficacy at both the molecular and whole-organism levels, highlighting the critical importance of understanding the correlation—and often, the disparity—between these two realms of pharmacological investigation.
In Vitro Efficacy Assessment: Quantifying Molecular Interactions
The initial characterization of novel compounds derived from this compound begins with a battery of in vitro assays designed to determine their affinity and functional activity at specific nAChR subtypes.
Radioligand Binding Assays: Gauging Affinity
Competitive radioligand binding assays are the cornerstone for determining the binding affinity (Ki) of a test compound.[1] This technique measures the ability of an unlabeled compound to displace a radiolabeled ligand with known high affinity for the target receptor. For nAChRs, radioligands such as [3H]cytisine or [3H]epibatidine are commonly used to label α4β2 and other high-affinity subtypes.[2]
Functional Assays: From Binding to Action
While binding affinity is a crucial parameter, it does not reveal whether a compound is an agonist, antagonist, or allosteric modulator. Functional assays are therefore essential to characterize the compound's effect on receptor activity.
-
Fluorometric Imaging Plate Reader (FLIPR) Assays: These high-throughput assays measure changes in intracellular calcium levels upon receptor activation.[3][4] nAChRs are ligand-gated ion channels that are permeable to calcium, making FLIPR a robust method for assessing agonist-induced receptor activation.
-
Patch-Clamp Electrophysiology: This gold-standard technique provides detailed information about the ion channel's properties, including agonist potency (EC50), efficacy, and kinetics of activation and desensitization.[5]
In Vivo Efficacy Assessment: Evaluating Behavioral and Physiological Responses
The translation of promising in vitro data to a living system is the most challenging and critical step in drug development. In vivo models are designed to assess the compound's ability to modulate complex behaviors relevant to human cognitive function.
Models of Cognitive Enhancement
A variety of rodent models are employed to assess the nootropic potential of nAChR modulators.[6]
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory, which are heavily dependent on hippocampal function.[7] Rodents must learn the location of a hidden platform in a pool of opaque water, using distal visual cues.
-
Contextual Fear Conditioning: This assay assesses associative learning and memory.[8] An animal learns to associate a neutral context with an aversive stimulus (e.g., a mild footshock). The degree of "freezing" behavior upon re-exposure to the context is a measure of memory retention.
Case Study: ABT-418 - A Bridge Between In Vitro and In Vivo
ABT-418, a structural analog that shares the core pyrrolidine moiety, serves as an excellent case study for comparing in vitro and in vivo efficacy.[6][9]
ABT-418: Data Synopsis
| Parameter | In Vitro Finding | In Vivo Finding | Reference(s) |
| Binding Affinity (Ki) | 3 nM (rat brain nAChRs, [3H]-cytisine displacement) | - | [10] |
| Functional Potency (EC50) | α4β2: ~6 µM, α2β2: ~11 µM, α3β4: ~188 µM (rat nAChRs in Xenopus oocytes) | - | [5][11] |
| Neuroprotection | Optimal at 10 µM in glutamate-induced cytotoxicity assay | - | [12] |
| Cognitive Enhancement | - | Improved sustained attention in rats (0.04-0.39 mg/kg) | [13] |
| Anxiolytic Effects | - | Demonstrated in elevated plus maze in rodents | [10] |
| Distractibility | - | Reduced distractibility in adult monkeys (2.0-16.2 nmol/kg) | [14] |
The data for ABT-418 illustrates a common theme in neuropharmacology: high in vitro binding affinity does not always directly translate to high in vivo potency. The EC50 values for receptor activation are in the micromolar range, while effective doses in animal models are in the sub-mg/kg range. This discrepancy is influenced by a multitude of factors including pharmacokinetics (absorption, distribution, metabolism, and excretion), brain penetration, and engagement with complex neural circuits.
Experimental Protocols
Detailed Protocol: Competitive Radioligand Binding Assay for nAChR Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Receptor Source: Membranes from cells stably expressing the nAChR subtype of interest or from specific brain regions (e.g., rat cortex for α4β2).[1]
-
Radioligand: e.g., [3H]cytisine or [3H]epibatidine.[2]
-
Test Compound: Dilution series of the this compound derivative.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Competitor: A high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.[15]
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.[1]
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[15]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Detailed Protocol: Morris Water Maze for Spatial Memory
Objective: To assess the effect of a test compound on spatial learning and memory in rodents.
Materials:
-
Circular Pool: 1.5-2 meters in diameter, filled with opaque water (e.g., using non-toxic white paint).[7][16]
-
Escape Platform: Submerged ~1 cm below the water surface.
-
Visual Cues: Distinct shapes and patterns placed on the walls of the testing room.[17]
-
Video Tracking System: To record and analyze the animal's swim path.
-
Test Compound: Administered to the animals prior to testing.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the first trial.[16]
-
Training Trials (Acquisition Phase):
-
Gently place the rodent into the pool at one of four predetermined start locations, facing the wall.
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform.[16]
-
Conduct 4 trials per day for 4-5 consecutive days. The platform location remains constant, while the start position is varied for each trial.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located).[17]
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency (time to find the platform) and swim path length across training days. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates robust spatial memory.
-
Visualizing the Pathways and Processes
nAChR Signaling Pathway
Caption: Agonist binding to nAChRs triggers ion influx, leading to neuronal signaling.
In Vitro to In Vivo Translational Workflow
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
A Senior Application Scientist's Guide: Side-by-Side Evaluation of Analytical Techniques for the Characterization of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel chemical entities is paramount. 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a molecule with a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol , serves as a key intermediate or building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a tertiary amine within the pyrrolidine ring and a primary amine on the ethyl side chain, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. An error in characterization at an early stage can have cascading consequences on downstream research and development, impacting yields, impurity profiles, and the biological activity of the final product.
This guide provides a comprehensive, side-by-side evaluation of the primary analytical techniques used to characterize this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into optimizing each method for this specific analyte. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective analytical strategy for their specific needs, ensuring data integrity and trustworthiness.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for determining the molecular structure of an organic compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous assembly of the molecular puzzle.
Principle of Operation
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms and functional groups. By analyzing these shifts, along with signal splitting (spin-spin coupling) and integration (proton count), the complete connectivity of the molecule can be determined.
Expected Spectral Features for this compound
-
¹H NMR: The proton spectrum will provide the most intuitive structural map. We expect distinct signals for the N-CH₃ group (a singlet), the protons on the pyrrolidine ring, and the protons of the ethylamine side chain. The coupling patterns between adjacent protons will be critical for confirming the 3-substituted pattern of the pyrrolidine ring.
-
¹³C NMR: The carbon spectrum will show a unique signal for each chemically distinct carbon atom. For the expected C₇H₁₆N₂ structure, we anticipate seven distinct signals, confirming the presence of all carbon atoms in the molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; D₂O is useful as the labile amine protons (-NH₂) will exchange with deuterium, causing their signal to disappear, which helps in peak assignment.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0 ppm and provides a reference point for the chemical shifts.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum on a 400 MHz or higher instrument to ensure adequate signal resolution.[3] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals to determine the relative number of protons for each peak.
Workflow for NMR Analysis
Caption: Workflow for structural elucidation via NMR spectroscopy.
Strengths & Limitations
-
Strengths: Unparalleled for structural confirmation, non-destructive, provides quantitative information (qNMR).
-
Limitations: Relatively low sensitivity compared to mass spectrometry, requires higher sample concentration, expensive instrumentation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For a relatively small molecule like this compound, coupling it with a chromatographic inlet like Gas Chromatography (GC-MS) is highly effective.
Principle of Operation
In MS, molecules are ionized (given a charge), and the resulting ions are separated based on their mass-to-charge ratio (m/z). In a typical GC-MS system using Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to lose an electron to form a molecular ion (M⁺•) and also break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.
Expected Mass Spectrum
-
Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound is expected at m/z = 128.
-
Key Fragments: The fragmentation pattern is predictable. Common fragmentation pathways for N-alkylamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). We would expect to see fragments corresponding to the loss of the ethylamine side chain or cleavage of the pyrrolidine ring, providing confirmatory structural data. For instance, a prominent fragment from alpha-cleavage at the pyrrolidine ring would be at m/z 84.
Experimental Protocol: GC-MS
-
Rationale for Derivatization: Primary and secondary amines can exhibit poor chromatographic peak shape (tailing) and interact with active sites in the GC column. To mitigate this, derivatization is often necessary to block the active N-H protons, reduce polarity, and increase volatility.[4] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.
-
Sample Preparation (with Derivatization): a. Dissolve ~1 mg of the amine in 1 mL of a suitable solvent (e.g., Ethyl Acetate). b. Add 100 µL of a derivatizing agent (e.g., TFAA) and a mild base (e.g., pyridine). c. Heat the mixture at ~60-70°C for 30 minutes to ensure complete reaction. d. Cool the sample and inject it directly into the GC-MS.
-
GC-MS Conditions:
-
Inlet: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized amine from potential impurities.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 15-20°C/min to a final temperature of 280°C.
-
MS Detector: Operate in EI mode (70 eV). Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the derivatized analyte. Analyze its mass spectrum to confirm the molecular weight of the derivative and match the observed fragmentation pattern with the expected structure.
Workflow for GC-MS Analysis
Caption: General workflow for derivatization followed by GC-MS analysis.
Strengths & Limitations
-
Strengths: Extremely high sensitivity (picogram to femtogram levels), provides molecular weight and structural information, excellent for identifying impurities when coupled with GC or LC.
-
Limitations: Isomers may produce very similar mass spectra, requiring chromatographic separation for differentiation.[5] Derivatization adds an extra step to the sample preparation process.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the premier technique for separating components in a mixture, making it indispensable for determining the purity of a sample and quantifying its concentration.
Principle of Operation
HPLC separates compounds by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Each compound interacts differently with the stationary phase, causing them to travel through the column at different speeds and thus be separated. A detector at the end of the column measures the amount of each component as it elutes.
Method Development Considerations
-
Detection Challenge: this compound lacks a strong UV-absorbing chromophore, making detection with a standard UV-Vis detector challenging and insensitive.
-
Solution: Derivatization: As with GC, pre-column derivatization is the optimal solution. Using a reagent that attaches a fluorescent or strongly UV-active tag to the primary amine is a common strategy. O-phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative, making it an excellent choice for this analysis.[6]
-
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common and robust method. The polar derivatized amine will be retained on the non-polar C18 stationary phase and eluted with a mobile phase consisting of a mixture of water/buffer and an organic solvent like acetonitrile or methanol.
Experimental Protocol: RP-HPLC with OPA Derivatization
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to ~10.2.
-
OPA Reagent: Prepare a solution of OPA (e.g., 5 mM) and a thiol (e.g., 3-mercaptopropionic acid, 225 mM) in the borate buffer.[6]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., water or mobile phase).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Derivatization (can be automated):
-
In an autosampler vial, mix the sample/standard with the OPA reagent. The reaction is typically complete within minutes at room temperature.[6]
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often best. For example:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes to elute the analyte and any impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence Detector (FLD) with excitation at ~230 nm and emission at ~450 nm.[6]
-
-
Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the purity of the sample by calculating the area percent of the main peak relative to all other peaks. Quantify the sample by comparing its peak area to the calibration curve.
Strengths & Limitations
-
Strengths: Excellent for purity determination and accurate quantification, high-throughput with modern autosamplers, robust and reproducible.
-
Limitations: Low sensitivity without derivatization for this specific analyte, method development can be time-consuming.
Side-by-Side Performance Comparison
| Feature | NMR Spectroscopy | GC-MS | HPLC-FLD (with Derivatization) |
| Primary Application | Definitive Structure Elucidation | Identification & Impurity Profiling | Purity Assessment & Quantification |
| Specificity | Very High (Isomer differentiation) | High (with Chromatography) | High (with Chromatography) |
| Sensitivity | Low (mg range) | Very High (pg-ng range) | High (ng-µg range) |
| Sample Throughput | Low | High | High |
| Quantitative Accuracy | High (with qNMR) | Moderate (requires internal standards) | Very High (with calibration curve) |
| Instrumentation Cost | Very High | High | Moderate |
| Key Requirement | High sample purity for clarity | Analyte must be volatile or derivable | Analyte needs a detectable moiety or be derivable |
Conclusion: An Integrated Analytical Strategy
No single analytical technique can provide a complete picture of a chemical entity. A comprehensive characterization of this compound relies on the strategic integration of multiple techniques, each providing a critical piece of the puzzle.
-
Initial Identification and Structural Confirmation: Begin with NMR spectroscopy (¹H and ¹³C) to provide unambiguous confirmation of the molecular structure and connectivity. This is the foundational step upon which all other analyses are built.
-
Molecular Weight and Volatile Impurity Profile: Use GC-MS , employing a derivatization strategy, to confirm the molecular weight and identify any potential volatile impurities or side products from the synthesis. The fragmentation pattern provides secondary structural confirmation.
-
Purity and Quantification: Implement a robust RP-HPLC method with fluorescence detection after OPA derivatization. This will serve as the primary method for determining the purity of different batches and for accurate quantification in solution.
By combining the definitive structural power of NMR, the high sensitivity of MS, and the quantitative precision of HPLC, researchers can establish a self-validating analytical system. This ensures a thorough and trustworthy characterization of this compound, providing a solid foundation for its application in research and development.
References
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PubChem. 2-(2-Aminoethyl)-1-methylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]
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NIST. 2-Methylpyrrolidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available from: [Link]
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PubChem. 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]
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U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available from: [Link]
-
MDPI. 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Molbank. Available from: [Link]
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Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206479. Available from: [Link]
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Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available from: [Link]
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VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available from: [Link]
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Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Available from: [Link]
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AA Blocks. 2-(3-methylpyrrolidin-3-yl)ethan-1-amine. AA Blocks. Available from: [Link]
-
MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules. Available from: [Link]
-
Marshall University. The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall Digital Scholar. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Introduction
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a substituted pyrrolidine, a structural motif frequently utilized in the development of novel bioactive compounds and pharmaceutical agents due to its unique steric and electronic properties.[1][2] As its use in research and development continues, it is imperative that laboratory personnel—from bench scientists to facility managers—are equipped with a thorough understanding of the proper handling and disposal procedures. This guide provides an in-depth, procedural framework for the safe management of this compound waste, grounded in established safety protocols and regulatory compliance. Our objective is to move beyond mere instruction and to instill a foundational understanding of the causality behind these critical safety measures, ensuring a secure and compliant laboratory environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Compounds with similar functional groups (cyclic amines) are consistently classified as hazardous.[3][4][5][6] The primary risks associated with this class of chemicals are summarized below.
Data Presentation: Anticipated Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Anticipated Hazard Statements | Rationale & Causality |
| Skin Corrosion/Irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. | The amine functional group imparts basicity, making the compound corrosive to skin and other tissues upon contact. |
| Serious Eye Damage | GHS05: Corrosion | Danger | H318: Causes serious eye damage. | Direct contact with the eyes can cause irreversible damage due to the chemical's corrosive nature.[3] |
| Acute Toxicity | GHS07: Exclamation Mark | Warning/Danger | H302: Harmful if swallowed. H332: Harmful if inhaled. | Amines can be toxic if ingested or inhaled, interfering with biological processes.[3] |
| Respiratory Irritation | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation. | Vapors or aerosols can irritate the mucous membranes of the respiratory tract.[4] |
A pre-disposal risk assessment is mandatory. This involves not only recognizing these hazards but also evaluating the specific context of your laboratory: the quantities of waste being handled, the potential for spills, and the available emergency equipment.
Required Personal Protective Equipment (PPE)
Adequate PPE is your primary line of defense against chemical exposure. For handling waste this compound, the following should be considered the minimum requirement, as dictated by the precautionary statements for analogous compounds.[4][6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always check the manufacturer's glove compatibility data. Contaminated gloves must be double-bagged in clear plastic bags and disposed of as solid hazardous waste.[7]
-
Eye/Face Protection: Use safety glasses with side shields at a minimum. For tasks with a higher risk of splashing, such as transferring waste between containers, chemical safety goggles and a face shield are required.[5]
-
Skin and Body Protection: A standard laboratory coat is required. When handling larger quantities of waste, a chemically resistant apron is recommended. Ensure clothing is fully buttoned and sleeves are rolled down.
-
Respiratory Protection: All handling of open containers of this chemical waste must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]
Waste Segregation and Containerization Protocol
The proper containment of chemical waste is a critical step that prevents dangerous reactions and ensures safe transport and disposal. Haphazardly mixing chemicals is a primary cause of laboratory incidents.
Experimental Protocols: Step-by-Step Waste Collection
-
Select a Compatible Container:
-
Use a designated hazardous waste container that is compatible with amines. High-density polyethylene (HDPE) or borosilicate glass containers are appropriate choices.
-
Causality: Never use metal containers for corrosive waste, as the chemical can react with and degrade the container, leading to leaks.[8][9] The container must be in good condition, free of cracks or rust, with a secure, leak-proof screw-on cap.[7]
-
-
Properly Label the Waste Container:
-
As soon as you designate a container for waste, it must be labeled. Do not wait until it is full.
-
The label must include the words "HAZARDOUS WASTE" .[9]
-
List the full chemical name: "this compound" and its approximate concentration or percentage in the waste stream.[9]
-
Indicate the date when waste was first added to the container (the "accumulation start date").[10]
-
-
Segregate Incompatible Chemicals:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation.[8][9]
-
Critical: This amine waste is a base. It must be stored separately from acidic waste to prevent a violent exothermic neutralization reaction.[8]
-
It must also be segregated from oxidizing agents.[8]
-
Use secondary containment (such as a lab tray or dishpan) to capture any potential leaks and to enforce segregation of incompatible wastes.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]
-
-
Maintain Container Integrity:
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill: For small liquid spills, use a chemical spill kit with an absorbent material suitable for amines (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive liquids.
-
Clean and Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated container for solid hazardous waste.[5] Double-bag the waste in clear plastic bags.[7]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Waste: Label the container with all chemical constituents and dispose of it as hazardous waste.
-
For Large Spills: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
Comprehensive Disposal Workflow
The journey of chemical waste from the laboratory bench to its final disposal facility is governed by strict regulatory timelines and procedures. The following workflow and diagram illustrate this process.
Mandatory Visualization: Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols: Arranging for Final Disposal
-
Monitor Accumulation Limits: Be aware of your institution's and region's limits for hazardous waste accumulation. This includes both quantity (e.g., 55 gallons) and time (e.g., 90 or 150 days from the accumulation start date).[7][10]
-
Request Pickup: Once your waste container is nearly full or approaching its time limit, submit a hazardous waste pickup request to your institution's EHS department.[10] This is typically done through an online portal.
-
Prepare for Pickup: Ensure the container is clean on the outside, the cap is secure, and the label is legible and complete. Move the container to the designated pickup location if required by your institution's policy.
-
Maintain Records: Keep a copy of the waste pickup request for your laboratory's records, as this documentation is essential for regulatory compliance.
Decontamination of Empty Containers
An "empty" chemical container is not regulated as hazardous waste if it has been properly decontaminated.[11]
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent capable of removing the chemical residue. Water may be effective, but a small amount of a solvent in which the amine is soluble (e.g., ethanol) may be used for the first rinse.
-
Crucially, this first rinsate is considered hazardous waste. It must be collected and added to your designated liquid hazardous waste container for this compound.[12]
-
Subsequent rinses with water can then be performed. After ensuring the pH is between 5.0 and 12.5, these may be eligible for drain disposal, but always check local regulations.[8]
-
-
Final Disposal of Container:
-
Allow the triple-rinsed container to air-dry completely in a ventilated area, such as a fume hood.[11]
-
Once dry and free of residue, completely deface or remove the original label.[11]
-
The clean, de-labeled container can then typically be disposed of in the regular laboratory trash or recycling, depending on the material.[11]
-
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of professional scientific conduct. By understanding the chemical's inherent hazards and adhering to a systematic protocol for segregation, containerization, and disposal, researchers protect themselves, their colleagues, and the environment. These procedures are not arbitrary rules but are scientifically-grounded measures designed to mitigate risk at every step of the waste lifecycle.
References
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste - University of California San Diego. [Link]
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Hazardous Waste Disposal Procedures - University of Chicago. [Link]
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Hazardous Waste Disposal Guide - Northwestern University. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Lehigh University. [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. [Link]
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This compound Product Page - Autech Industry Co.,Limited. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, aliphatic amines, such as 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, are common structural motifs. While indispensable for their role in building complex molecular architectures, these compounds necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not merely about wearing gloves and goggles; it is a systematic process of risk assessment and control. For this compound, a volatile and potentially reactive compound, a multi-layered PPE strategy is essential.
Eye and Face Protection: The First Line of Defense
The eyes are particularly vulnerable to chemical splashes and vapors. Standard safety glasses are insufficient.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even during low-volume transfers.[5][6] They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: When there is a heightened risk of splashing, such as during reactions involving heating, pressure, or large volumes, a face shield should be worn in conjunction with chemical splash goggles.[7] This provides an additional layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Amines can be readily absorbed through the skin, leading to local irritation or systemic toxicity.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling amines.[7] It is crucial to double-glove when handling neat material or concentrated solutions. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Flame-Resistant Lab Coat: A lab coat, fully buttoned, is the minimum requirement for body protection.[7] For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.[7]
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting. Perforated shoes or sandals are strictly prohibited.[7]
Respiratory Protection: Safeguarding Against Inhalation Hazards
The volatility of this compound is a key consideration.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[2][5]
-
Respirator: In situations where engineering controls are insufficient, or during emergency spill response, a respirator may be necessary.[1][7] The specific type of respirator and cartridge should be determined based on a formal risk assessment.
PPE Selection Matrix: A Practical Guide
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Work-up and Purification | Chemical Splash Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical-Resistant Suit/Coveralls | Respirator (as per risk assessment) |
Procedural Discipline: The Key to Safety
The effectiveness of PPE is intrinsically linked to its correct use. The following step-by-step procedures are critical for ensuring maximum protection.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don the lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.
-
Respiratory Protection: If a respirator is necessary, perform a user seal check.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Hand Protection: Don the first pair of gloves, followed by the second pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing PPE: Avoiding Cross-Contamination
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Body Protection: Unbutton the lab coat and remove it by touching only the inside. If an apron was worn, remove it first.
-
Face and Eye Protection: Remove the face shield (if worn) and then the goggles, handling them by the strap.
-
Respiratory Protection: Remove the respirator (if worn).
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling extends beyond the immediate use of the chemical and includes its storage and disposal.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]
Disposal
-
All waste materials, including empty containers, contaminated gloves, and absorbent materials from spills, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[9]
-
Label hazardous waste containers clearly with the words "HAZARDOUS WASTE" and the full chemical name.[9]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow for handling this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (n.d.). Benchchem.
- 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Safety Data Sheet. (2025, May 20). Sigma-Aldrich.
- Safety Data Sheet. (2024, December 18). Sigma-Aldrich.
- Safety Data Sheet: 1-Methylpyrrolidine. (2025, December 18). Fisher Scientific.
- 2-(2-Aminoethyl)-1-methylpyrrolidine SDS, 51387-90-7 Safety Data Sheets. (n.d.). ECHEMI.
- Safety Data Sheet. (2009, November 12). Fisher Scientific.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Safety Data Sheet. (2025, July 28). Sigma-Aldrich.
- Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Safety Data Sheet. (2025, July 30). Sigma-Aldrich.
- Safety Data Sheet: 2-(3-methylpyrrolidin-3-yl)ethan-1-ol. (n.d.). Enamine.
- Safety Data Sheet. (2010, April 20). Fisher Scientific.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. velsafe.com [velsafe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure)